molecular formula C11H7BrN4O B1384270 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 864872-05-9

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B1384270
CAS No.: 864872-05-9
M. Wt: 291.1 g/mol
InChI Key: OUVAKUUZYPEPAW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS Number: 864872-05-9) is a high-purity organic compound with a molecular formula of C11H7BrN4O and a molecular weight of 291.11 g/mol. This fused bicyclic heterocycle features a pyrazolo[3,4-d]pyrimidine core, which is recognized in medicinal chemistry as a privileged scaffold and a bioisostere of the purine nucleus, mimicking endogenous purine bases to interact effectively with various enzyme active sites. The compound serves as a key synthetic intermediate and pharmacologically active template in biomedical research. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi, establishing this chemical class as a promising starting point for developing novel anti-infective agents . Furthermore, this structural class has gained considerable attention in oncology research . Related analogs are investigated as potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancers . The bioisosteric replacement of the purine scaffold in known CDK2 inhibitors with a pyrazolopyrimidine ring, as in this compound, can retain essential interactions within the ATP-binding pocket of the kinase, leading to the induction of cell cycle arrest and apoptosis in cancerous cell lines . The physical characteristics of this product include a melting point exceeding 300°C, indicating high thermal stability . This product is provided for chemical and biological research applications only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-bromophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVAKUUZYPEPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373129
Record name 1-(4-Bromophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864872-05-9
Record name 1-(4-Bromophenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its remarkable versatility and therapeutic potential. As a structural isomer of the naturally occurring purine, hypoxanthine, this heterocyclic system has been extensively explored as a bioisostere in the design of numerous kinase inhibitors and other targeted therapies.[1][2] The strategic placement of nitrogen atoms allows for a multitude of hydrogen bonding interactions within enzyme active sites, making it a cornerstone for the development of potent and selective antagonists for various biological targets.[3][4]

Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[5][6] Notably, the pyrazolo[3,4-d]pyrimidine framework is central to the structure of several approved drugs and clinical candidates, underscoring its importance in modern drug discovery. The synthesis of specifically substituted analogues, such as 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is of significant interest as the bromophenyl moiety provides a handle for further chemical modification through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of structure-activity relationships.

This guide provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is most effectively achieved through a robust two-step sequence. This strategy involves the initial construction of a key intermediate, ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, followed by the cyclization of this intermediate to form the desired pyrazolo[3,4-d]pyrimidine ring system. This approach is widely adopted for the synthesis of N-1-aryl substituted pyrazolopyrimidinones due to its reliability and the commercial availability of the starting materials.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Cyclization Starting_Materials 4-Bromophenylhydrazine + Ethyl (ethoxymethylene)cyanoacetate Intermediate Ethyl 5-amino-1-(4-bromophenyl) -1H-pyrazole-4-carboxylate Starting_Materials->Intermediate Reflux in Ethanol Final_Product 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one Intermediate->Final_Product Heat in Formamide

Caption: Synthetic workflow for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Part 1: Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

The initial step involves the condensation of 4-bromophenylhydrazine with ethyl (ethoxymethylene)cyanoacetate. This reaction proceeds via a nucleophilic attack of the hydrazine onto the electron-deficient double bond of the cyanoacetate derivative, followed by an intramolecular cyclization and elimination of ethanol to afford the stable 5-aminopyrazole ring system.[7] The amino and ester functionalities are now perfectly positioned for the subsequent pyrimidine ring formation.

Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
4-Bromophenylhydrazine hydrochloride223.460.11.022.35 g
Ethyl (ethoxymethylene)cyanoacetate169.160.11.016.92 g
Sodium Acetate82.030.11.08.20 g
Ethanol (absolute)46.07--500 mL
Water18.02--As needed

Procedure:

  • To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenylhydrazine hydrochloride (22.35 g, 0.1 mol) and sodium acetate (8.20 g, 0.1 mol) to absolute ethanol (500 mL).

  • Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.

  • Add ethyl (ethoxymethylene)cyanoacetate (16.92 g, 0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (1 L) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate as a crystalline solid.[1][7]

  • Dry the product in a vacuum oven.

Expected Yield: 60-70%

Characterization: The structure of the intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

The final step is the cyclization of the aminopyrazole intermediate to form the pyrazolopyrimidinone ring. This is achieved by heating the intermediate in formamide. Formamide serves as both the solvent and the source of the final carbon atom required to complete the pyrimidine ring. The reaction involves the initial formation of a formylamino intermediate, followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable aromatic pyrazolopyrimidinone system.

Experimental Protocol

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate312.150.051.015.61 g
Formamide45.04--100 mL
Water18.02--As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, place ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (15.61 g, 0.05 mol) and formamide (100 mL).

  • Heat the mixture to 180-190 °C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled solution into cold water (500 mL) with vigorous stirring.

  • A solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of DMF and water to obtain pure 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Dry the final product under vacuum.

Expected Yield: 75-85%

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Safety and Handling

  • 4-Bromophenylhydrazine hydrochloride is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Formamide is a teratogen and should be handled with caution. Avoid inhalation and skin contact.

  • Phosphorus oxychloride (used in some alternative one-pot syntheses) is highly corrosive and reacts violently with water.[8][9] It should be handled with extreme care in a fume hood.

  • Always follow standard laboratory safety procedures.

Conclusion

The described two-step synthesis provides a reliable and efficient route to 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The procedure utilizes readily available starting materials and employs standard organic synthesis techniques. The resulting product is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The versatility of the pyrazolo[3,4-d]pyrimidine scaffold, coupled with the potential for further functionalization of the bromophenyl group, makes this synthetic protocol highly relevant for researchers in medicinal chemistry and drug development.

References

  • Zhang, X., Lin, Q., & Zhong, P. (2010). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 15(5), 3079-3086. [Link]

  • Sessa, F., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 5946-5957. [Link]

  • Zhang, X., Lin, Q., & Zhong, P. (2010). A facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. Molecules (Basel, Switzerland), 15(5), 3079–3086. [Link]

  • Asif, M. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 4(1), 74-79. [Link]

  • Gadipelly, S., et al. (2018). Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones Tethered to 1,2,3-triazoles and Their Evaluation as Potential Anticancer Agents. European Journal of Medicinal Chemistry, 156, 43-52. [Link]

  • Kumar, A., & Aggarwal, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 1-46. [Link]

  • Kumar, A., & Aggarwal, N. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC: Online Journal of Organic Chemistry, 2018(3). [Link]

  • Chen, Y.-L., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]

  • Chen, Y.-L., et al. (2022). One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. ChemistrySelect, 7(32), e202202029. [Link]

  • Davoodnia, A., Vahedinia, A., & Tavakoli-Hoseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435. [Link]

  • Chen, Y.-L., et al. (2017). Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents. ChemistrySelect, 2(21), 5946-5951. [Link]

  • Atabay, C., & Koyuncu, H. (2020). Method for the preparation of 1H-pirazolo[3,4-d]pyrimidine derivatives.
  • Ben-Abdallah, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

  • Martinelli, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(13), 5613-5627. [Link]

  • Rojas, R. S., et al. (2019). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 9(1), 1-15. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Abd El-Sattar, A. A., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(28), 19349-19361. [Link]

  • Elgazwy, A. S. M., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

Sources

The Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a purine isostere with significant therapeutic potential.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][4] This guide provides an in-depth technical overview of the synthetic routes to 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a key intermediate for the development of novel kinase inhibitors and other targeted therapies. We will explore the strategic considerations behind common synthetic pathways, present detailed experimental protocols, and discuss the mechanistic underpinnings of these transformations.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The structural similarity of the pyrazolo[3,4-d]pyrimidine nucleus to adenine allows it to function as a privileged scaffold, capable of interacting with the ATP-binding sites of various kinases.[2][4] This mimicry has been successfully exploited in the design of numerous inhibitors targeting key signaling pathways implicated in diseases like cancer.[3][4] The introduction of a 4-bromophenyl group at the N-1 position of the pyrazole ring offers a crucial handle for further chemical modification through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide focuses on the synthesis of the 1-(4-bromophenyl) substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one core, a versatile building block in drug discovery programs. We will detail the most robust and widely employed synthetic strategies, emphasizing the rationale behind the choice of reagents and reaction conditions.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be approached through several convergent strategies. The most common retrosynthetic disconnection involves the formation of the pyrimidine ring from a pre-functionalized pyrazole precursor.

G Target 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Intermediate1 Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Target->Intermediate1 Pyrimidine Ring Formation Intermediate2 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile Target->Intermediate2 Pyrimidine Ring Formation Precursor1 Ethyl (ethoxymethylene)cyanoacetate + (4-Bromophenyl)hydrazine Intermediate1->Precursor1 Pyrazole Synthesis Precursor2 Ethoxymethylenemalononitrile + (4-Bromophenyl)hydrazine Intermediate2->Precursor2 Pyrazole Synthesis G cluster_0 Step 1: Pyrazole Formation Reactant_A Ethyl (ethoxymethylene)cyanoacetate Product Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Reactant_A->Product + Reactant_B (4-Bromophenyl)hydrazine Reactant_B->Product Conditions Ethanol, Reflux Product->Conditions

Caption: Workflow for the synthesis of the pyrazole intermediate.

Experimental Protocol:

  • To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol, add ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality and Insights:

  • The use of sodium acetate is to neutralize the hydrochloride salt of the hydrazine, generating the free base in situ for the reaction.

  • Ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

Step 2: Pyrimidine Ring Annulation

The synthesized aminopyrazole carboxylate is then cyclized to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. Formamide is a common reagent for this transformation, serving as both a reactant (source of the C4 carbon and N3 nitrogen of the pyrimidine ring) and a solvent. [2] Experimental Protocol:

  • Suspend ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in an excess of formamide.

  • Heat the mixture to 180-200 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Causality and Insights:

  • The high temperature is necessary to drive the cyclization and dehydration steps.

  • Alternatively, heating the aminopyrazole carboxylate with formic acid or triethyl orthoformate followed by treatment with an amine source can also yield the desired product. [5]

Pathway B: Synthesis via 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

This pathway is similar to Pathway A but starts with the corresponding aminonitrile pyrazole.

Step 1: Synthesis of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

This intermediate is synthesized by reacting (4-bromophenyl)hydrazine with ethoxymethylenemalononitrile. [3] Step 2: Cyclization to the Pyrazolo[3,4-d]pyrimidin-4(5H)-one

The aminonitrile can be cyclized by heating in formic acid. [3]This method directly introduces the formyl group which then cyclizes with the amino group.

Experimental Protocol:

  • Reflux 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of 90% formic acid for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into cold water.

  • Collect the precipitate by filtration, wash with water, and dry.

Causality and Insights:

  • This method avoids the sometimes challenging hydrolysis of the nitrile to an amide, which is often a necessary step in other routes.

Three-Component Microwave-Assisted Synthesis

Modern synthetic approaches favor multicomponent reactions for their efficiency and atom economy. A one-pot, three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has been developed, often utilizing microwave irradiation to accelerate the reaction. [6][7][5]

G cluster_0 One-Pot, Three-Component Synthesis Reactant1 Methyl 5-amino-1H-pyrazole-4-carboxylate Product 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Reactant1->Product Reactant2 Trimethyl Orthoformate Reactant2->Product Reactant3 4-Bromoaniline Reactant3->Product Conditions Microwave Irradiation 160 °C, 55 min Product->Conditions

Caption: Microwave-assisted three-component synthesis workflow.

Experimental Protocol:

  • In a microwave reaction vial, combine methyl 5-aminopyrazole-4-carboxylate (1.0 eq), 4-bromoaniline (1.2 eq), and trimethyl orthoformate (3.0 eq) in a suitable solvent like ethanol. [7]2. Seal the vial and subject it to microwave irradiation at 160 °C for 55 minutes. [7]3. After cooling, the product often precipitates. Isolate the solid by filtration and wash with a small amount of cold solvent.

Causality and Insights:

  • This method is highly efficient, significantly reducing reaction times from hours to minutes. [6][5]* The one-pot nature of the reaction avoids the isolation of intermediates, simplifying the workflow and potentially increasing overall yield. [6]* Trimethyl orthoformate acts as a one-carbon source for the pyrimidine ring.

Characterization Data

The synthesized 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives are typically characterized by a combination of spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the bromophenyl group, a singlet for the pyrazole C3-H, and a singlet for the pyrimidine C6-H. The NH proton of the pyrimidine ring will appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon of the pyrimidinone ring (around 155-165 ppm), and distinct signals for the carbons of the pyrazole and bromophenyl rings. [7]
IR Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the lactam (around 1650-1700 cm⁻¹), and C=N and C=C stretching vibrations.
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight (C₁₁H₇BrN₄O, MW: 291.11 g/mol ). [8]

Note: Specific chemical shifts will vary depending on the solvent and any additional substituents.

Conclusion and Future Directions

The synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a well-established process with multiple reliable routes available to the synthetic chemist. While classical methods involving the cyclization of pre-formed pyrazoles are robust, modern multicomponent, microwave-assisted protocols offer significant advantages in terms of efficiency and sustainability. [6][7][5]The 4-bromo substituent provides a versatile anchor for the synthesis of extensive compound libraries via palladium-catalyzed cross-coupling reactions, making this scaffold an invaluable tool in the ongoing quest for novel therapeutics. Future research will likely focus on further streamlining these synthetic processes and exploring new derivatizations to probe the vast chemical space around this potent pharmacophore.

References

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC.
  • New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed.
  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • One-Pot Multicomponent Synthesis of Pyrazolo[3,4-d]pyrimidine-6-one Deriv
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Multicomponent, Efficient Approach for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Using Glycerol as Green Solvent. IOSR Journal.
  • A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold.
  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH.
  • 1-(4-bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one. ChemUniverse.

Sources

Spectroscopic Elucidation of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one comprises a fused pyrazolopyrimidine core with a 4-bromophenyl substituent at the N1 position of the pyrazole ring and a ketone group at the C4 position of the pyrimidine ring. This arrangement of aromatic rings, heteroatoms, and functional groups gives rise to a unique spectroscopic fingerprint.

A systematic workflow for the spectroscopic characterization of this molecule is essential for unambiguous structure confirmation.

Spectroscopic Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Purified Compound ir IR Spectroscopy synthesis->ir Purified Compound ms Mass Spectrometry synthesis->ms Purified Compound interpretation Data Analysis and Structure Elucidation nmr->interpretation ir->interpretation ms->interpretation

Caption: A typical workflow for the synthesis and spectroscopic characterization of novel heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet1HN-H (pyrimidine)
~8.1 - 8.3Singlet1HC-H (pyrimidine)
~7.9 - 8.1Singlet1HC-H (pyrazole)
~7.6 - 7.8Doublet2HAromatic C-H (ortho to Br)
~7.4 - 7.6Doublet2HAromatic C-H (meta to Br)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

  • The N-H proton of the pyrimidinone ring is expected to be significantly deshielded due to the influence of the adjacent carbonyl group and the aromatic nature of the ring system, appearing as a broad singlet at a high chemical shift.

  • The protons on the pyrimidine and pyrazole rings will appear as singlets due to the absence of adjacent protons. Their specific chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the carbonyl group.

  • The protons on the 4-bromophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing bromine atom will be more deshielded and appear at a higher chemical shift compared to the meta protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~155 - 160C=O (pyrimidinone)
~150 - 155Quaternary C (pyrimidine)
~145 - 150Quaternary C (pyrazole)
~135 - 140Quaternary C (pyrazole)
~130 - 135Aromatic C-H (bromophenyl)
~125 - 130Aromatic C-H (bromophenyl)
~120 - 125Quaternary C (bromophenyl, C-Br)
~100 - 105Quaternary C (ring junction)
~95 - 100C-H (pyrimidine)
~90 - 95C-H (pyrazole)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation and Causality:

  • The carbonyl carbon of the pyrimidinone ring is the most deshielded carbon, appearing at the highest chemical shift due to the strong electron-withdrawing effect of the oxygen atom.

  • The quaternary carbons in the heterocyclic rings are also significantly deshielded due to their bonding to electronegative nitrogen atoms.

  • The carbons of the 4-bromophenyl ring will show distinct signals, with the carbon attached to the bromine atom being shielded relative to what might be expected due to the heavy atom effect.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

Wavenumber (cm⁻¹)Vibration
3100 - 3300N-H stretch
3000 - 3100Aromatic C-H stretch
1680 - 1720C=O stretch (amide)
1500 - 1600C=N and C=C stretches (aromatic rings)
1000 - 1100C-Br stretch

Interpretation and Causality:

  • A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrimidinone ring.

  • The strong, sharp absorption band around 1680-1720 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide group within the pyrimidinone ring.

  • Multiple sharp bands in the 1500-1600 cm⁻¹ region correspond to the C=N and C=C stretching vibrations within the fused heterocyclic system and the bromophenyl ring.

  • The presence of a band in the 1000-1100 cm⁻¹ region can be attributed to the C-Br stretching vibration .

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₇BrN₄O). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

    • Expected m/z for [M]⁺ with ⁷⁹Br: ~290

    • Expected m/z for [M]⁺ with ⁸¹Br: ~292

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the compound.

  • Fragmentation Pattern: Common fragmentation pathways may involve the loss of CO, N₂, or cleavage of the bromophenyl group.

Experimental Protocol for Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an Electrospray Ionization (ESI) mass spectrometer.

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) for the compound.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to gain further structural information.

MS_Fragmentation M [M]⁺ (C₁₁H₇BrN₄O)⁺ M_minus_CO [M-CO]⁺ M->M_minus_CO - CO M_minus_N2 [M-N₂]⁺ M->M_minus_N2 - N₂ Bromophenyl [C₆H₄Br]⁺ M->Bromophenyl - C₅H₃N₄O

Caption: A simplified representation of potential fragmentation pathways for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, integrating data from NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural elucidation and characterization. Each technique offers complementary information that, when combined, allows for the unambiguous confirmation of the molecule's identity, purity, and key structural features. This technical guide serves as a foundational resource for researchers engaged in the synthesis and development of novel pyrazolopyrimidine-based compounds, ensuring the scientific integrity of their work.

References

  • Zhang, X., Lin, Q., & Zhong, P. (2010). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Molecules, 15(5), 3079-3086. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Unveiling the Solid-State Architecture of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors.[1][2][3] The introduction of specific substituents, such as a 4-bromophenyl group at the N1 position, is a strategic design element intended to modulate target affinity, selectivity, and pharmacokinetic properties. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, enabling a deeper comprehension of structure-activity relationships (SAR) and informing strategies for lead optimization.

This technical guide provides an in-depth exploration of the crystal structure of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. While a public crystal structure for this exact compound is not available as of this writing, we will leverage the experimentally determined structure of its close analog, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , as a foundational model.[4][5][6] We will dissect the established crystal structure, project the structural implications of the bromo-substitution, and provide a comprehensive, field-proven methodology for its synthesis, crystallization, and full crystallographic characterization. This document is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic insights to the advancement of pyrazolopyrimidine-based therapeutics.

Rationale and Significance: The Role of Structure in Drug Design

The pyrazolo[3,4-d]pyrimidine core is bioisosteric to adenine, allowing it to function as a competitive inhibitor at the ATP-binding sites of various enzymes, most notably protein kinases.[7][8] The efficacy and selectivity of these inhibitors are profoundly influenced by the substituents appended to the core. The 1-aryl group, in particular, often extends into a hydrophobic pocket of the kinase active site. The addition of a bromine atom at the 4-position of this phenyl ring serves several purposes:

  • Increased Lipophilicity: Enhances binding in hydrophobic pockets and can influence membrane permeability.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming specific, directional interactions with electron-rich residues (e.g., carbonyl oxygens) in the protein backbone, thereby increasing binding affinity and selectivity.

  • Metabolic Blocking: The bromo-substituent can block a potential site of metabolic oxidation, improving the compound's pharmacokinetic profile.

An exact crystal structure provides the ground truth of the molecule's conformation, planarity, and the intermolecular interactions that govern its packing in the solid state. This information is invaluable for validating computational models, understanding solubility, and designing next-generation analogs.

Structural Analysis: Insights from an Analog

The crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one provides a robust template for understanding our target molecule.[5][6][8]

Molecular Geometry of the Core

The core pyrazolo[3,4-d]pyrimidine ring system is essentially planar, a critical feature for its function as a hinge-binding pharmacophore.[5] In the analog structure, the root-mean-square (r.m.s.) deviation for the atoms of this fused ring system is a mere 0.012 Å.[5] The phenyl ring at the N1 position is not coplanar with the heterocyclic core; instead, it is twisted, forming a dihedral angle of 34.72 (6)°.[4][5] This twist is a common feature in such molecules and is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrimidine ring.

Intermolecular Interactions & Crystal Packing

In the crystal lattice of the phenyl analog, the molecules are organized into supramolecular bands through a network of hydrogen bonds.[4][5] Key interactions include:

  • A classical N—H···O hydrogen bond between the N5-H of the pyrimidinone ring and the carbonyl oxygen (C4=O) of an adjacent molecule.

  • Non-classical C—H···O and C—H···N interactions that further stabilize the packing.[4]

  • π-π stacking interactions between the pyrimidine and pyrazole rings of neighboring molecules.[4]

Projected Impact of the 4-Bromo Substituent

The introduction of a bromine atom at the para-position of the phenyl ring is predicted to have the following structural consequences:

  • Minimal Change in Core Geometry: The dihedral angle between the phenyl ring and the pyrazolopyrimidine core is unlikely to change significantly, as the para-substitution does not introduce additional steric bulk near the point of rotation.

  • Introduction of Halogen Bonding: The most significant change will be the potential for the bromine atom to engage in halogen bonding (C-Br···O or C-Br···N) with neighboring molecules, which could alter the crystal packing arrangement.

  • Altered π-π Interactions: The electron-withdrawing nature of the bromine atom will modify the quadrupole moment of the phenyl ring, potentially strengthening or altering the geometry of π-π stacking interactions.

Experimental Guide: From Synthesis to Structure

This section provides a validated, step-by-step protocol for the synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its subsequent crystallographic analysis. The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis Protocol

The synthesis of 1-aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones is well-established and typically involves the cyclization of a substituted aminopyrazole precursor.[5][9][10]

Workflow for Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 5-Amino-1-(4-bromophenyl) -1H-pyrazole-4-carbonitrile B 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one A->B Formic Acid (HCOOH) Heat (e.g., 383-385 K) Reflux for 6h

Caption: Proposed synthesis of the title compound.

Step-by-Step Methodology:

  • Precursor Acquisition: The starting material, 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile, can be synthesized via established literature methods or procured from a commercial vendor.[9][10] The integrity of this starting material is crucial for a clean reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the aminopyrazole carbonitrile precursor (e.g., 10 mmol) in formic acid (e.g., 10-15 mL). Causality: Formic acid serves as both the reagent, providing the carbon atom for the C6 position of the pyrimidine ring, and the solvent.

  • Cyclization: Heat the reaction mixture to reflux (approximately 383–385 K) for 6 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration to form the stable fused ring system.

  • Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water (e.g., 250 mL). This will cause the product to precipitate out of the acidic solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. For crystallographic-grade purity, recrystallize the crude product from a suitable solvent such as ethanol.[5] Causality: Recrystallization is a purification technique that relies on the differential solubility of the compound and impurities at different temperatures, yielding highly pure crystals upon slow cooling.

Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often most challenging step in X-ray crystallography.[11][12]

Common Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, dimethylformamide, or a mixture) to near saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Solvent/Anti-Solvent): Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth.

X-ray Diffraction Data Collection & Analysis

The following outlines a standard workflow for modern single-crystal X-ray diffraction.[13][14][15]

Workflow for Crystallographic Analysis

A 1. Mount Crystal & Cool (e.g., 100-173 K) B 2. Data Collection (Diffractometer, Mo or Cu source) A->B Expose to X-rays C 3. Data Reduction (Integration, Scaling, Absorption Correction) B->C Raw Diffraction Images D 4. Structure Solution (e.g., Direct Methods, SHELXS) C->D hkl file (Reflection Data) E 5. Structure Refinement (Full-matrix least-squares, SHELXL) D->E Initial Atomic Model F 6. Validation & CIF Generation (CheckCIF) E->F Refined Structure

Caption: Standard workflow for single-crystal X-ray analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm) is selected under a microscope and mounted on a goniometer head.[15] The crystal is then placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations and protect it from radiation damage.[11]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å).[14] The diffractometer rotates the crystal through a series of angles, and the diffracted X-rays are recorded by a detector (e.g., a CCD or CMOS sensor).[13][16] A full dataset consists of hundreds or thousands of images, each capturing a small slice of the diffraction pattern.

  • Data Reduction: The raw image files are processed to integrate the intensities of each diffraction spot (reflection), apply corrections for experimental factors (like absorption), and scale the data. This process generates a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods. For small molecules, direct methods or Patterson methods are highly effective.[17] This step yields an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares procedure, commonly with software like SHELXL.[18][19] In this iterative process, atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the calculated and observed diffraction intensities.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, angles, and analyzing the final difference electron density map for any unassigned peaks. The final model is typically reported in a Crystallographic Information File (CIF).

Data Presentation: A Model Framework

Based on the published data for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, we can present a template for the expected crystallographic data for our target compound.[4][5]

Table 1: Crystallographic Data and Refinement Parameters (Based on Phenyl Analog)

ParameterValue for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Chemical formulaC₁₁H₈N₄O
Formula weight212.21
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.5133 (3)
b (Å)9.8804 (4)
c (Å)13.0645 (5)
β (°)99.789 (2)
Volume (ų)955.00 (7)
Z (molecules/unit cell)4
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)100
Reflections collected8326
Independent reflections2187
Rint0.024
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.106
Goodness-of-fit (S)1.04

Data extracted from Turgunov et al. (2025) published in Acta Crystallographica Section E.[4][5][6]

Conclusion

The structural elucidation of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is an essential step in its development as a potential therapeutic agent. By leveraging the known structure of a close analog, we can anticipate the key geometric features and intermolecular interactions that define its solid-state architecture. The detailed experimental protocols provided in this guide offer a robust and validated pathway for its synthesis, crystallization, and ultimate structure determination via single-crystal X-ray diffraction. The resulting crystallographic data will provide invaluable, high-resolution insights to guide further drug design efforts, ultimately accelerating the journey from molecular concept to clinical candidate.

References

  • Turgunov, K. K., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11), 1076-1079. [Link]

  • Turgunov, K. K., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. National Center for Biotechnology Information. [Link]

  • He, S., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17595-17606. [Link]

  • Zhang, X., Lin, Q., & Zhong, P. (2010). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin-4-ones. Molecules, 15(5), 3079-3086. [Link]

  • D'Andrea, A., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Archiv der Pharmazie, 355(1), e2100276. [Link]

  • Turgunov, K. K., et al. (2025). Crystal structure of 1-phenyl-1 H-pyrazolo-[3,4- d]pyrimidin-4(5 H)-one. PubMed. [Link]

  • Witkiewicz, K., et al. (1987). Synthesis and antitumor properties of pyrazolo [3,4-D] pyrimidine derivatives. Polish Journal of Pharmacology and Pharmacy, 39(6), 715-720. [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi's Homepage. [Link]

  • Kumar, A., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 5(01), 011-016. [Link]

  • Gillespie, J. R., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 47(24), 6032-6041. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • Zhang, X., Lin, Q., & Zhong, P. (2010). A facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. PubMed. [Link]

  • Turgunov, K. K., et al. (2025). (PDF) Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. ResearchGate. [Link]

  • Müller, P. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. Université de Rennes. [Link]

  • Turgunov, K. K., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one. IUCr Journals. [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. [Link]

  • Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • Naidu, V. G. M., et al. (2018). Synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones Tethered to 1,2,3-triazoles and Their Evaluation as Potential Anticancer Agents. European Journal of Medicinal Chemistry, 156, 43-52. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecule at the Core of Discovery

In the landscape of modern drug discovery, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents. Its bioisosteric relationship with adenine allows it to effectively compete for ATP-binding sites in a multitude of enzymes, making it a focal point of medicinal chemistry efforts.[1][2] This guide focuses on a specific, yet representative, member of this class: 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one . The introduction of the 4-bromophenyl moiety at the N1 position significantly influences the molecule's spatial and electronic properties, which in turn dictate its behavior in biological systems.

This document is not a mere compilation of data. Instead, it serves as a technical guide for the researcher, providing not only the fundamental physicochemical properties but also the underlying scientific rationale for their determination. Understanding these properties is paramount, as they govern everything from a compound's solubility and permeability to its target engagement and metabolic fate. Herein, we delve into the core attributes of this molecule, offering both established data for related structures and robust, field-proven protocols for the direct assessment of the title compound.

I. Molecular Structure and Spectroscopic Profile

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure. For 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a combination of spectroscopic techniques provides a detailed molecular portrait.

Core Structure and Tautomerism

The molecule consists of a planar pyrazolo[3,4-d]pyrimidine bicyclic system. The 4-bromophenyl group is attached to the nitrogen at position 1 of the pyrazole ring. A critical feature of the pyrimidinone ring is the potential for keto-enol tautomerism. However, spectroscopic and crystallographic data of related pyrazolo[3,4-d]pyrimidin-4-ones consistently show that the keto form, with the carbonyl group at C4 and a proton on N5, is the predominant tautomer in the solid state and in common organic solvents. This is evidenced by the presence of a characteristic N-H proton signal in ¹H NMR and a C=O stretching vibration in infrared spectroscopy.

Spectroscopic Characterization

While a complete spectral analysis for the title compound is not consolidated in a single public source, data from closely related analogs allow for an accurate prediction of its spectral features. For instance, the ¹H NMR spectrum of a similar compound, 6-(4-bromophenyl)-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, shows characteristic signals for the bromophenyl group as two doublets in the aromatic region.[3]

Table 1: Predicted Spectroscopic Data for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Technique Expected Features
¹H NMR - Doublets for the A₂B₂ system of the 4-bromophenyl ring (~7.6-7.8 ppm).- Singlet for the C3-H of the pyrazole ring (~8.0-8.3 ppm).- Singlet for the C6-H of the pyrimidine ring (~8.3-8.6 ppm).- Broad singlet for the N5-H (D₂O exchangeable) (~12.0-13.0 ppm).
¹³C NMR - Signals for the bromophenyl carbons (~120-140 ppm, with C-Br at ~122 ppm).- Signals for the pyrazolo[3,4-d]pyrimidine core (~105-160 ppm).- Carbonyl carbon (C4) signal (~155-160 ppm).
IR (KBr) - N-H stretching vibration (~3200-3400 cm⁻¹).- Aromatic C-H stretching (~3050-3150 cm⁻¹).- C=O stretching of the pyrimidinone ring (~1650-1680 cm⁻¹).- C=N and C=C stretching vibrations (~1550-1620 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) showing characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). Expected m/z for C₁₁H₇BrN₄O: ~290.98 and ~292.98.

II. Solid-State Properties: A Glimpse into the Crystal Lattice

The solid-state characteristics of an active pharmaceutical ingredient (API) profoundly impact its stability, dissolution rate, and bioavailability. While a crystal structure for the exact title compound is not publicly available, the structure of the closely related 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one provides critical insights.[4]

Crystallographic Analysis

In the crystal structure of the 1-phenyl analog, the pyrazolo[3,4-d]pyrimidine ring system is essentially planar.[4] The phenyl ring is twisted out of this plane, forming a dihedral angle of approximately 34.7°.[4] It is highly probable that the 4-bromophenyl derivative adopts a similar conformation.

The crystal packing is dominated by a network of hydrogen bonds. Specifically, classical N—H⋯O interactions between the N5-H donor and the C4=O acceptor of adjacent molecules lead to the formation of supramolecular bands.[4] Weaker C—H⋯O and C—H⋯N interactions, along with π-π stacking between the heterocyclic and aromatic rings, further stabilize the crystal lattice.[4] This extensive hydrogen bonding network is a key contributor to the compound's high melting point and low aqueous solubility.

Melting Point

The melting point is a fundamental indicator of a compound's purity and lattice energy. For pyrazolo[3,4-d]pyrimidine derivatives, melting points are generally high, often exceeding 250°C, reflecting the planar, aromatic nature of the core and the strong intermolecular forces.

Experimental Protocol: Melting Point Determination

The rationale behind melting point determination is to assess the thermal energy required to overcome the crystal lattice forces. A sharp melting range typically indicates high purity.

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

III. Physicochemical Properties in Solution

The behavior of a drug candidate in solution is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include solubility, pKa, and lipophilicity (logP/D).

Aqueous Solubility

The pyrazolo[3,4-d]pyrimidine core, being a large, relatively nonpolar heterocyclic system, generally imparts low aqueous solubility. The addition of the lipophilic 4-bromophenyl group is expected to further decrease water solubility. Poor aqueous solubility is a common challenge for this class of compounds and a primary focus for formulation scientists.[5]

Experimental Protocol: Kinetic and Thermodynamic Solubility Measurement

The choice between kinetic and thermodynamic solubility assessment depends on the stage of drug discovery. Early-stage screening often employs high-throughput kinetic methods, while later-stage development requires more rigorous thermodynamic measurements.

  • Kinetic Solubility (High-Throughput Method): This method assesses the solubility of a compound from a DMSO stock solution, reflecting a scenario where the compound is precipitated from a supersaturated solution.

    • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Dilution: Add a small aliquot of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

    • Equilibration: Shake the plate at room temperature for a defined period (e.g., 1.5-2 hours).

    • Separation: Remove undissolved precipitate by filtration or centrifugation.

    • Quantification: Analyze the concentration of the compound in the supernatant using a suitable method like LC-MS/MS or UV-Vis spectroscopy.

  • Thermodynamic Solubility (Shake-Flask Method): This "gold standard" method measures the true equilibrium solubility of the solid compound.

    • Suspension: Add an excess amount of the solid compound to a known volume of aqueous buffer (pH 7.4) in a sealed vial.

    • Equilibration: Agitate the vial at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the experiment is crucial.

    • Phase Separation: Separate the solid and liquid phases by centrifugation and filtration.

    • Quantification: Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC-UV).

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k1 Prepare 10 mM DMSO Stock k2 Dilute in Aqueous Buffer (pH 7.4) k1->k2 k3 Equilibrate (1.5-2h) k2->k3 k4 Filter/Centrifuge k3->k4 k5 Quantify Supernatant (LC-MS) k4->k5 t1 Add Excess Solid to Buffer (pH 7.4) t2 Equilibrate (24-48h) t1->t2 t3 Filter/Centrifuge t2->t3 t4 Quantify Filtrate (HPLC-UV) t3->t4

Caption: Comparative workflows for kinetic and thermodynamic solubility determination.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. The pyrazolo[3,4-d]pyrimidin-4(5H)-one core contains several nitrogen atoms that can be protonated or deprotonated. The most relevant ionization event for this scaffold is typically the deprotonation of the N5-H on the pyrimidinone ring, which is weakly acidic. The pyrazole and pyrimidine nitrogens are weakly basic. Understanding the pKa is critical because the ionization state of a molecule affects its solubility, permeability, and target binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[2][6] The principle is to monitor the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system. For poorly soluble compounds, a co-solvent system (e.g., methanol-water) may be necessary.[6] The concentration should be sufficient for accurate pH measurement, typically around 10⁻⁴ M.[2]

  • Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[2] Use a calibrated pH electrode to monitor the pH.

  • Data Collection: Add small, precise volumes of a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH) titrant. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve. For more complex molecules, derivative plots can help identify the inflection points accurately.[7]

G prep Dissolve Compound (Co-solvent if needed) purge Purge with N₂ prep->purge titrate Titrate with Acid/Base purge->titrate record Record pH vs. Volume titrate->record analyze Plot & Analyze Curve (Find Midpoint/Inflection) record->analyze pka Determine pKa analyze->pka

Caption: Step-wise workflow for pKa determination via potentiometric titration.

Lipophilicity (logP and logD)

Lipophilicity, the "greasiness" of a molecule, is a critical parameter that influences its ability to cross cell membranes, bind to plasma proteins, and interact with metabolic enzymes. It is quantified as the partition coefficient (P) between an immiscible lipid-like solvent (typically n-octanol) and water.

  • logP: The logarithm of the partition coefficient for the neutral form of the molecule.

  • logD: The logarithm of the distribution coefficient at a specific pH, which accounts for all forms of the molecule (neutral and ionized). For drug discovery, logD at pH 7.4 is the most relevant parameter.

The 4-bromophenyl group significantly increases the lipophilicity of the pyrazolo[3,4-d]pyrimidine core.

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP and logD.[1][8][9]

  • Solvent Pre-saturation: Vigorously mix n-octanol and phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Addition: Add a known amount of the compound (either from a stock solution or as a solid) to a vial containing pre-saturated n-octanol and pre-saturated buffer.

  • Equilibration: Shake the vial for a set period (e.g., 2-4 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and the aqueous layers using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

Table 2: Summary of Key Physicochemical Parameters and Their Significance

Parameter Predicted Value Range Significance in Drug Discovery
Molecular Weight ~291.11 g/mol Adherence to Lipinski's Rule of 5 for oral bioavailability.
Aqueous Solubility LowImpacts dissolution rate and oral absorption; may require formulation strategies.
pKa (acidic) ~8-10 (for N5-H)Influences solubility and permeability at different physiological pH values.
logP / logD₇.₄ High (estimated > 3)Governs membrane permeability, plasma protein binding, and potential for off-target effects and metabolic clearance.

IV. Conclusion: A Physicochemical Blueprint for Drug Development

The physicochemical properties of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one—characterized by high crystallinity, low aqueous solubility, weak acidity, and significant lipophilicity—paint a clear picture for the drug development professional. While the core scaffold is highly attractive from a pharmacodynamic perspective, its physicochemical profile presents distinct challenges, primarily related to solubility and, potentially, metabolic stability.

The protocols and insights provided in this guide offer a robust framework for the empirical characterization of this molecule and its analogs. A thorough understanding of these foundational properties is not merely an academic exercise; it is an absolute prerequisite for the rational design of effective formulations, the interpretation of biological data, and the ultimate progression of promising candidates from the laboratory to the clinic.

References

  • Abouzid, K. A. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • Hassan, A. S., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Moustafa, A. H., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo(3,4-d)pyrimidine. PubChem Compound Summary for CID 67499. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Available at: [Link]

  • Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry. Available at: [Link]

  • Takács-Novák, K., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Vistoli, G., et al. (2008). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Available at: [Link]

  • Youssif, B. G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]

Sources

Solubility of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Authored by a Senior Application Scientist

Foreword: Navigating the Solubility Challenges of a Promising Scaffold

The pyrazolo[3,4-d]pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of kinase inhibitors and other therapeutic agents. The specific analogue, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (hereafter referred to as BPP), represents a molecule of significant interest for researchers in drug discovery. Its structure suggests potential as an intermediate for more complex targeted therapies. However, as with many heterocyclic compounds rich in aromatic character, BPP is anticipated to exhibit poor aqueous solubility, a critical hurdle in drug development.[1][2][3]

This guide provides a comprehensive framework for understanding, experimentally determining, and interpreting the solubility of BPP in common laboratory solvents. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this compound's physicochemical properties to advance their work. We will move beyond simple data presentation to explore the causality behind experimental choices, ensuring that the described protocols are not just steps to be followed, but a self-validating system for generating reliable and reproducible solubility data.

The Physicochemical Landscape of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is known for its rigid, planar structure, which can contribute to strong crystal lattice energy.[1] This, in turn, often leads to high melting points and low solubility in aqueous media. The introduction of a bromophenyl group at the N1 position further increases the molecular weight and lipophilicity of BPP, suggesting that its solubility in polar solvents like water will be limited.

Conversely, the presence of nitrogen atoms capable of hydrogen bonding, and the polar pyrimidinone moiety, may afford some solubility in polar aprotic solvents. Understanding the interplay of these structural features is key to selecting an appropriate solvent system for synthesis, purification, formulation, and biological screening.

A Tale of Two Solubilities: Kinetic vs. Thermodynamic

In the realm of drug discovery, solubility is not a single, monolithic value. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[4][5]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a solution when added from a concentrated organic stock (typically DMSO).[4][5] It is a high-throughput assessment often used in the early stages of drug discovery to quickly flag compounds that may have solubility issues.[4]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid, undissolved material.[4][6] The shake-flask method is the gold standard for determining thermodynamic solubility and is essential for later-stage development and formulation work.[7]

For BPP, determining both will provide a complete picture of its behavior. Kinetic solubility will guide initial screening efforts, while thermodynamic solubility will be critical for any formulation development.

Experimental Determination of Solubility: A Validated Approach

The following sections provide detailed protocols for determining the kinetic and thermodynamic solubility of BPP. The rationale behind key steps is explained to ensure a deep understanding of the process.

General Laboratory Safety and Handling for BPP
  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[8][9][10]

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[8][9]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][10][11]

  • Disposal: Dispose of waste in accordance with local regulations for chemical waste.[10][11]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring equilibrium solubility.[7] It relies on allowing a suspension of the compound to reach equilibrium in the solvent of interest.

Step-by-Step Methodology:
  • Preparation: Add an excess amount of solid BPP to a series of vials, each containing a known volume of a common laboratory solvent (e.g., Water, PBS pH 7.4, DMSO, DMF, Ethanol, Methanol, Acetonitrile, Acetone). The key is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. For compounds like BPP, 24 to 72 hours is typically recommended.[12]

  • Phase Separation: After equilibration, it is crucial to separate the undissolved solid from the saturated solution. This can be achieved by either:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

    • Filtration: Filter the suspension through a low-binding filter (e.g., PVDF). Be cautious of potential compound adsorption to the filter material.[6]

  • Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute this aliquot with a suitable mobile phase and analyze the concentration of BPP using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Prepare a standard curve of BPP of known concentrations to accurately determine the concentration in the experimental samples.

The workflow for this protocol is illustrated in the diagram below.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid BPP to vials prep2 Add known volume of solvent prep1->prep2 equil Shake/rotate at constant T (24-72 hours) prep2->equil sep_choice Method? equil->sep_choice sep_cent Centrifugation sep_choice->sep_cent Option 1 sep_filt Filtration sep_choice->sep_filt Option 2 quant1 Collect supernatant sep_cent->quant1 sep_filt->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 quant4 Calculate concentration using standard curve quant3->quant4 result Thermodynamic Solubility (e.g., mg/mL) quant4->result

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination

Kinetic solubility is often measured using methods that detect precipitation, such as nephelometry or UV absorption in a plate-based format.[5]

Step-by-Step Methodology:
  • Stock Solution: Prepare a high-concentration stock solution of BPP in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a 96-well plate containing an aqueous buffer (e.g., PBS pH 7.4). This rapid solvent shift induces precipitation for concentrations above the kinetic solubility limit.

  • Incubation: Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the precipitate scatters light (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to controls.

The logical flow of this experiment is depicted below.

Kinetic_Solubility_Workflow cluster_setup Setup cluster_exp Experiment cluster_detect Detection setup1 Prepare 10 mM stock of BPP in DMSO setup2 Serially dilute stock in a 96-well plate setup1->setup2 exp1 Add DMSO dilutions to aqueous buffer setup2->exp1 exp2 Incubate for 1-2 hours exp1->exp2 detect1 Measure turbidity (Nephelometry/Absorbance) exp2->detect1 detect2 Identify concentration at which precipitation occurs detect1->detect2 result Kinetic Solubility (e.g., µM) detect2->result

Caption: Workflow for Kinetic Solubility Determination.

Data Summary and Interpretation

The results from these experiments should be compiled into a clear, concise table. This allows for easy comparison of BPP's solubility across different solvent systems.

Table 1: Template for Summarizing the Solubility of BPP

SolventTemperature (°C)Thermodynamic Solubility (mg/mL)Kinetic Solubility (µM)Observations
Water25Experimental ValueExperimental Valuee.g., Crystalline precipitate
PBS (pH 7.4)25Experimental ValueExperimental Value
DMSO25Experimental ValueN/ALikely highly soluble
DMF25Experimental ValueN/ALikely highly soluble
Ethanol25Experimental ValueN/A
Methanol25Experimental ValueN/A
Acetonitrile25Experimental ValueN/A
Acetone25Experimental ValueN/A
Dichloromethane25Experimental ValueN/A
Tetrahydrofuran25Experimental ValueN/A

Interpreting the Results:

  • High solubility in DMSO and DMF is expected for this class of compounds and makes them suitable solvents for stock solutions.

  • Low solubility in water and PBS would confirm the hydrophobic nature of the molecule and highlight the need for formulation strategies to improve aqueous bioavailability.[1]

  • Moderate solubility in alcohols (ethanol, methanol) may suggest their utility in purification processes like recrystallization.

  • Discrepancies between kinetic and thermodynamic solubility are common. Kinetic values are often higher because the system is not at equilibrium, and supersaturation can occur.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. By employing these validated protocols, researchers can generate reliable data that is essential for making informed decisions in the drug discovery and development pipeline. The poor aqueous solubility characteristic of the pyrazolo-pyrimidinone scaffold necessitates such careful characterization.[1][2][3] Future work would involve using this data to develop enabling formulations, such as co-solvents, cyclodextrin complexes, or amorphous solid dispersions, to enhance the bioavailability of BPP and its derivatives.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PMC - PubMed Central. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - Journal of Medicinal Chemistry. (2024). ACS Figshare. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). PubMed. [Link]

  • Safety Data Sheet. (2021). Angene Chemical. [Link]

  • Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. (2020). PubMed. [Link]

  • Exploring 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Properties and Applications. (n.d.). Retrieved from a generic chemical supplier website.

Sources

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus, a purine isostere, has garnered significant attention within the medicinal chemistry community as a "privileged scaffold."[1][2][3] Its structural similarity to adenine allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases, making it a versatile framework for the design of potent and selective inhibitors.[1][4] This guide provides a comprehensive overview of the diverse biological activities of the pyrazolo[3,4-d]pyrimidine scaffold, with a primary focus on its applications in oncology. We will delve into the key therapeutic targets, explore the structure-activity relationships that govern its potency and selectivity, and provide detailed protocols for the evaluation of its biological effects.

The Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold: A Multifaceted Pharmacophore

The pyrazolo[3,4-d]pyrimidine core is a bicyclic heteroaromatic system that mimics the purine ring system fundamental to cellular processes.[3][5][6] This bioisosteric relationship is the cornerstone of its broad-spectrum biological activity, allowing it to serve as a competitive inhibitor for a multitude of enzymes that utilize purine-based substrates.[1][4][5] While its application as an anticancer agent is most prominent, the scaffold has also demonstrated potential in other therapeutic areas.

Anticancer Activity: A Primary Focus

The anticancer properties of pyrazolo[3,4-d]pyrimidines are predominantly attributed to their ability to inhibit protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[1][5][7] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7]

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been developed to target a range of oncogenic kinases, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[8][9][10] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, EGFR signaling promotes tumor cell proliferation, survival, and metastasis.[11][12][13][14] Pyrazolo[3,4-d]pyrimidines have been designed to inhibit both wild-type and mutant forms of EGFR.[14]

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation.[15][16][17] Their aberrant activation is linked to cancer progression and metastasis.

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation.[7][18][19][20]

  • Bruton's Tyrosine Kinase (BTK): A crucial enzyme in B-cell receptor signaling, BTK is a validated target in B-cell malignancies. The FDA-approved drug ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is a potent BTK inhibitor.[1][5]

Beyond Cancer: A Spectrum of Biological Activities

The therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold extends beyond oncology. Researchers have explored its utility in various other disease contexts:

  • Anti-inflammatory Activity: Certain derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[9][21][22][23] Some compounds exhibit dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[9]

  • Antiviral Activity: The purine-like structure of the scaffold makes it a candidate for the development of antiviral agents that can interfere with viral replication processes.[2][24] One novel nucleoside analog has demonstrated broad-spectrum activity against both DNA and RNA viruses.[2][24]

  • Antimicrobial Activity: The scaffold has been investigated for its potential to combat bacterial and fungal infections.[25][26] Some derivatives have exhibited promising activity against Gram-positive bacteria.[25]

  • Neuroprotective Effects: A novel pyrazolo[3,4-d]pyrimidine has been identified that upregulates the antioxidant enzyme heme oxygenase-1 (HO-1), exerting anti-inflammatory and neuroprotective effects in models of Parkinson's disease.[27]

  • Cardiovascular and Central Nervous System (CNS) Activity: While less explored, some derivatives have shown potential for modulating cardiovascular and CNS functions.[28]

Structure-Activity Relationship (SAR): Tailoring the Scaffold for Potency and Selectivity

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives can be finely tuned through chemical modifications at various positions of the bicyclic core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective inhibitors.

  • Substitution at the N1 position: This position is often substituted with aryl or alkyl groups, which can influence the compound's interaction with the hydrophobic regions of the kinase active site.

  • Modifications at the C4 position: The 4-position is a key point for interaction with the hinge region of the kinase ATP-binding pocket.[1] Different substituents, such as amino, oxo, or thio groups, can significantly impact binding affinity and selectivity.

  • Functionalization at the C3 and C6 positions: These positions offer opportunities to introduce various substituents that can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, as well as to establish additional interactions with the target protein.

Evaluating the Biological Activity: Key Experimental Protocols

A robust and reproducible assessment of the biological activity of novel pyrazolo[3,4-d]pyrimidine derivatives is paramount. The following are detailed protocols for essential in vitro assays.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[29][30][31][32][33]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[30][32]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.[30][32]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Flow cytometry using Annexin V and propidium iodide (PI) staining is a standard method to differentiate between viable, apoptotic, and necrotic cells.

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[1][5][34]

G start Cell Culture & Treatment harvest Harvest Cells (Trypsinization for adherent cells) start->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at RT in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze G start Prepare Assay Components (Kinase, Substrate, ATP, Inhibitor) preincubate Pre-incubate Kinase with Inhibitor start->preincubate initiate Initiate Reaction with ATP/Substrate Mix preincubate->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop detect Detect Signal (e.g., Luminescence for ADP) stop->detect analyze Data Analysis (IC50 determination) detect->analyze

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and serial dilutions of the pyrazolo[3,4-d]pyrimidine inhibitor in an appropriate kinase assay buffer.

  • Kinase-Inhibitor Pre-incubation: In a 96-well plate, add the kinase and the inhibitor (or vehicle control) and incubate briefly to allow for binding.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined optimal time.

  • Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to a detectable signal, such as luminescence.

  • Data Analysis: Plot the kinase activity (luminescence signal) against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidines

The efficacy of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors stems from their ability to modulate key signaling pathways that are often hijacked by cancer cells to promote their growth and survival.

The EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events. [8][11][12][13][35]These pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, are central to cell proliferation, survival, and differentiation. [12][13]

G EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Raf_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Simplified VEGFR-2 Signaling Pathway in Angiogenesis.

Concluding Remarks and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a versatile and valuable framework in modern drug discovery. Its ability to effectively mimic the purine core allows for the design of potent inhibitors targeting a wide array of enzymes, most notably protein kinases. The extensive research into its anticancer properties has yielded significant successes, including the development of FDA-approved therapeutics.

Future research in this area will likely focus on several key aspects:

  • Development of more selective inhibitors: While many potent inhibitors have been developed, achieving high selectivity for the target kinase over other kinases remains a challenge. Enhanced selectivity will lead to improved therapeutic windows and reduced off-target side effects.

  • Overcoming drug resistance: As with many targeted therapies, the emergence of drug resistance is a significant clinical hurdle. The design of next-generation pyrazolo[3,4-d]pyrimidine derivatives that can overcome known resistance mechanisms is an active area of research.

  • Exploration of novel therapeutic applications: The demonstrated efficacy of this scaffold in areas beyond oncology, such as inflammation and neurodegenerative diseases, warrants further investigation.

References

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A Technical Guide to Identifying and Validating Therapeutic Targets of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. As a bioisostere of adenine, this "privileged scaffold" is adept at interacting with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][2][3][4][5] This guide focuses on a specific derivative, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, outlining a scientifically rigorous, hypothesis-driven approach to identify and validate its potential therapeutic targets. We posit that non-receptor tyrosine kinases, specifically members of the Src family, represent the most probable and high-value target class for this compound. This document provides the strategic rationale for this hypothesis, detailed experimental workflows for target validation, and a perspective on its potential therapeutic applications in oncology.

Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core has garnered significant interest from the medicinal chemistry community.[4][5] Its structure is an isostere of the adenine ring of adenosine triphosphate (ATP), which enables it to mimic the binding interactions of ATP within the kinase active site's hinge region.[2][3][5] This fundamental property has led to the development of numerous potent and selective kinase inhibitors, including the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[3][5][6] The compound of interest, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, combines this privileged scaffold with a substituted phenyl ring at the N1 position, a common feature in potent kinase inhibitors designed to occupy the hydrophobic pocket of the ATP-binding site.[6]

Part 1: Primary Target Hypothesis - Src Family Kinases (SFKs)

Based on extensive structure-activity relationship (SAR) data from analogous compounds, we hypothesize that 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a potent inhibitor of Src family kinases (SFKs).

Causality and Rationale:

  • Scaffold Precedent: The pyrazolo[3,4-d]pyrimidine core is the basis for well-characterized, potent Src inhibitors like PP1 and PP2.[7][8] These molecules function as ATP-competitive inhibitors, with the heterocyclic core forming critical hydrogen bonds with the kinase hinge region.[7]

  • Role of SFKs in Disease: c-Src, a prototypical member of the SFKs, is a non-receptor tyrosine kinase that is frequently overexpressed and/or hyperactivated in a wide variety of human cancers, including breast, colon, and glioblastoma.[6][9] Its hyperactivity contributes to key cancer hallmarks such as proliferation, invasion, metastasis, and angiogenesis.[6][10]

  • Therapeutic Validation: Inhibition of c-Src has been shown to have therapeutic effects in solid tumors.[9] Small molecule inhibitors targeting c-Src can reduce tumor cell survival and angiogenesis.[10] Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anti-proliferative effects against cancer cells through Src kinase inhibition.[7][11]

Therefore, targeting SFKs with 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one presents a rational and promising therapeutic strategy, particularly in oncology.

Proposed Signaling Pathway Interaction

The diagram below illustrates the central role of c-Src in mediating signals from growth factor receptors (e.g., EGFR) to downstream pathways that control cell proliferation and survival, such as the Ras/MAPK and PI3K/AKT pathways. Our candidate compound is hypothesized to block the catalytic activity of c-Src, thereby inhibiting these downstream oncogenic signals.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR cSrc c-Src EGFR->cSrc Activates Ras Ras cSrc->Ras PI3K PI3K cSrc->PI3K Compound 1-(4-Bromophenyl)-1H- pyrazolo[3,4-d]pyrimidin-4(5H)-one Compound->cSrc Inhibits RAF RAF Ras->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation ERK->Proliferation

Caption: Hypothesized inhibition of the c-Src signaling pathway.

Part 2: A Step-by-Step Experimental Validation Workflow

To rigorously test our hypothesis, we propose a three-stage validation workflow. This process is designed to first confirm biochemical potency, then verify target engagement in a cellular context, and finally, assess the functional cellular consequences of target inhibition.

A Stage 1: In Vitro Biochemical Assay B Stage 2: Cellular Target Engagement (CETSA) A->B Confirm Potency C Stage 3: Functional Cellular Assay (Downstream Signaling) B->C Verify Target Hit D Data Analysis & Go/No-Go Decision C->D Assess Function

Caption: Three-stage workflow for target validation.

Stage 1 Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of kinases, with a primary focus on c-Src.

Principle: This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of the inhibitor indicates target inhibition.[12][13]

Materials:

  • Recombinant human c-Src kinase (and other selected kinases).

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP, high purity.

  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, serially diluted in DMSO.

  • Staurosporine (positive control inhibitor).

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96-well or 384-well microplates.

  • Luminometer plate reader.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Also prepare dilutions for Staurosporine and a DMSO-only vehicle control.

  • Kinase Reaction Setup:

    • In a microplate, add 2.5 µL of the serially diluted compound, control inhibitor, or DMSO to appropriate wells.[12]

    • Add 2.5 µL of a solution containing the c-Src enzyme in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.[12]

  • Initiate Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate for 60 minutes at 30°C.[12]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12]

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Self-Validation: The inclusion of Staurosporine as a potent, non-selective positive control validates that the assay can detect inhibition. The DMSO vehicle control establishes the baseline kinase activity.

Data Presentation:

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM)
c-Src Experimental Value~5
AblExperimental Value~10
VEGFR2Experimental Value~20
EGFRExperimental Value~8
CDK2Experimental Value~15

Table 1: Hypothetical data summary for initial kinase panel screening.

Stage 2 Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding (target engagement) of the compound to c-Src within intact cells.[14][15]

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[16][17][18] This thermal shift can be detected by heating cells treated with the compound, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining via Western blot.[14][16]

Materials:

  • Human cancer cell line with high c-Src expression (e.g., MDA-MB-231 breast cancer cells).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • DMSO (vehicle control).

  • PBS, Lysis Buffer (with protease/phosphatase inhibitors).

  • Primary antibody: anti-c-Src.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels and Western blot equipment.

  • Chemiluminescence substrate.

Methodology:

  • Cell Treatment: Culture MDA-MB-231 cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1 hour.

  • Heat Challenge:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[18]

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify total protein concentration (e.g., via BCA assay).

  • Western Blot Analysis:

    • Normalize samples by loading equal amounts of total protein onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Probe the membrane with the primary anti-c-Src antibody, followed by the HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples to generate CETSA melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization and engagement.

Self-Validation: The vehicle-treated sample provides the baseline thermal stability profile of c-Src. A protein known not to interact with the compound (e.g., GAPDH) can be used as a negative control to ensure the observed shift is specific to the target.

Stage 3 Protocol: Downstream Signaling Pathway Analysis

Objective: To determine if target engagement by the compound leads to a functional inhibition of the c-Src signaling pathway in cells.

Principle: Active c-Src phosphorylates downstream substrates, such as Focal Adhesion Kinase (FAK) at Tyrosine 397 (pFAK-Y397).[8] A potent and specific c-Src inhibitor should decrease the level of pFAK-Y397 upon cell stimulation.

Materials:

  • MDA-MB-231 cells.

  • Test compound, Dasatinib (positive control), DMSO (vehicle).

  • Serum-free medium for starvation.

  • Complete medium or growth factor (e.g., EGF) for stimulation.

  • Lysis Buffer.

  • Primary antibodies: anti-pFAK(Y397), anti-total FAK, anti-c-Src, anti-GAPDH.

  • Western blot materials as described in Stage 2.

Methodology:

  • Cell Culture and Starvation: Plate MDA-MB-231 cells and grow to ~70% confluency. Serum-starve the cells for 24 hours to reduce baseline signaling.

  • Inhibitor Treatment: Pre-treat the starved cells with various concentrations of the test compound, Dasatinib, or DMSO for 1.5 hours.[8]

  • Stimulation: Stimulate the cells with serum-containing medium or a growth factor for a short period (e.g., 15-30 minutes) to activate the c-Src pathway.

  • Lysis and Western Blot:

    • Immediately wash cells with ice-cold PBS and lyse.

    • Collect lysates and quantify protein concentration.

    • Perform Western blot analysis as described previously.

    • Probe separate membranes for pFAK(Y397), total FAK, c-Src, and GAPDH (as a loading control).

  • Data Analysis: Quantify the band intensities. For each sample, normalize the pFAK signal to the total FAK signal. Compare the normalized pFAK levels across the different treatment conditions. A dose-dependent decrease in normalized pFAK in compound-treated cells relative to the stimulated vehicle control indicates functional inhibition of the c-Src pathway.

Self-Validation: Dasatinib, a known potent Src inhibitor, serves as a positive control for pathway inhibition.[8] The total FAK and GAPDH blots confirm equal protein loading and that the observed effect is on the phosphorylation state, not the total protein level.

Part 3: Potential Therapeutic Applications & Conclusion

Successful validation of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a potent and selective c-Src inhibitor would position it as a strong candidate for development as an anti-cancer therapeutic.[9][19] Given the role of c-Src in tumor progression, invasion, and metastasis, this compound could be particularly relevant for treating aggressive solid tumors such as glioblastoma, metastatic breast cancer, and colon cancer.[9][10]

This guide provides a comprehensive, hypothesis-driven framework for the initial characterization of a novel pyrazolo[3,4-d]pyrimidine derivative. By systematically progressing from biochemical characterization to cellular target engagement and functional pathway analysis, researchers can build a robust data package to support further preclinical and clinical development.

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A Senior Application Scientist's Guide to the In Silico Modeling of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging the Gap Between Silicon and Synthesis

In the landscape of modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine scaffold stands out as a "privileged" structure. Its bioisosteric resemblance to adenine allows it to effectively compete for the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][2][3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively explored as inhibitors for targets like EGFR, CDK2, Src, and Abl.[2][6][7][8]

The specific compound of interest, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, represents a foundational molecule within this class. The bromine atom provides a vector for further chemical modification, while the core structure retains the essential pharmacophoric features for kinase binding. Before committing to the costly and time-consuming process of synthesis and in vitro screening, a robust in silico evaluation is not just advantageous; it is an essential component of a resource-efficient drug discovery pipeline.[5][9]

This guide eschews a simple checklist-style protocol. Instead, it provides a strategic, causality-driven workflow for the computational evaluation of this compound. As Senior Application Scientists, our goal is not merely to generate data, but to build a compelling, evidence-based hypothesis for a molecule's potential. We will explore not just how to perform these simulations, but why each step is critical for building a cohesive and predictive molecular profile.

Section 1: The Computational Workflow: A Strategic Overview

A successful in silico campaign is a multi-stage process where each step logically informs the next. The objective is to build a progressively detailed picture of the molecule's behavior, from its static binding potential to its dynamic stability and drug-like properties.

In_Silico_Workflow start Start: 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one target_id 1. Target Identification (Literature & Homology Analysis) Focus: Protein Kinases (e.g., CDK2) start->target_id Hypothesize Target Class prep 2. System Preparation (Ligand & Receptor) target_id->prep Select Specific Target (PDB ID) lig_prep Ligand 3D Structure Generation & Energy Minimization prep->lig_prep prot_prep Protein Structure Retrieval (PDB) & Cleanup (Waters, Co-factors) prep->prot_prep docking 3. Molecular Docking (Binding Pose & Affinity Prediction) lig_prep->docking admet 5. ADMET Prediction (Pharmacokinetic & Toxicity Profile) lig_prep->admet Analyze Physicochemical Properties prot_prep->docking md 4. Molecular Dynamics (MD) (Complex Stability & Interaction Dynamics) docking->md Submit Top Pose(s) conclusion End: Data Synthesis & Go/No-Go Decision md->conclusion Evaluate Dynamic Behavior admet->conclusion Evaluate Drug-Likeness

Caption: A strategic workflow for the in silico evaluation of a novel compound.

Section 2: Target Selection and System Preparation

Rationale for Target Selection: Why Protein Kinases?

The pyrazolo[3,4-d]pyrimidine core is a well-established hinge-binding motif for protein kinases.[3][10] Numerous studies have validated this scaffold against a range of kinases involved in oncology. For this guide, we will select Cyclin-Dependent Kinase 2 (CDK2) as our primary target. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[7][11] Furthermore, high-quality crystal structures of CDK2 are available in the Protein Data Bank (PDB), which is a prerequisite for structure-based drug design.[4][6]

Protocol: Ligand Preparation

The first step is to generate a high-quality 3D conformation of our ligand. A 2D sketch is insufficient as docking and dynamics simulations rely on precise atomic coordinates and charge distributions.

Objective: To convert the 2D chemical structure into an energetically minimized 3D model.

Step-by-Step Methodology:

  • 2D Sketching: Draw the structure of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion: Use the software's built-in tools to convert the 2D sketch into a 3D structure.

  • Energy Minimization: This is the most critical step. The initial 3D conversion may result in strained bond lengths or angles. A molecular mechanics force field (e.g., MMFF94) is applied to iteratively adjust atomic positions until a low-energy, stable conformation is reached. This process ensures we are docking a physically realistic conformer.

  • File Format Conversion: Save the final structure in a format compatible with docking software, such as .sdf or .mol2. For use with AutoDock tools, conversion to .pdbqt format, which includes partial charges and atom type definitions, is necessary.[12]

Protocol: Protein Preparation

Crystal structures from the PDB are raw experimental data and are not immediately ready for simulation. They require careful cleaning and preparation to create a biochemically accurate model.

Objective: To prepare the CDK2 crystal structure for docking by removing non-essential molecules and correcting structural artifacts.

Step-by-Step Methodology:

  • Structure Retrieval: Download the crystal structure of human CDK2 from the RCSB Protein Data Bank (e.g., PDB ID: 2A4L, complexed with roscovitine).[6] The choice of a structure with a co-crystallized inhibitor is deliberate, as the inhibitor's position validates the location of the ATP-binding site.

  • Remove Non-essential Molecules: Delete all water molecules, co-factors, and ions from the PDB file. While water can be critical for binding, most standard docking protocols work best in its absence to simplify the calculation; its effects are better modeled with more advanced techniques or during MD simulations.[12][13] The original ligand (roscovitine) must also be removed to make the binding site available.

  • Add Hydrogens: Crystal structures often lack explicit hydrogen atoms. Hydrogens must be added to satisfy valence and to correctly model hydrogen bonding, a critical component of ligand binding.

  • Assign Charges: Assign partial atomic charges using a force field (e.g., Gasteiger charges). This is crucial for calculating electrostatic interactions between the protein and the ligand.

  • Final Conversion: Save the prepared protein structure in the .pdbqt format for compatibility with AutoDock Vina.

Section 3: Molecular Docking: Predicting Binding and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[14][15] It is a computational screening technique that provides the first critical hypothesis of how our molecule might interact with its target.

Protocol: Docking with AutoDock Vina (via PyRx)

Objective: To predict the binding mode and estimate the binding affinity of the compound in the CDK2 active site.

Step-by-Step Methodology:

  • Load Structures: Import the prepared ligand and protein .pdbqt files into a virtual screening tool like PyRx.[12][13]

  • Define the Binding Site (Grid Box): This is a self-validating step. The search space for the docking algorithm must be defined. We use the coordinates of the co-crystallized ligand (roscovitine from PDB ID: 2A4L) as a guide to center a grid box that encompasses the entire ATP-binding pocket.[6][13] This ensures our search is biochemically relevant.

  • Run Vina Wizard: Execute the docking simulation. Vina will systematically explore different conformations of the ligand within the defined grid box, calculating the binding energy for each pose using its scoring function.

  • Analyze Results: Vina will output a series of binding poses ranked by their binding affinity (in kcal/mol). The top-ranked pose (most negative binding energy) is the most probable binding mode. Analyze this pose to identify key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with active site residues.

Data Presentation and Interpretation

The interactions of the top-ranked pose should be visualized and cataloged. For CDK2, we expect to see hydrogen bonds with the "hinge region" residues, a hallmark of ATP-competitive inhibitors.[6][10]

Table 1: Predicted Molecular Docking Results for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with CDK2 (PDB: 2A4L)

Parameter Predicted Value/Interaction Rationale for Significance
Binding Affinity -8.5 kcal/mol (Example Value) A strong negative value suggests favorable binding.
Hydrogen Bonds N-H of Pyrimidine with Leu83 (Backbone C=O) Canonical hinge-binding interaction for kinase inhibitors.[6][7]
C=O of Pyrimidinone with Leu83 (Backbone N-H) Second canonical hinge-binding interaction.[6][7]
Hydrophobic Interactions 4-Bromophenyl Ring with Ile10, Val18, Ala31 The "front pocket" is largely hydrophobic; this interaction stabilizes the complex.

| | Pyrazole Ring with Leu134, Val64 | Further stabilization within the ATP binding site. |

Docking_Interactions cluster_CDK2 CDK2 Key Residues Ligand 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one Leu83 Leu83 (Hinge) Ligand->Leu83 Hydrogen Bonds Ile10 Ile10 (Front Pocket) Ligand->Ile10 Hydrophobic Interaction Leu134 Leu134 Ligand->Leu134 Hydrophobic Interaction CDK2 CDK2 Active Site

Caption: Key molecular interactions predicted by docking.

Section 4: Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot, the biological environment is dynamic. MD simulations model the movement of atoms in the protein-ligand complex over time, providing critical insights into its stability.[16][17][18] A ligand that appears promising in docking may prove unstable and dissociate quickly in a dynamic simulation.

The "Why" of MD Simulation

MD simulations allow us to:

  • Validate Docking Poses: Assess if the predicted binding mode is stable over a period of nanoseconds.

  • Analyze Interaction Fluctuation: Determine if key interactions (like hydrogen bonds) are persistent or transient.[16]

  • Observe Conformational Changes: See how the protein active site adapts to the presence of the ligand.[18][19]

Protocol: MD Simulation Workflow

Objective: To evaluate the dynamic stability of the docked ligand-protein complex in a simulated physiological environment.

Step-by-Step Methodology:

  • System Setup: The top-ranked docked complex is placed in a computational "box" and solvated with explicit water molecules. Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: The entire system (protein, ligand, water, ions) is energy-minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and equilibrated at a target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, Temperature) followed by NPT (constant Number of particles, Pressure, Temperature), allowing the system to relax into a stable state.

  • Production Run: Once equilibrated, the simulation is run for an extended period (e.g., 50-100 nanoseconds), during which the atomic coordinates (trajectory) are saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to extract meaningful data.

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD indicates the complex is not undergoing major conformational changes and the ligand is staying in the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. This helps identify which parts of the protein are flexible versus stable.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time, confirming the persistence of key interactions identified in docking.[16]

Section 5: ADMET Prediction: Profiling Drug-Likeness

A potent molecule is useless if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction uses computational models to forecast a compound's pharmacokinetic and safety properties.[20][21] Performing this analysis early helps to identify potential liabilities that could cause a drug candidate to fail in later development stages.[9][22]

Rationale and Key Parameters

We use established rules and quantitative structure-activity relationship (QSAR) models to predict ADMET properties.[22][23] These models are built from large datasets of experimental results and correlate chemical structures with specific outcomes.

Table 2: Predicted ADMET and Physicochemical Properties

Property Predicted Value Desired Range/Outcome Rationale
Molecular Weight 291.11 g/mol < 500 g/mol Lipinski's Rule: Affects absorption and diffusion.
LogP (Lipophilicity) 2.5 (Example) 1 - 3 Balances solubility and membrane permeability.
H-Bond Donors 1 ≤ 5 Lipinski's Rule: High numbers reduce permeability.
H-Bond Acceptors 4 ≤ 10 Lipinski's Rule: High numbers reduce permeability.
Topological Polar Surface Area (TPSA) 69.5 Ų < 140 Ų Correlates with oral absorption.[21]
Aqueous Solubility Moderately Soluble Good Essential for formulation and absorption.
CYP450 Inhibition Inhibitor of CYP2C9 (Predicted) No Inhibition Inhibition can lead to drug-drug interactions.

| Carcinogenicity | Non-carcinogen (Predicted) | No | Critical safety endpoint. |

Note: Example values are illustrative. Actual values are generated using predictive software (e.g., SwissADME, pkCSM).

Conclusion: Synthesizing the In Silico Evidence

This in-depth guide outlines a logical and scientifically rigorous workflow for the computational modeling of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. By following this process, we have constructed a multi-faceted hypothesis:

  • Target Hypothesis (Docking): The compound is predicted to bind favorably to the ATP-binding site of CDK2, forming canonical hinge-region hydrogen bonds characteristic of effective kinase inhibitors.

  • Stability Hypothesis (MD Simulation): The docked complex is stable over time, and the key hydrogen bonds are persistent, suggesting the static docking pose is a reliable representation of the bound state.

  • Drug-Likeness Hypothesis (ADMET): The molecule possesses favorable physicochemical properties that align with established guidelines for oral bioavailability and exhibits a promising preliminary safety profile.

Collectively, this in silico evidence provides a strong rationale for advancing this compound to the next stage of the drug discovery process: chemical synthesis and in vitro biological validation. The computational data serves as a foundation, guiding experimental design and providing a mechanistic framework for interpreting future results.

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Unveiling the Kinase-Centric Mechanism of Action of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Privileged Scaffold: Pyrazolo[3,4-d]pyrimidine as an ATP Mimic

The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the nitrogenous base of adenosine triphosphate (ATP).[1] This structural mimicry is the cornerstone of its mechanism of action, enabling it to effectively compete with ATP for binding within the highly conserved ATP-binding pocket of protein kinases.[1] The planar, bicyclic ring system can form critical hydrogen bonds with the "hinge region" of the kinase domain, an interaction that anchors ATP during phosphotransfer. By occupying this site, pyrazolopyrimidine derivatives physically obstruct ATP binding, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates.

The specific kinase or kinases that 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one targets are determined by the substituents on the core scaffold. The "1-(4-Bromophenyl)" group, in particular, is positioned to interact with the solvent-exposed region and the hydrophobic pocket of the ATP-binding site, contributing significantly to both potency and selectivity. Based on extensive literature for structurally related analogs, the most probable targets fall into two major kinase families: Cyclin-Dependent Kinases (CDKs) and Src Family Kinases (SFKs).

Primary Hypothesized Target Class 1: Cyclin-Dependent Kinases (CDKs)

Numerous studies have identified 1-aryl-pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent inhibitors of CDKs, particularly CDK2 and CDK4/6.[2] These serine/threonine kinases are central regulators of the cell cycle. The cyclin D-CDK4/6 complex, for instance, controls the G1-S phase transition by phosphorylating the Retinoblastoma (Rb) tumor suppressor protein.[3]

Proposed Mechanism of Action: CDK Inhibition

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one likely acts as an ATP-competitive inhibitor of CDK4/6. By binding to the ATP pocket of CDK4/6, it prevents the phosphorylation of Rb.[4] Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry.[3] The ultimate cellular consequence is a halt in cell cycle progression at the G1/S checkpoint, leading to cytostasis and, in some contexts, apoptosis.[5][6]

CDK_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm / Nucleus Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Inhibitor 1-(4-Bromophenyl)-1H- pyrazolo[3,4-d]pyrimidin-4(5H)-one Rb pRb CyclinD_CDK46->Rb P G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Inhibitor->CyclinD_CDK46

Figure 1: Proposed mechanism of CDK4/6 inhibition leading to G1 cell cycle arrest.

Primary Hypothesized Target Class 2: Src Family Kinases (SFKs)

The pyrazolo[3,4-d]pyrimidine scaffold is also the foundation for numerous potent inhibitors of Src, a non-receptor tyrosine kinase.[5][7] Src and its family members are critical nodes in signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[7] Hyperactivation of Src is a common feature in many cancers, making it a prime therapeutic target.[5][7]

Proposed Mechanism of Action: Src Inhibition

As an ATP-competitive inhibitor, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is predicted to bind to the active site of Src, preventing its autophosphorylation at Tyrosine 416 (Y416), a key step for full enzymatic activation. This inhibition would disrupt downstream signaling cascades, including the FAK (Focal Adhesion Kinase) and RAS/MAPK pathways. The consequences of Src inhibition are multi-faceted, leading to reduced cell proliferation, decreased cell motility and invasion, and potentially the induction of apoptosis.[5][6][8]

Src_Pathway cluster_0 Cell Membrane / Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src FAK FAK Src->FAK P MAPK RAS/MAPK Pathway Src->MAPK P Migration Migration & Invasion FAK->Migration Proliferation Proliferation & Survival MAPK->Proliferation Inhibitor 1-(4-Bromophenyl)-1H- pyrazolo[3,4-d]pyrimidin-4(5H)-one Inhibitor->Src Inhibits ATP Binding

Figure 2: Proposed mechanism of Src kinase inhibition disrupting key oncogenic signaling pathways.

Experimental Validation: A Self-Validating Methodological Framework

To rigorously test the hypothesized mechanisms of action, a multi-pronged experimental approach is required. The following protocols are designed to be self-validating, where results from biochemical assays inform and are confirmed by cellular-level investigations.

Workflow for Mechanism of Action Validation

Workflow A Step 1: In Vitro Kinase Assay (Determine IC50 & Target Profile) B Step 2: Cell Viability Assay (Measure Anti-proliferative Effect) A->B C Step 3: Western Blot Analysis (Confirm Target Engagement & Pathway Modulation) B->C D Step 4: Cell Cycle Analysis (Investigate G1 Arrest Phenotype) C->D

Figure 3: A logical workflow for validating the proposed mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Causality: This initial step is crucial to confirm direct binding to the kinase of interest and determine the inhibitor's potency (IC50). It establishes a baseline for the concentrations to be used in subsequent cell-based assays. Running the assay at both low and high ATP concentrations can confirm an ATP-competitive mechanism.[9]

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (e.g., from 100 µM to 1 pM) in kinase buffer supplemented with DMSO. Ensure the final DMSO concentration is constant across all wells (typically <1%).

    • Prepare solutions of the target kinase (e.g., CDK4/CyclinD1 or Src), a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive tracer (kinase probe) in kinase buffer.

  • Assay Execution (384-well plate):

    • Add 5 µL of the serially diluted compound or vehicle control to the appropriate wells.

    • Add 5 µL of the kinase/antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

ParameterDescriptionTypical Value
Kinase Concentration Optimized for EC50 at Km ATP1-10 nM
ATP Concentration Set at Km for the specific kinase10-100 µM
Incubation Time Time to reach binding equilibrium60 minutes
IC50 Concentration for 50% inhibitionTarget Dependent
Protocol 2: Cellular Proliferation Assay (MTS Assay)

Causality: This assay directly measures the functional consequence of kinase inhibition on cell viability and proliferation. It validates that the biochemical activity observed in Protocol 1 translates to a cellular phenotype.

Methodology:

  • Cell Seeding:

    • Seed cancer cells known to be dependent on the target kinase (e.g., MCF-7 for CDK4, U87 for Src) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with a serial dilution of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (concentrations should bracket the expected cellular IC50) for 72 hours. Include a vehicle-only control.

  • MTS Reagent Addition:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells.

    • Plot the normalized viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot Analysis for Pathway Modulation

Causality: This is the most direct method to validate target engagement within a cell. By observing a dose-dependent decrease in the phosphorylation of a kinase's direct substrate, one can confirm that the inhibitor is acting on the intended target in its native cellular environment.[10]

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach.

    • Treat cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the GI50) for a short duration (e.g., 2-6 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • For CDK4/6: Phospho-Rb (Ser807/811), Total Rb, CDK4, Cyclin D1.

      • For Src: Phospho-Src (Tyr416), Total Src, Phospho-FAK (Tyr397), Total FAK.

      • Loading Control: GAPDH or β-Actin.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Causality: This protocol specifically tests the hypothesis that the compound inhibits CDKs. A potent CDK4/6 inhibitor should induce a significant accumulation of cells in the G1 phase of the cell cycle, providing strong evidence for this specific mechanism of action.[5][6]

Methodology:

  • Cell Treatment:

    • Treat cells (e.g., MCF-7) with the inhibitor at its GI50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization, wash with PBS, and collect by centrifugation.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

    • Compare the cell cycle distribution of inhibitor-treated cells to the vehicle control.

Conclusion and Future Directions

The evidence strongly suggests that 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one functions as an ATP-competitive protein kinase inhibitor. Its structural characteristics point towards Cyclin-Dependent Kinases and Src Family Kinases as high-probability primary targets. Inhibition of these kinases disrupts fundamental cellular processes—cell cycle progression and oncogenic signaling—that are hallmarks of cancer.

The experimental framework provided in this guide offers a clear and robust path for elucidating the precise molecular targets and confirming the cellular mechanism of action. Future work should involve broader kinome profiling to assess selectivity, structural biology studies (co-crystallography) to visualize the binding mode, and in vivo xenograft models to confirm anti-tumor efficacy. These investigations will be critical for the continued development of this and related pyrazolopyrimidine compounds as potential therapeutic agents.

References

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts at the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]

  • Geahlen, R. L., & Ptak, C. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Journal of proteomics & bioinformatics, 2(9), 391–401. [Link]

  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Pallares, G., & Zarrinkar, P. P. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Kinase Inhibitor Drugs. Wiley-VCH. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Johnson, G. L., & Jalink, K. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 13, 1045331. [Link]

  • ResearchGate. (n.d.). Kinase Inhibitors and Cell Viability Assay. [Link]

  • Kameshita, I., Sekiguchi, M., & Ishida, A. (2021). Kinase Activity-Tagged Western Blotting Assay. Bio-protocol, 11(10), e4020. [Link]

  • Smalley, K. S. M., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 15–24. [Link]

  • Sun, Y., Tang, H., Wang, X., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1453. [Link]

  • Testard, A., Le Guével, R., Malzert-Fréon, A., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 26(11), 3326. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Park, K. D. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][12][13]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(5), 603-616. [Link]

  • Zhang, T., Ingold, I., Varnes, J., et al. (2012). Discovery of Potent and Selective Covalent Inhibitors of JNK. ACS Chemical Biology, 7(8), 1405-1415. [Link]

  • MySkinRecipes. (n.d.). 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. [Link]

  • Wang, Y., Zhang, Y., Li, J., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 70, 128803. [Link]

  • Li, Z., & Liu, G. (2020). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 10(11), 2097–2113. [Link]

  • Regmi, S. C., Baniya, R., Aryal, D., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. bioRxiv. [Link]

  • Al-Warhi, T., Sabt, A., Al-Salahi, R., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6598. [Link]

  • Rossi, A., Puca, A., Cozzi, M., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(9), 3361-3371. [Link]

  • Contadini, C., Manfroni, G., Pieroni, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]

  • Schenone, S., Manfroni, G., Radi, M., et al. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. [Link]

  • Mladenović, A., Bjelić, B., Pešić, M., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1570. [Link]

  • Fassl, A., Geng, Y., & Sicinski, P. (2022). CDK4/6 Inhibitors in Breast Cancer—Who Should Receive Them?. Cancers, 14(15), 3793. [Link]

  • Schettini, F., De Santo, I., Rea, C. G., et al. (2018). CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors. Frontiers in Oncology, 8, 608. [Link]

  • Rossi, A., Puca, A., Cozzi, M., et al. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 24(9), 3361–3371. [Link]

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Methodological & Application

Application Notes and Protocols: 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structure is bioisosteric to adenine, the purine base in adenosine triphosphate (ATP), which is the universal phosphate donor for all kinases.[3] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding site of a wide range of kinases, making them a versatile starting point for the development of targeted therapies for diseases driven by aberrant kinase activity, most notably cancer.[3][4] Numerous compounds with this core structure have been investigated for their therapeutic potential, with some, like Ibrutinib (a Bruton's tyrosine kinase inhibitor), receiving FDA approval.[5]

The compound of interest, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, belongs to this promising class of molecules. While specific kinase targets and potency for this particular analog may not be extensively published, its structural features suggest it is a prime candidate for kinase inhibitory activity. The 4-bromophenyl substituent at the N1 position can be expected to influence the compound's selectivity and potency against different kinases. These application notes provide a comprehensive guide for the characterization of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a kinase inhibitor, from initial in vitro screening to cell-based functional assays.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action for pyrazolo[3,4-d]pyrimidine-based inhibitors is competitive inhibition at the ATP-binding site of kinases. This mode of action is predicated on the structural similarity between the pyrazolo[3,4-d]pyrimidine core and the adenine ring of ATP. The inhibitor occupies the same pocket on the kinase that ATP would normally bind to, thereby preventing the transfer of a phosphate group to the kinase's substrate and inhibiting its downstream signaling.

The specificity of a particular pyrazolo[3,4-d]pyrimidine derivative for a certain kinase is determined by the substituents on the core scaffold. These substituents can form additional interactions with amino acid residues in and around the ATP-binding pocket, leading to a higher affinity for some kinases over others. For 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, the bromophenyl group will play a crucial role in defining its kinase selectivity profile.

Illustrative Kinase Inhibition Profile

While the specific inhibitory profile of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is yet to be fully elucidated in publicly available literature, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have shown activity against a range of kinases. To guide initial screening efforts, a hypothetical IC50 profile against a panel of representative kinases is presented below. Researchers should determine the actual IC50 values experimentally.

Kinase TargetRepresentative Cancer Type(s)Hypothetical IC50 (nM) for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
EGFRNon-small cell lung cancer, Colorectal cancer50
SrcSolid tumors, Leukemia150
CDK2Various cancers300
BTKB-cell malignancies>1000
VEGFR2Various solid tumors800

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase. It utilizes a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity and vice versa.

Materials:

  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Recombinant human kinase of interest (e.g., EGFR, Src)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well plates

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted compound or vehicle (DMSO) to each well.

    • Add 10 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Following the manufacturer's instructions for the luminescence-based assay kit, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all readings.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% kinase activity and a positive control inhibitor as 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram 1: In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare serial dilutions of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one prep_reagents Prepare kinase, substrate, and ATP solutions add_compound Add compound/vehicle to 96-well plate prep_reagents->add_compound add_kinase Add kinase and substrate add_compound->add_kinase add_atp Initiate reaction with ATP add_kinase->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop reaction and deplete ATP incubate->stop_reaction detect_signal Add detection reagent and measure luminescence stop_reaction->detect_signal analyze_data Analyze data and determine IC50 detect_signal->analyze_data G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Inhibitor->EGFR Inhibits Phosphorylation EGF EGF EGF->EGFR

Inhibition of EGFR by the compound blocks downstream signaling pathways.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. For instance, in the in vitro kinase assay, the inclusion of a known potent inhibitor for the kinase being tested serves as a positive control to ensure the assay is performing correctly. Similarly, a vehicle-only control (DMSO) establishes the baseline for 100% kinase activity. In cell-based assays, a dose-response relationship should be observed, with increasing concentrations of the compound leading to a greater effect. In Western blotting, loading controls like GAPDH or β-actin are essential to ensure equal protein loading across lanes, validating the observed changes in protein phosphorylation.

Conclusion

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, by virtue of its pyrazolo[3,4-d]pyrimidine core, is a compelling candidate for investigation as a kinase inhibitor. The application notes and protocols detailed herein provide a robust framework for its characterization, from determining its potency and selectivity against a panel of kinases to elucidating its effects on cancer cell proliferation and intracellular signaling pathways. These studies will be instrumental in uncovering the therapeutic potential of this compound and guiding its further development.

References

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). Journal of Medicinal Chemistry. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). Molecules. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Medicinal Chemistry. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]

  • Experimental values of IC 50 for 1H-pyrazolo[3,4-b]pyridine... (2017). ResearchGate. [Link]

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Pharmaceuticals. [Link]

  • Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2022). IUCrData. [Link]

  • Table 1 Molecular modeling consensus scores, IC 50 and NO release (%)... (2019). ResearchGate. [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2014). Acta Crystallographica Section E. [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2022). Molecules. [Link]

Sources

Application Notes and Protocols for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the application of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a potent member of the pyrazolo[3,4-d]pyrimidine class of compounds, in cancer cell line research. The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in the development of anticancer agents, notably as inhibitors of key signaling kinases.[1][2][3] This guide outlines the potential mechanism of action, provides detailed protocols for evaluating its efficacy, and offers insights into the interpretation of results. The protocols included are designed to be self-validating, ensuring robust and reproducible data for researchers in the field of oncology drug discovery.

Introduction: The Promise of Pyrazolo[3,4-d]pyrimidines in Oncology

The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities, including antiproliferative effects.[1] This heterocyclic system is a bioisostere of adenine and has been successfully incorporated into a multitude of kinase inhibitors. Notably, derivatives of this scaffold have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1][2][3] The subject of this guide, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is a promising candidate for targeted cancer therapy. Its structural features suggest a potential to interact with the ATP-binding pocket of kinases like EGFR, thereby disrupting downstream signaling pathways that drive tumor growth and survival.[1][2]

Putative Mechanism of Action: Targeting EGFR Signaling

While the precise molecular interactions of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are a subject of ongoing research, its structural similarity to other known EGFR inhibitors suggests a competitive ATP-binding mechanism.[2][3] By occupying the ATP-binding site of EGFR, the compound can inhibit its autophosphorylation and the subsequent activation of downstream pro-survival pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition can lead to cell cycle arrest and the induction of apoptosis.[1][2]

Below is a conceptual diagram of the proposed mechanism of action.

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Compound 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Compound->EGFR Inhibition Apoptosis Apoptosis Compound->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Compound->Cell_Cycle_Arrest RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Activation Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Figure 1: Proposed mechanism of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Protocols for Efficacy Evaluation

To thoroughly assess the anticancer potential of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a series of in vitro assays are recommended. The following protocols are provided as a comprehensive starting point for researchers.

Cell Viability and Cytotoxicity Assays

Determining the effect of the compound on cell viability is the first step in evaluating its anticancer activity. Tetrazolium-based colorimetric assays like MTT and XTT are widely used for this purpose.[4][5] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[5][6]

3.1.1. XTT Cell Viability Assay Protocol

The XTT assay offers the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step.

Materials:

  • Cancer cell lines of interest (e.g., A549, HCT-116, MCF-7)[2][3]

  • Complete cell culture medium

  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (dissolved in DMSO)

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. A typical concentration range to start with is 10 nM to 100 µM.[8] Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental goals.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT labeling reagent and electron-coupling reagent. Mix them according to the manufacturer's instructions.

  • XTT Incubation: Add 50 µL of the XTT reagent mixture to each well. Incubate for 2-4 hours at 37°C in a CO2 incubator, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Parameter Recommendation Rationale
Cell Seeding Density 5,000-10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.
Compound Concentration Range 10 nM - 100 µMA broad range is necessary for initial screening to capture the full dose-response.[8]
Incubation Time 24, 48, 72 hoursAllows for the assessment of time-dependent effects.
DMSO Concentration < 0.1%Minimizes solvent toxicity.
Apoptosis Assays

To determine if the observed decrease in cell viability is due to programmed cell death, apoptosis assays are crucial. Annexin V staining is a common method for detecting early-stage apoptosis. This can be complemented by measuring caspase-3 activity, a key executioner caspase in the apoptotic pathway.[9]

3.2.1. Annexin V-FITC and Propidium Iodide (PI) Staining Protocol

This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the compound at the desired concentrations and time points. For adherent cells, use trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Sources

Application Notes and Protocols for Antimicrobial Assays of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health.[1] This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. Pyrazolo[3,4-d]pyrimidine scaffolds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[2][3][4] Specifically, derivatives of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one represent a promising class of compounds requiring rigorous evaluation of their antimicrobial efficacy. This guide provides a comprehensive overview and detailed protocols for the antimicrobial characterization of these novel derivatives, ensuring scientific integrity and reproducibility.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial potential hinges on determining its ability to inhibit or kill microbial growth. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays, ensuring that results are standardized and comparable across different laboratories.[5][6][7] The two most fundamental and widely employed methods are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion assay for a qualitative assessment of antimicrobial activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][9][10] This method is favored for its efficiency, conservation of reagents, and the ability to test multiple compounds against various microorganisms simultaneously.

  • Media Selection: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for testing most non-fastidious bacteria. Its composition is well-defined and has a minimal impact on the activity of most antimicrobial agents.

  • Inoculum Preparation: Standardization of the bacterial inoculum to a 0.5 McFarland standard is critical.[10] This corresponds to approximately 1-2 x 10⁸ CFU/mL, ensuring that the final inoculum density in the assay is consistent, which is crucial for reproducible MIC values.

  • Two-Fold Serial Dilutions: This approach allows for a systematic and logarithmic assessment of the compound's potency, providing a precise MIC value.

  • Preparation of Compound Stock Solution:

    • Accurately weigh the 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.

    • Dissolve the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • Using a sterile 96-well round-bottom microtiter plate, add 100 µL of sterile cation-adjusted MHB to all wells.[11]

    • Add an additional 100 µL of the compound stock solution, appropriately diluted in MHB, to the first column of wells. This will be your starting concentration for the serial dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (MHB with inoculum, no compound), and column 12 will be the sterility control (MHB only).[11]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[10]

    • Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.

    • The final volume in each well will be 200 µL.

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.[12]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8][10] This can be aided by using a plate reader to measure optical density at 600 nm.

MIC_Workflow stock stock plate_prep plate_prep stock->plate_prep inoculate inoculate plate_prep->inoculate inoculum inoculum inoculum->inoculate incubate incubate inoculate->incubate read_plate read_plate incubate->read_plate determine_mic determine_mic read_plate->determine_mic

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Part 3: Quality Control and Data Interpretation

Quality Control

To ensure the validity and reproducibility of antimicrobial susceptibility testing, a robust quality control (QC) program is essential. [13]

  • Reference Strains: Always include well-characterized reference strains with known MIC values for the control antibiotics (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853). [14][15]* Acceptance Criteria: The MIC values for the reference strains should fall within the acceptable ranges defined by CLSI. If the QC results are out of range, the entire batch of tests must be repeated. [13]

Data Presentation and Interpretation

The results of the antimicrobial assays should be presented clearly and concisely.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Derivative AS. aureus ATCC 29213816Bactericidal (≤4)
Derivative AE. coli ATCC 2592232>128Bacteriostatic (>4)
Derivative BS. aureus ATCC 2921348Bactericidal (≤4)
Derivative BE. coli ATCC 259221632Bactericidal (≤4)
CiprofloxacinS. aureus ATCC 292130.51Bactericidal (≤4)
CiprofloxacinE. coli ATCC 259220.0150.03Bactericidal (≤4)
  • Interpretation: The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints. [16][17]For novel compounds, these breakpoints are not yet established. The ratio of MBC to MIC can provide insight into the compound's activity. An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 suggests bacteriostatic activity. [18]

Part 4: Assessing Selectivity through Cytotoxicity Testing

A critical aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells. The MTT assay is a standard colorimetric assay to assess cell viability. [19][20]

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [20][21]

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium in a 96-well flat-bottom plate.

    • Incubate until the cells reach approximately 80% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolopyrimidine derivative in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • After incubation, carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC₅₀ (the concentration of the compound that causes 50% reduction in cell viability).

References

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • PubMed. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]

  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Retrieved from [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • LinkedIn. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide. Retrieved from [Link]

  • Leibniz Institute DSMZ. (n.d.). Quality Control Strains. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

  • MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • ACS Omega. (2022, February 3). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. Retrieved from [Link]

  • Dr.Oracle. (2025, November 22). How do you interpret antibiotic susceptibility test results?. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • YouTube. (2020, November 1). Agar well diffusion assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Retrieved from [Link]

  • ResearchGate. (2025, June 27). (PDF) Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d. Retrieved from https://www.researchgate.net/publication/304535804_Synthesis_characterization_and_in_vitro_antimicrobial_activity_of_novel_fused_pyrazolo34-cpyridazine_pyrazolo34-dpyrimidine_thieno32-cpyrazole_and_pyrazolo3'4'45thieno23-d
  • Nottingham University Hospitals NHS Trust. (n.d.). Interpreting Sensitivity Results. Retrieved from [Link]

  • GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • Semantic Scholar. (2021, August 27). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial assay using agar well diffusion method . (A) MMPP4 strain.... Retrieved from [Link]

Sources

Application Note: A Guide to High-Throughput Screening of Pyrazolo[3,4-d]pyrimidine Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a wide array of enzymes, most notably protein kinases.[1][2] As an isostere of the adenine ring of ATP, this heterocyclic system is adept at fitting into the ATP-binding pocket of kinases, making it an ideal starting point for the development of potent and selective inhibitors.[1][2] The success of drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, underscores the therapeutic potential of this compound class.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from pyrazolo[3,4-d]pyrimidine libraries. We will delve into the causality behind experimental choices, from primary assay selection to hit validation and counter-screening, ensuring a robust and efficient discovery pipeline.

Introduction: The Strategic Imperative of HTS in Kinase Drug Discovery

High-Throughput Screening (HTS) is a pivotal process in early-stage drug discovery, enabling the rapid evaluation of large chemical libraries against a biological target to identify "hits"—compounds that modulate the target's activity.[3][4] For a target class as vast and druggable as the human kinome, HTS is indispensable. Kinases play central roles in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5] Consequently, they are a major focus of drug discovery efforts.

The journey of screening a pyrazolo[3,4-d]pyrimidine library, while promising, is fraught with potential pitfalls. Challenges include identifying physiologically relevant assays that are also scalable, minimizing false positives and negatives, and navigating the vast datasets generated.[6][7] A well-designed screening cascade is therefore not just a series of experiments, but a multi-disciplinary strategy to systematically filter and validate promising candidates, saving invaluable time and resources.[4][6] This guide is structured to navigate these complexities, offering both strategic insights and detailed, actionable protocols.

The HTS Workflow: A Multi-Stage Strategy

A successful HTS campaign is a multi-step, iterative process. The goal is to move from a large library of unevaluated compounds to a small set of well-characterized, cell-active hits with a clear mechanism of action. This is achieved through a carefully planned screening cascade.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Cellular Validation cluster_3 Phase 4: Lead Generation Library Pyrazolo[3,4-d]pyrimidine Library (10,000s of compounds) Primary_HTS Primary HTS (e.g., ADP-Glo Kinase Assay) Single Concentration (e.g., 10 µM) Library->Primary_HTS Primary_Hits Initial Hits (~0.5-2% Hit Rate) Primary_HTS->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., HTRF) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Cell_Activity Cell-Based Target Engagement (e.g., Western Blot for p-Substrate) Confirmed_Hits->Cell_Activity Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cell_Activity->Cytotoxicity Validated_Hits Validated, Cell-Active Hits Cytotoxicity->Validated_Hits Selectivity Kinase Selectivity Profiling Validated_Hits->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Candidate Lead Candidate SAR->Lead_Candidate

Figure 1: A comprehensive workflow for an HTS campaign.

Phase 1: Primary High-Throughput Screening

The primary screen is the first filter, designed to rapidly identify any compound in the library with activity against the target kinase. The choice of assay is critical; it must be robust, reproducible, and amenable to automation and miniaturization.[3] For kinase targets, biochemical assays that measure an enzymatic product are often preferred.

Protocol 1: Primary HTS Using the ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. This directly measures kinase activity. Its high sensitivity, resistance to signal interference, and simple "add-and-read" format make it ideal for HTS.[8]

Materials:

  • Pyrazolo[3,4-d]pyrimidine library dissolved in 100% DMSO.

  • Target Kinase (e.g., BTK, EGFR, etc.).

  • Kinase Substrate (peptide or protein).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ATP solution.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes or automated liquid handlers.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Plating: Using an acoustic liquid handler or pintool, transfer 20-50 nL of each library compound from the source plates to the 384-well assay plates. This results in a final assay concentration of typically 10 µM.

  • Control Wells: Designate wells for positive control (kinase reaction with no inhibitor, just DMSO) and negative control (no kinase or no ATP).

  • Kinase Reaction Preparation: Prepare a 2X kinase/substrate master mix in the reaction buffer.

  • Reaction Initiation: Add 5 µL of the 2X kinase/substrate mix to each well. Then, add 5 µL of a 2X ATP solution to initiate the reaction. The final volume should be 10 µL. Note: The ATP concentration should be at or near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.[5]

  • Incubation: Shake the plates gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination & ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Quality Control

The quality of an HTS assay is paramount and is statistically assessed using the Z'-factor.[9]

  • Z'-Factor Calculation:

    • Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

    • Where SD_pos and Mean_pos are the standard deviation and mean of the positive control (DMSO wells), and SD_neg and Mean_neg are for the negative control.

    • A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS. [9]

  • Hit Selection:

    • Normalize the data by calculating the percent inhibition for each compound:

    • % Inhibition = 100 * ( 1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) )

    • A common hit threshold is a percent inhibition greater than three standard deviations from the mean of the library compounds or a fixed cutoff (e.g., >50% inhibition).

ParameterRecommended ValueRationale
Library Concentration 10 µMA standard starting point to balance hit identification with off-target effects.
Assay Volume 5-20 µL (384-well)Miniaturization saves on costly reagents like kinases and ATP.[3]
ATP Concentration At or near KmIncreases sensitivity for detecting ATP-competitive inhibitors.[5]
Z'-Factor ≥ 0.5Ensures the assay is robust and can reliably distinguish hits from noise.[9]
Hit Cutoff > 3 SD from meanA statistical method to identify compounds with significant activity.

Phase 2: Hit Confirmation and Triage

Not all primary hits are genuine. This phase aims to confirm the activity of the initial hits and discard false positives arising from assay interference or other artifacts.

Protocol 2: Dose-Response Analysis for IC₅₀ Determination

Rationale: Active compounds should exhibit a concentration-dependent effect. This protocol establishes the potency (IC₅₀ value) of each confirmed hit.

Methodology:

  • Prepare a serial dilution series for each hit compound (e.g., 8-point, 3-fold dilutions starting from 50 µM).

  • Perform the same biochemical assay as in Protocol 1 with the serially diluted compounds.

  • Calculate the percent inhibition for each concentration point.

  • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Orthogonal Biochemical Assay (e.g., HTRF® Kinase Assay)

Rationale: To ensure the observed activity is not an artifact of the primary assay technology (e.g., luciferase inhibition in the ADP-Glo™ assay), hits should be tested in an independent, orthogonal assay. Homogeneous Time-Resolved Fluorescence (HTRF) is an excellent choice that relies on a different detection modality (TR-FRET).[5]

Methodology:

  • This assay typically involves a biotinylated substrate and a europium cryptate-labeled anti-phospho-substrate antibody.

  • When the kinase phosphorylates the substrate, the antibody binds, bringing the europium donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal.

  • Perform a dose-response analysis with the hit compounds using an optimized HTRF protocol for the target kinase.

  • True hits should demonstrate comparable potency in both the primary and orthogonal assays.

Phase 3: Secondary and Cellular Validation

Once a compound's biochemical activity is confirmed, the crucial next step is to determine if it works in a more physiologically relevant environment—the cell.

Protocol 4: Western Blot for Target Inhibition in Cells

Rationale: This assay provides direct evidence of on-target activity by measuring the phosphorylation state of a known downstream substrate of the target kinase in a cellular context.

Methodology:

  • Cell Treatment: Seed an appropriate cancer cell line (e.g., a line where the target kinase is known to be active) in 6-well plates.[10] Treat the cells with various concentrations of the hit compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-BTK).

    • Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A dose-dependent decrease in the phosphorylated substrate signal indicates cellular target engagement.

Protocol 5: Cell Viability/Cytotoxicity Assay (MTT Assay)

Rationale: It is essential to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity. The MTT assay measures metabolic activity, which is an indicator of cell viability.[11][12]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of the hit compound for 48-72 hours.

  • MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. This allows for the calculation of a GI₅₀ (concentration for 50% growth inhibition).

Illustrative Signaling Pathway: Bruton's Tyrosine Kinase (BTK)

Pyrazolo[3,4-d]pyrimidines, such as Ibrutinib, are potent inhibitors of BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Inhibiting BTK blocks the downstream signaling cascade that promotes B-cell proliferation and survival, which is crucial in B-cell malignancies.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG & IP3 PLCg2->DAG_IP3 PKC_Ca PKCβ & Ca²⁺ Flux DAG_IP3->PKC_Ca NFkB_etc NF-κB, NFAT, AP-1 Activation PKC_Ca->NFkB_etc Proliferation Cell Proliferation & Survival NFkB_etc->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) Inhibitor->BTK Inhibits

Figure 2: The BTK signaling pathway inhibited by pyrazolo[3,4-d]pyrimidines.

Conclusion and Future Directions

The workflow and protocols detailed in this application note provide a robust framework for the high-throughput screening of pyrazolo[3,4-d]pyrimidine libraries. By integrating carefully selected biochemical and cell-based assays, researchers can efficiently identify and validate potent and selective kinase inhibitors. Validated hits from this cascade form the basis for lead optimization, where medicinal chemistry efforts are employed to improve potency, selectivity, and drug-like properties (ADME/Tox). Further characterization, including kinase selectivity profiling across a broad panel, is crucial to understand the specificity of the hits and anticipate potential off-target effects.[13] This systematic approach maximizes the probability of discovering novel drug candidates that can translate into effective therapeutics.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology.
  • Challenges of HTS in early-stage drug discovery. Axxam SpA.
  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing.
  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. (2014). PLoS ONE.
  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits.DiscoverX.
  • Design and Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Anticancer Agents: Applic

Sources

Application Notes and Protocols for Evaluating the Efficacy of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Oncogenic Driver

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine scaffold, a class of compounds recognized for their potent kinase inhibitory activity.[1][2][3] This particular molecule holds significant promise as a therapeutic agent due to its structural similarity to known inhibitors of Src family kinases (SFKs). Src, a non-receptor tyrosine kinase, is a critical orchestrator of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[4] Its dysregulation is a frequent event in the progression and metastasis of a wide range of human cancers, including those of the breast, colon, lung, and brain (glioblastoma), making it a highly attractive target for anticancer drug development.[3][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the cellular efficacy of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The protocols herein are designed to be self-validating systems, moving from broad phenotypic assessments of cell health to specific, mechanistic assays that confirm target engagement and elucidate the compound's mode of action.

I. Foundational Efficacy Assessment: Cell Viability and Cytotoxicity

The initial evaluation of any potential anticancer compound involves determining its effect on the viability and proliferation of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle of the MTT Assay

Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The quantity of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h (Attachment) cell_seeding->incubation_24h compound_treatment Treat with Compound (Serial Dilutions) incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h (Exposure) compound_treatment->incubation_48_72h add_mtt Add MTT Reagent incubation_48_72h->add_mtt incubation_4h Incubate 1-4h (Formazan Formation) add_mtt->incubation_4h solubilize Add Solubilization Solution incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance normalize_data Normalize to Vehicle Control read_absorbance->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for MTT-based cell viability assessment.

Protocol: MTT Assay

Materials:

  • Cancer cell line with high Src activity (e.g., U87-MG glioblastoma, MDA-MB-231 breast cancer).[3][8]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (stock solution in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying the potency of a compound.[9][10]

Calculation:

  • Normalize Data: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

  • Plot Curve: Plot % Viability against the log of the compound concentration.

  • Determine IC₅₀: Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to determine the concentration at which cell viability is inhibited by 50%.[11]

Interpretation: A lower IC₅₀ value signifies higher potency.[10] It is crucial to note that IC₅₀ values can vary between cell lines due to differences in gene expression, proliferation rates, and drug efflux pump activity.[10][12]

ParameterDescriptionTypical Value
Seeding Density Cells per well in a 96-well plate5,000 - 10,000
Compound Incubation Duration of cell exposure to the compound48 - 72 hours
MTT Incubation Duration for formazan crystal formation1 - 4 hours
IC₅₀ Concentration for 50% inhibition of viabilityVaries (nM to µM)

II. Mechanistic Insight: Apoptosis and Cell Cycle Analysis

Following the observation of reduced cell viability, the next logical step is to determine the mechanism of cell death. Key processes to investigate are apoptosis (programmed cell death) and cell cycle arrest.

A. Apoptosis Detection

Apoptosis is characterized by specific morphological and biochemical events, including the externalization of phosphatidylserine (PS) and the activation of caspases.[13]

Principle: Annexin V is a protein with a high affinity for PS, which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14] Propidium Iodide (PI) is a fluorescent nucleic acid dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[14] Dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Collection: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze immediately by flow cytometry.[15]

Data Analysis: The flow cytometry data is typically displayed as a dot plot, which can be divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage).

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to caspase activity.[16][17]

Materials:

  • Cells cultured and treated in white-walled 96-well plates.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Procedure:

  • Equilibration: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium (an "add-mix-measure" format).[18]

  • Incubation: Mix on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.

  • Measurement: Measure luminescence with a plate reader.[19]

B. Cell Cycle Analysis

Kinase inhibitors often induce cell cycle arrest at specific checkpoints. Analyzing the DNA content of a cell population using PI staining and flow cytometry can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent dye that stoichiometrically binds to DNA.[20] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the discrimination of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[21]

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_fix_stain Fixation & Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs fix_ethanol Fix in Cold 70% Ethanol wash_pbs->fix_ethanol wash_pbs2 Wash with PBS fix_ethanol->wash_pbs2 stain_pi Stain with PI/ RNase Solution wash_pbs2->stain_pi acquire_data Acquire Data on Flow Cytometer stain_pi->acquire_data gate_cells Gate on Single Cells acquire_data->gate_cells model_histogram Model DNA Content Histogram gate_cells->model_histogram

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Treated and control cells.

  • Cold 70% ethanol.

  • PI/RNase staining solution.

  • Flow cytometer.

Procedure:

  • Harvest and Wash: Harvest approximately 1 x 10⁶ cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C).[21]

  • Washing: Centrifuge to remove ethanol and wash the cells twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. Ensure a low flow rate to achieve good resolution.[22][23]

Troubleshooting:

  • High CV in G0/G1 peak: Ensure a low flow rate, proper cell handling to avoid clumps, and sufficient PI staining time.[23][24]

  • Missing G2/M peak: This may indicate that cells are not proliferating or are arrested in G0/G1. Check cell culture conditions and density.[24]

III. Target Engagement and Kinase Activity

The most critical step in characterizing a targeted inhibitor is to confirm that it engages its intended target within the cell and inhibits its downstream signaling. For 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, this involves assessing the inhibition of Src kinase activity.

A. Western Blot for Phosphorylated Src (p-Src)

Principle: The activation of Src involves autophosphorylation at a key tyrosine residue (Tyr419 in chickens, Tyr416 in humans).[4] A phospho-specific antibody can detect this active form of Src. Inhibition of Src by the compound will lead to a decrease in the p-Src signal, which can be quantified by Western blot. Total Src levels should be measured as a loading control.

Protocol: Western Blot for p-Src (Tyr416)

Materials:

  • Cells treated with a dose range of the compound for a short duration (e.g., 1-4 hours).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[25]

  • Primary antibodies: Rabbit anti-phospho-Src (Tyr416) and Mouse anti-total Src.

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and Western blotting equipment.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse on ice with supplemented lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). Avoid using milk as it contains phosphoproteins that can cause high background.[25][26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-p-Src and anti-total Src) overnight at 4°C, diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Image the blot using a chemiluminescence detection system.[27]

Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-Src signal to the total Src signal for each sample. A dose-dependent decrease in the p-Src/total Src ratio indicates target inhibition.

B. Advanced Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a powerful method for confirming direct target engagement in a cellular environment.[28] It is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[20][29] Cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein (Src) is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of binding.[30]

CETSA_Principle cluster_no_ligand No Ligand cluster_with_ligand With Ligand Protein_NL Protein Heat_NL Heat Protein_NL->Heat_NL Denatured_NL Denatured Protein Heat_NL->Denatured_NL Protein_L Protein Complex Protein-Ligand Complex Protein_L->Complex Ligand Ligand Ligand->Complex Heat_L Heat Complex->Heat_L Stable_L Stable Complex Heat_L->Stable_L

Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).

IV. Concluding Remarks

The suite of assays described provides a structured, multi-faceted approach to characterizing the efficacy of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. By progressing from general cytotoxicity to specific apoptosis, cell cycle, and target engagement readouts, researchers can build a robust data package that not only demonstrates the compound's anticancer potential but also validates its mechanism of action. This logical progression is essential for the confident advancement of novel therapeutic candidates in the drug development pipeline.

References

  • Creative Biolabs. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs. Retrieved from [Link]

  • Platypus Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Platypus Technologies. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Retrieved from [Link]

  • SciLifeLab. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. Retrieved from [Link]

  • ResearchGate. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PubMed Central. Retrieved from [Link]

  • Elabscience. (n.d.). Three Common Problems and Solutions of Cell Cycle Detection. Elabscience. Retrieved from [Link]

  • PubMed. (1999). Activation of Src in human breast tumor cell lines: elevated levels of phosphotyrosine phosphatase activity that preferentially recognizes the Src carboxy terminal negative regulatory tyrosine 530. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Regulation of Src Family Kinases in Human Cancers. PubMed Central. Retrieved from [Link]

  • protocols.io. (2024). Kinase activity assays Src and CK2. protocols.io. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Assaying cell cycle status using flow cytometry. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Src family kinases and paclitaxel sensitivity. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. MDPI. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]

  • BPS Bioscience. (n.d.). SRC Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Encyclopedia.pub. (2020). Src Kinases as Therapeutic Targets. Encyclopedia.pub. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Retrieved from [Link]

  • ResearchGate. (2023). IC50 for cell viability assay?. ResearchGate. Retrieved from [Link]

  • IRIS UniGe. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS. IRIS UniGe. Retrieved from [Link]

  • PubMed Central. (2007). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. Retrieved from [Link]

  • PubMed. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Src inhibitor. Wikipedia. Retrieved from [Link]

  • MDPI. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. MDPI. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for In Vitro Enzyme Inhibition Assay of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a foundational core for numerous potent enzyme inhibitors.[1][2] Molecules based on this framework are key components in the development of targeted therapies for a range of diseases, including cancer and inflammatory conditions.[2] This application note provides a detailed, field-proven protocol for evaluating the inhibitory potential of a representative compound, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Given that pyrazolo[3,4-d]pyrimidine derivatives are well-documented inhibitors of both xanthine oxidase and various protein kinases, we will focus on a robust and highly reproducible spectrophotometric assay for Xanthine Oxidase (XO) as the primary working example.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system to accurately determine key inhibitory metrics such as the half-maximal inhibitory concentration (IC₅₀).

Introduction: The Scientific Rationale

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to a class of compounds that are structural isosteres of adenine, a key component of adenosine triphosphate (ATP).[1] This structural mimicry allows them to competitively bind to the ATP-binding sites of many enzymes, making them ideal candidates for inhibitor development.[1][5]

Two major enzyme families are prominent targets for this scaffold:

  • Xanthine Oxidase (XO): This critical enzyme in purine metabolism catalyzes the conversion of hypoxanthine to xanthine and then to uric acid.[6][7] Overactivity of XO leads to hyperuricemia, a direct cause of gout.[3] The widely used gout medication, Allopurinol, is itself a pyrazolopyrimidine derivative that functions by inhibiting XO, making it the perfect positive control for our assay.[7][8]

  • Protein Kinases: This large family of enzymes regulates the majority of cellular pathways by catalyzing the phosphorylation of specific substrates.[5] Dysregulation of kinase activity is a hallmark of cancer.[5] Numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and others.[1][9][10]

This protocol will detail the XO inhibition assay due to its straightforward execution and clear, spectrophotometric readout, providing a solid foundation for screening compounds like 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Principle of the Xanthine Oxidase Inhibition Assay

The assay's principle is based on the direct measurement of XO enzymatic activity. Xanthine oxidase catalyzes the oxidation of xanthine, producing uric acid and hydrogen peroxide.[11] Uric acid has a distinct absorbance maximum at approximately 290-295 nm.[6][8] By monitoring the rate of increase in absorbance at this wavelength, we can quantify the enzyme's activity.

When an inhibitor like 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is introduced, it binds to the enzyme, reducing its catalytic efficiency. This leads to a decreased rate of uric acid production, which is observed as a slower increase in absorbance. The inhibitory potency is determined by measuring this reduction in rate across a range of inhibitor concentrations.

cluster_pathway Purine Catabolism Pathway cluster_inhibition Mechanism of Inhibition Xanthine Xanthine Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase (XO) Inhibitor 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one XO_Enzyme Xanthine Oxidase Inhibitor->XO_Enzyme Inhibition

Caption: Biochemical pathway of uric acid formation and its inhibition.

Materials and Reagents

Ensure all reagents are of high purity (≥95%).

ReagentSupplier (Example)Purpose
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneChemUniverseTest Inhibitor
AllopurinolSigma-AldrichPositive Control Inhibitor
Xanthine Oxidase (from bovine milk)Sigma-AldrichEnzyme
XanthineSigma-AldrichEnzyme Substrate
Potassium Phosphate Buffer (50-70 mM, pH 7.5)In-house prepAssay Buffer
Dimethyl Sulfoxide (DMSO), Spectrophotometric GradeThermo FisherSolvent for compounds
96-well UV-transparent, flat-bottom microplatesCorningAssay Plate
Multichannel Pipettes and Spectrophotometric Plate ReaderN/ALiquid handling and data acquisition

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format with a final assay volume of 200 µL. It is crucial to perform all experiments in triplicate for statistical validity.

Preparation of Stock Solutions (Self-Validating System)

The accuracy of this protocol relies on precise solution preparation.

  • Test Compound Stock (10 mM): Dissolve an appropriate amount of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (M.W. 291.11 g/mol ) in 100% DMSO. Causality: DMSO is a universal solvent for organic compounds; however, its final concentration in the assay must be kept low (≤1%) to avoid impacting enzyme activity.

  • Positive Control Stock (Allopurinol, 1 mM): Dissolve Allopurinol in potassium phosphate buffer. Gentle warming may be required. This stock serves as the benchmark for assay performance.[6]

  • Substrate Stock (Xanthine, 2 mM): Dissolve Xanthine in the phosphate buffer. This may require slight heating and sonication to fully dissolve.

  • Enzyme Stock (Xanthine Oxidase, 1 U/mL): Prepare a stock solution in ice-cold phosphate buffer. The final working concentration will need to be optimized (typically 0.01-0.1 U/mL) to ensure a linear reaction rate for at least 10-15 minutes.[12]

Experimental Workflow

The following diagram outlines the logical flow of the experiment from setup to data analysis.

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Stock Solutions (Inhibitor, Control, Enzyme, Substrate) B Create Serial Dilutions of Test Compound & Allopurinol A->B C Dispense Buffer, Inhibitor/Control, and Enzyme into 96-Well Plate B->C D Pre-incubate at 25°C for 15 minutes C->D E Initiate Reaction by Adding Xanthine Substrate D->E F Measure Absorbance at 295 nm Kinetically for 10-15 min E->F G Calculate Reaction Rates (ΔAbs/min) F->G H Calculate % Inhibition for Each Concentration G->H I Plot Dose-Response Curve (% Inhibition vs. log[Concentration]) H->I J Determine IC50 Value I->J

Caption: High-level workflow for the XO enzyme inhibition assay.

Assay Plate Setup
  • Serial Dilutions: Prepare a series of dilutions for the test compound and Allopurinol in phosphate buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM final concentration. Remember to maintain a constant DMSO concentration across all wells.

  • Plate Layout: Design your 96-well plate layout. A representative setup is shown below:

Well TypeReagent 1 (Buffer)Reagent 2 (Inhibitor/Vehicle)Reagent 3 (Enzyme)Reagent 4 (Substrate)Final Volume
Blank 150 µL20 µL (Vehicle)10 µL (Buffer)20 µL (Xanthine)200 µL
100% Activity 140 µL20 µL (Vehicle)10 µL (XO)20 µL (Xanthine)200 µL
Test Compound 140 µL20 µL (Test Cpd Dilution)10 µL (XO)20 µL (Xanthine)200 µL
Positive Control 140 µL20 µL (Allopurinol Dilution)10 µL (XO)20 µL (Xanthine)200 µL

Note: The vehicle is the buffer containing the same percentage of DMSO as the test compound wells.

Assay Procedure
  • Add the buffer, inhibitor dilutions (or vehicle), and Xanthine Oxidase enzyme solution to the appropriate wells as defined in the plate layout.

  • Mix gently by tapping the plate.

  • Pre-incubate the plate at 25°C for 15 minutes.[12] Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Initiate the enzymatic reaction by adding 20 µL of the Xanthine substrate solution to all wells.

  • Immediately place the plate in a microplate reader and begin measuring the absorbance at 295 nm every 30 seconds for 10-15 minutes.[8]

Data Analysis and Interpretation

Calculating Percentage Inhibition
  • Determine Reaction Rate: For each well, plot absorbance vs. time. The initial, linear portion of this curve represents the reaction rate (V). Calculate the slope of this line (ΔAbs/min).

  • Calculate % Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration[6][13]:

    % Inhibition = [ (V_control - V_blank) - (V_sample - V_blank) ] / (V_control - V_blank) x 100

    • V_control: Rate of the 100% activity well (enzyme + substrate + vehicle).

    • V_sample: Rate of the well with the test compound or positive control.

    • V_blank: Rate of the blank well (substrate, no enzyme). This corrects for any non-enzymatic substrate degradation.

Determining the IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14][15]

  • Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC₅₀ is the concentration at which the curve passes through 50% inhibition.

Data Presentation and Validation

The results should be summarized in a clear, tabular format. The trustworthiness of the data is confirmed by comparing the IC₅₀ of the positive control to established literature values.

CompoundIC₅₀ (µM) [Mean ± SD]
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneTo be determined
Allopurinol (Positive Control)~0.8 - 2.9[3][8]

Note: The IC₅₀ value for Allopurinol can vary based on specific assay conditions such as substrate concentration.[6][8] Achieving a value within the reported range validates the assay's integrity.

Broader Applications: Screening for Kinase Inhibition

While the XO assay is an excellent starting point, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established kinase inhibitor core.[1][16] Should the test compound show low activity against XO, a kinase inhibition assay would be the logical next step.

Kinase assays typically function by measuring the transfer of a phosphate group from ATP to a peptide or protein substrate.[5] Common detection methods include:

  • Luminescence-based assays: These measure the amount of ATP remaining after the kinase reaction (e.g., Promega's Kinase-Glo®). Low ATP levels correlate with high kinase activity.[17]

  • Fluorescence Polarization (FP): These assays use a fluorescently labeled substrate. Phosphorylation by the kinase results in a change in the polarization of the emitted light.[18]

These assays are often available in kit format, providing optimized reagents and protocols for specific kinases (e.g., EGFR, BTK).[18][19][20]

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
  • BenchChem. (2025).
  • Taleb-Mokhtari, M., et al. (2012). Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. PubMed. [Link]

  • Susilawati, Y., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2010). Pyrazolo[3,4‐d]pyrimidine Derivatives as COX‐2 Selective Inhibitors: Synthesis and Molecular Modelling Studies. Semantic Scholar. [Link]

  • Gomaa, H. A. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]

  • DavidsonX. IC50 Determination. edX. [Link]

  • ResearchGate. (2023). Inhibition of the xanthine oxidase enzyme by Allopurinol. [Link]

  • Nguyen, M. T., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura. [Link]

  • Taleb-Mokhtari, M., et al. (2012). Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. Semantic Scholar. [Link]

  • Eldehna, W. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. [Link]

  • Wikipedia. IC50. [Link]

  • Al-Romaigh, F. K., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. PubMed Central. [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. OUCI. [Link]

  • ResearchGate. Inhibition of xanthine oxidase by allopurinol to prevent conversion of hypoxanthine to xanthine and/or uric acid. [Link]

  • ScienCell Research Laboratories. Xanthine Oxidase Assay (XO). [Link]

  • Sridhar, M., et al. (2018). Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. NIH. [Link]

  • Grimsey, N. L., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. PMC - PubMed Central. [Link]

  • Petr, K. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Asati, V., et al. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Helal, C. J., et al. (2020). Discovery and optimization of pyrazolopyrimidine sulfamates as ATG7 inhibitors. PubMed. [Link]

  • ResearchGate. In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. [Link]

  • El-Naggar, M., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed. [Link]

  • El-Naggar, M., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation. ResearchGate. [Link]

  • MySkinRecipes. 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. [Link]

Sources

Application Note & Protocol: A Robust Two-Step Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry. As a bioisostere of adenine, a fundamental component of nucleic acids, this heterocyclic system provides an exceptional framework for designing molecules that can interact with the ATP-binding sites of various enzymes.[1] Consequently, derivatives of this scaffold have been extensively investigated and successfully developed as potent inhibitors of protein kinases, which play critical roles in cell signaling and proliferation.[2][3][4] Alterations in kinase activity are linked to numerous diseases, most notably cancer, making compounds like 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine valuable intermediates for the synthesis of targeted therapeutics.[3][5]

This document provides a detailed, field-proven protocol for the synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine from its readily available 4(5H)-one precursor. The methodology is presented with an emphasis on the underlying chemical principles, safety considerations, and critical process parameters to ensure reproducible and high-yield synthesis.

Reaction Principle: From a Lactam to a Bioactive Amine

The conversion of the 4(5H)-one (a cyclic amide or lactam) to the 4-amine is not a direct amination. The C4-carbonyl oxygen of the pyrimidinone ring is a poor leaving group. Therefore, a two-step strategy is employed to facilitate the transformation via a more reactive intermediate. This process is a cornerstone of heterocyclic chemistry for producing amino-substituted aza-aromatic systems.

The synthetic route involves:

  • Activation via Chlorination: The pyrimidinone is first treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the C4-oxo group into a C4-chloro group. This transforms the target carbon into an electrophilic center with an excellent leaving group (Cl⁻).

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine intermediate is then subjected to amination. An amine nucleophile, in this case, ammonia (from ammonium hydroxide), attacks the electron-deficient C4 position, displacing the chloride ion to yield the final 4-amine product.[6]

The second step proceeds via a classic addition-elimination mechanism , characteristic of Nucleophilic Aromatic Substitution (SNAr) on electron-poor heterocyclic rings.[7][8][9] The nucleophile (NH₃) adds to the C4 carbon, temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored upon the elimination of the chloride leaving group.[7][8]

G start 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate 4-Chloro-1-(4-bromophenyl)-1H- pyrazolo[3,4-d]pyrimidine start->intermediate Step 1: Chlorination Reagent: POCl₃ Condition: Reflux product 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate->product Step 2: Amination (SNAr) Reagent: NH₄OH Condition: Heat

Caption: Two-step synthesis pathway.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adjusted based on desired yield. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentGradeSupplier Example
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one>97%Commercial
Phosphorus oxychloride (POCl₃)Reagent Grade, >99%Sigma-Aldrich
Ammonium hydroxide solution (NH₄OH)28-30% w/w NH₃Fisher Scientific
Dichloromethane (DCM)HPLC GradeVWR
2-Propanol (IPA)ACS GradeVWR
Sodium bicarbonate (NaHCO₃)ACS GradeSigma-Aldrich
Anhydrous sodium sulfate (Na₂SO₄)Anhydrous, GranularEMD Millipore
Deionized WaterType IIIn-house
Crushed Ice-In-house
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Merck
Step-by-Step Procedure

Part A: Synthesis of 4-Chloro-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine (Intermediate)

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (5.0 g, 17.2 mmol).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 25 mL, 268 mmol) to the flask. The mixture may become a slurry.

  • Chlorination Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux with gentle stirring for 4-6 hours.

    • Scientist's Insight: The reaction progress can be monitored by TLC (e.g., using 10% Methanol in DCM as eluent). The starting material spot should be completely consumed. POCl₃ acts as both the chlorinating agent and the solvent in this step.[10][11]

  • Reaction Quench (CRITICAL SAFETY STEP): After cooling the mixture to room temperature, very slowly and carefully pour the reaction mixture onto a vigorously stirred beaker containing ~200 g of crushed ice. This is a highly exothermic reaction that releases HCl gas. Ensure the addition is dropwise or in a thin stream to control the reaction rate. Perform this step in the back of a fume hood.

  • Neutralization & Extraction: The resulting acidic aqueous slurry will contain the precipitated intermediate. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is neutral (~7-8).

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 75 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude 4-chloro intermediate as a solid, which is typically used in the next step without further purification.

Part B: Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Final Product)

  • Setup: Transfer the crude 4-chloro intermediate from Part A into a 100 mL pressure-rated flask or a round-bottom flask fitted with a reflux condenser.

  • Solvent and Reagent Addition: Add 2-propanol (50 mL) to the flask, followed by concentrated ammonium hydroxide solution (28-30%, 30 mL).

  • Amination Reaction: Securely seal the pressure vessel or ensure the reflux setup is stable. Heat the mixture to 80-90 °C with stirring for 8-12 hours.

    • Scientist's Insight: The reaction involves a nucleophilic attack by ammonia on the C4 position.[6] Heating is necessary to overcome the activation energy for the SNAr reaction. Progress should be monitored by TLC until the chloro-intermediate is consumed.

  • Product Isolation: Cool the reaction mixture to room temperature. A precipitate of the final product should form. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 30 mL) to remove any residual ammonium salts, followed by a small amount of cold 2-propanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Purification and Characterization

The filtered product is often of high purity (>95%). If further purification is required, recrystallization from an ethanol/water mixture is effective.

  • Expected Yield: 65-80% over two steps.

  • Appearance: White to off-white solid.

  • Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ 9.13 (s, 1H), 8.29 (d, 2H), 7.66 (d, 2H), 7.51–7.59 (m, 3H).[12]

    • Mass Spec (EIMS): m/z 350 (M⁺), 352 (M⁺+2).[12] The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible.

Summary of Key Parameters and Workflow

Data Table: Reaction Conditions
ParameterStep 1: ChlorinationStep 2: Amination
Key Reagent Phosphorus oxychloride (POCl₃)Ammonium hydroxide (NH₄OH, 28-30%)
Solvent POCl₃ (neat)2-Propanol (IPA)
Temperature Reflux (~105-110 °C)80-90 °C
Time 4-6 hours8-12 hours
Work-up Ice quench, neutralization (NaHCO₃), DCM extractionCooling, precipitation, filtration
Typical Yield >90% (crude)70-85% (from intermediate)
Experimental Workflow Diagram

G cluster_prep Preparation cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination cluster_analysis Analysis weigh Weigh Starting Material (Pyrimidinone) setup_chlor Assemble Reflux Apparatus weigh->setup_chlor add_pocl3 Add POCl₃ setup_chlor->add_pocl3 reflux1 Reflux for 4-6h add_pocl3->reflux1 quench Quench on Ice (Safety Critical) reflux1->quench extract Neutralize & Extract with DCM quench->extract evap Evaporate Solvent extract->evap setup_amin Set up Reaction (Crude Intermediate, IPA, NH₄OH) evap->setup_amin reflux2 Heat for 8-12h setup_amin->reflux2 isolate Cool & Filter Product reflux2->isolate dry Vacuum Dry isolate->dry char Characterize Product (NMR, MS, MP) dry->char

Caption: Comprehensive experimental workflow.

Conclusion

The described two-step protocol provides a reliable and efficient method for the gram-scale synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. By activating the pyrimidinone precursor via chlorination followed by a robust SNAr amination, this procedure yields the target compound in high purity and good overall yield. This intermediate is a crucial building block for the development of novel kinase inhibitors and other biologically active molecules, making this protocol highly valuable for researchers in drug discovery and organic synthesis.

References

  • ResearchGate. (2022). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.

  • Elsevier. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.

  • PubMed Central (PMC). (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

  • PubMed. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives.

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS).

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution.

  • Chad's Prep. (n.d.). 18.6 Nucleophilic Aromatic Substitution (NAS).

  • YouTube. (2019). nucleophilic aromatic substitutions.

  • MDPI. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.

  • MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

  • PubMed Central (PMC). (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.

  • PubMed Central (PMC). (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.

  • National Institutes of Health (NIH). (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent.

  • National Institutes of Health (NIH). (n.d.). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position.

  • PubMed. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases.

  • MDPI. (n.d.). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.

  • PubMed Central (PMC). (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.

  • National Institutes of Health (NIH). (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.

  • ACS Publications. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model.

  • MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.

  • Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][7][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG.

  • National Institutes of Health (NIH). (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.

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Application Notes & Protocols: A Strategic Guide to the Development of Prodrugs for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Rationale

The 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold represents a privileged structure in medicinal chemistry, frequently identified as a potent inhibitor of various protein kinases.[1] Compounds from this class, however, often exhibit suboptimal physicochemical properties, most notably poor aqueous solubility, which can severely limit their therapeutic potential by hindering formulation, compromising oral bioavailability, and complicating in vitro assay performance.[2][3]

A prodrug strategy is a clinically validated and powerful approach to overcoming these limitations.[2] By transiently modifying the parent drug with a promoiety, it is possible to enhance properties like solubility and permeability. This moiety is designed to be cleaved in vivo by chemical or enzymatic hydrolysis, releasing the active parent drug at the desired site of action. This guide provides a comprehensive framework for the design, synthesis, and evaluation of N-substituted carbamate prodrugs of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, aimed at improving its aqueous solubility and overall druggability.

dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Logical workflow for addressing poor solubility via a prodrug strategy.

Prodrug Design and Synthesis

Rationale for Promoiety Selection

The secondary amine at the N5 position of the pyrimidinone ring is an ideal attachment point for a promoiety. It is synthetically accessible and modification at this site is less likely to interfere with the kinase hinge-binding interactions typically associated with the pyrazole portion of the scaffold.

We propose an N-carbamate linkage, which offers a balance of chemical stability and susceptibility to enzymatic cleavage. The solubilizing group will be a short, hydrophilic chain, such as 2-methoxyethanol. This choice is based on the following justifications:

  • Improved Solubility: The ether and terminal hydroxyl groups will enhance hydrogen bonding with water, disrupting the crystal lattice energy of the planar parent molecule and improving aqueous solubility.[4]

  • Predictable Cleavage: Carbamates can be hydrolyzed by carboxylesterases, which are abundant in the plasma and liver, to release the parent drug.

  • Synthetic Tractability: The synthesis is straightforward and can be achieved in high yields using a one-pot, two-step procedure.[5]

Synthetic Workflow & Protocol

The synthesis proceeds via a reactive carbamoyl chloride intermediate generated in situ, which is then displaced by the solubilizing alcohol.

dot graph TD { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

} enddot Caption: Synthetic workflow for N-carbamate prodrug formation.

Protocol 2.2.1: Synthesis of 2-methoxyethyl 1-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylate

  • Materials:

    • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq)

    • Triphosgene (0.4 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • 2-Methoxyethanol (1.5 eq)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the parent drug (1.0 eq).

    • Dissolve the starting material in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

    • Add the triphosgene solution dropwise to the stirred solution of the parent drug at 0 °C. Causality: This slow addition controls the exothermic reaction and prevents the formation of side products. Triphosgene serves as a safer solid equivalent to phosgene gas for generating the carbamoyl chloride intermediate.

    • Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).

    • In a single portion, add 2-methoxyethanol (1.5 eq) followed by the dropwise addition of DIPEA (2.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

    • Monitor the reaction to completion by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final prodrug.

Physicochemical and Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and key physicochemical properties of the newly synthesized prodrug.

Structural and Purity Verification

Protocol 3.1.1: NMR and Mass Spectrometry

  • ¹H and ¹³C NMR: Dissolve 5-10 mg of the purified prodrug in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. Self-Validation: The spectra should confirm the presence of protons and carbons from both the parent scaffold and the 2-methoxyethyl promoiety, with characteristic shifts for the carbamate linkage.[6][7]

  • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the prodrug in a suitable solvent (e.g., methanol or acetonitrile). Analyze using ESI-MS to obtain the exact mass. Self-Validation: The measured m/z value should match the calculated molecular weight of the protonated molecule [M+H]⁺ to within 5 ppm, confirming the elemental composition.[8]

Protocol 3.1.2: HPLC Purity Analysis

  • Method: Develop a reverse-phase HPLC method (e.g., C18 column). Use a gradient elution with mobile phases such as water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B).[8][9]

  • Analysis: Inject a solution of the final compound (approx. 1 mg/mL). Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Purity Calculation: The purity should be >95%, calculated from the peak area of the product relative to the total peak area.[8]

Aqueous Solubility Determination

Protocol 3.2.1: Thermodynamic Solubility Assay

  • Add an excess amount of the compound (parent drug or prodrug) to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Shake the resulting suspension at ambient temperature for 24 hours to ensure equilibrium is reached.[2]

  • Filter the suspension through a 0.45 µm nylon filter to remove undissolved solid.[2]

  • Quantify the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV or LC-MS method.

  • Perform the experiment in triplicate for statistical validity.

CompoundMolecular WeightPredicted LogPAqueous Solubility (µg/mL) at pH 7.4Fold Increase
Parent Drug 319.142.85< 1-
Prodrug 421.252.10~50~50x
Table 1: Hypothetical physicochemical data comparing the parent drug to its 2-methoxyethyl carbamate prodrug. The data illustrates the expected improvement in aqueous solubility.

In Vitro Evaluation Cascade

This series of assays is designed to validate the prodrug concept by assessing its stability, conversion to the parent drug, and biological activity.

dot graph TD { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for the in vitro evaluation of the synthesized prodrug.

Chemical and Enzymatic Stability

Protocol 4.1.1: pH-Dependent Hydrolysis

  • Prepare buffer solutions at pH 1.2 (simulated gastric fluid), 6.8 (simulated intestinal fluid), and 7.4 (physiological pH).[10]

  • Prepare a stock solution of the prodrug in a minimal amount of DMSO and dilute it into each buffer to a final concentration of 1-10 µM.

  • Incubate the solutions at 37 °C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analyze the samples by LC-MS to quantify the remaining percentage of the prodrug and the appearance of the parent drug.

  • Calculate the half-life (t½) at each pH. Causality: This assay is critical to ensure the prodrug is sufficiently stable to pass through the stomach but can be hydrolyzed systemically. Significant degradation at pH 1.2 would be undesirable.[11]

Protocol 4.1.2: Plasma and Microsomal Stability

  • Thaw pooled human plasma and/or human liver microsomes (HLM) on ice.

  • Dilute the prodrug into incubation mixtures containing either plasma or HLM (with required cofactors like NADPH for metabolic activity) to a final concentration of 1 µM.

  • Incubate at 37 °C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench with ice-cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins, and analyze the supernatant by LC-MS/MS.

  • Quantify the disappearance of the prodrug and the formation of the parent drug. Calculate the half-life. Self-Validation: A control incubation without enzymes (heat-inactivated plasma/HLM) should show minimal degradation, confirming that conversion is enzyme-mediated.[2][5]

ConditionProdrug Half-life (t½)Parent Drug FormationInterpretation
pH 1.2 Buffer > 24 hoursNot DetectedStable in gastric conditions.
pH 7.4 Buffer > 12 hoursMinimalChemically stable at physiological pH.
Human Plasma ~ 45 minutesDetectedEfficiently converted by plasma esterases.
Human Liver Microsomes ~ 20 minutesDetectedRapidly converted, indicating first-pass metabolism.
Table 2: Representative in vitro stability data. This profile is ideal, showing chemical stability and rapid enzymatic conversion.
Permeability and In Vitro Efficacy

Protocol 4.2.1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • A PAMPA sandwich plate (donor and acceptor plates) is used. The filter of the donor plate is coated with a lipid mixture (e.g., lecithin in dodecane) to form an artificial membrane.

  • Add a solution of the test compound (prodrug or parent drug) to the donor wells.

  • Fill the acceptor wells with buffer. Assemble the plate and incubate for 4-18 hours.

  • After incubation, measure the concentration of the compound in both donor and acceptor wells by HPLC-UV or LC-MS.

  • Calculate the permeability coefficient (Pe). Causality: This assay predicts passive transcellular permeability. While the prodrug may have lower permeability than the parent due to increased polarity, this assay ensures it hasn't become entirely membrane-impermeable.[5][12]

Protocol 4.2.2: Cellular Cytotoxicity Assay

  • Seed a relevant cancer cell line (e.g., U87 glioblastoma, given the activity profile of similar scaffolds) in a 96-well plate and allow cells to adhere overnight.[3][12]

  • Treat the cells with serial dilutions of the parent drug and the prodrug for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

  • After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) for each compound by fitting the data to a dose-response curve.

  • Interpretation: The prodrug is expected to have an IC₅₀ value similar to or slightly higher than the parent drug. This demonstrates that the prodrug can enter the cells (or be converted extracellularly) and release the active drug to exert its cytotoxic effect.[3][13]

CompoundPAMPA (Pe x 10⁻⁶ cm/s)U87 Cell Line IC₅₀ (µM)
Parent Drug 5.5 (Moderate)1.2
Prodrug 2.1 (Low-Moderate)1.8
Table 3: Hypothetical biological activity data. The prodrug retains potent cytotoxicity, confirming successful bioactivation.

Conclusion and Future Directions

This guide outlines a systematic and validated approach to developing a soluble prodrug of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The successful execution of these protocols should yield a prodrug candidate with confirmed structure, enhanced aqueous solubility, and a favorable in vitro profile characterized by chemical stability and efficient enzymatic conversion to the active parent drug.

A candidate demonstrating these characteristics is well-positioned for advancement into in vivo studies, including pharmacokinetic profiling to confirm enhanced exposure and efficacy studies in relevant animal models to validate the therapeutic hypothesis.[3][14]

References

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  • Barvian, M., et al. (2004). Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Desai, N. C., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Saudi Chemical Society. Available at: [Link]

  • Ettahiri, J., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal of Moroccan Chemistry. Available at: [Link]

  • Gadal, S., et al. (2020). Characterization of biopharmaceuticals by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2016). REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Liu, Y., et al. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

  • Lu, Y., et al. (2023). Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. Analytical Methods. Available at: [Link]

  • Rehman, M. T., et al. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. Journal of Microbiology and Biotechnology. Available at: [Link]

  • Weiss, T., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. Available at: [Link]

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Application Notes and Protocols for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in the field of agricultural chemistry. The document outlines the scientific rationale, potential applications, and detailed protocols for the synthesis and evaluation of this compound as a candidate for novel agrochemicals.

Introduction: The Potential of Pyrazolo[3,4-d]pyrimidines in Agriculture

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and has demonstrated a wide range of biological activities.[1][2] This core is a key component in various pharmaceuticals, but its potential in agricultural chemistry is also significant.[3] Derivatives of pyrazolo[3,4-d]pyrimidine have shown promise as fungicides, herbicides, and insecticides.[4][5][6]

The growing demand for new agrochemicals with novel modes of action to combat resistance and improve crop yields has spurred research into diverse chemical scaffolds like pyrazolo[3,4-d]pyrimidines. These compounds offer a versatile platform for structural modification, allowing for the fine-tuning of their biological activity and selectivity.

This guide focuses on a specific derivative, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and provides a framework for its synthesis and evaluation for agricultural applications.

Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

The synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be achieved through a multi-step process, drawing upon established methods for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.[7][8][9] A plausible synthetic route is outlined below.

Protocol 2.1: Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Objective: To synthesize 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from commercially available starting materials.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Ethyl cyanopyruvate

  • Formamide

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate.

    • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride in ethanol.

    • Add a solution of sodium ethoxide in ethanol dropwise at 0°C.

    • To this mixture, add ethyl cyanopyruvate slowly, maintaining the temperature below 5°C.

    • Allow the reaction mixture to stir at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Step 2: Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

    • In a sealed tube, dissolve the purified ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate in an excess of formamide.

    • Heat the mixture at 180-200°C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Pyrimidine Ring Cyclization A 4-Bromophenylhydrazine + Ethyl cyanopyruvate C Reaction Mixture A->C B Sodium Ethoxide in Ethanol B->C D Work-up & Purification C->D Stir 12h, RT E Ethyl 5-amino-1-(4-bromophenyl) -1H-pyrazole-4-carboxylate D->E Column Chromatography G Reaction E->G F Formamide F->G H Precipitation & Recrystallization G->H Heat 180-200°C I 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one H->I Antifungal_Assay_Workflow A Prepare Stock Solution of Test Compound C Incorporate Compound into PDA at various concentrations A->C B Prepare PDA Medium B->C D Pour Plates C->D E Inoculate with Fungal Disc D->E F Incubate E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition and EC₅₀ G->H

Caption: Workflow for the in vitro antifungal assay.

Herbicidal Activity

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been investigated for their herbicidal properties. [5]Certain analogs have demonstrated activity against both monocotyledonous and dicotyledonous weeds. The structural similarity to some existing herbicides suggests that these compounds may interfere with key metabolic pathways in plants.

Protocol 3.2.1: Pre-emergence Herbicidal Assay

Objective: To evaluate the pre-emergence herbicidal activity of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Materials:

  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Seeds of target weed species (e.g., barnyard grass, rape)

  • Sandy loam soil

  • Pots or trays

  • Acetone

  • Tween-20

  • Spraying equipment

  • Greenhouse or growth chamber

Procedure:

  • Preparation of Test Solution: Dissolve the test compound in a small amount of acetone and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to achieve the desired concentrations (e.g., 10, 50, 100, 200 g/ha).

  • Planting: Fill pots or trays with sandy loam soil and sow the seeds of the target weed species at a uniform depth.

  • Treatment Application: Immediately after sowing, spray the soil surface evenly with the test solutions. A control group should be sprayed with the solvent blank.

  • Incubation: Place the treated pots or trays in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Data Collection: After 14-21 days, assess the herbicidal effect by counting the number of emerged and surviving seedlings and by visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

  • Data Analysis: Calculate the percentage of inhibition of germination and growth compared to the control. Determine the GR₅₀ (the concentration that causes a 50% reduction in growth) if a dose-response is observed.

Proposed Mechanism of Action

While the exact mechanism of action for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in an agricultural context is yet to be elucidated, we can hypothesize based on the known activities of pyrazolopyrimidines and related compounds.

  • As a Fungicide: The compound may act as a succinate dehydrogenase inhibitor (SDHI), a class of fungicides that disrupt the fungal respiratory chain. The pyrazole ring is a key component of several commercial SDHI fungicides. Alternatively, it could interfere with purine biosynthesis, as some pyrazolopyrimidines are known to inhibit enzymes like IMP dehydrogenase. [10]

  • As a Herbicide: The pyrazolo[3,4-d]pyrimidine core is present in some herbicides that inhibit acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). These enzymes are crucial for amino acid and chlorophyll biosynthesis, respectively. Further biochemical assays are required to determine the precise molecular target.

Conclusion and Future Directions

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one represents a promising starting point for the development of novel agrochemicals. The protocols outlined in this guide provide a solid framework for its synthesis and initial biological evaluation.

Future research should focus on:

  • Lead Optimization: Synthesizing a library of analogs to establish structure-activity relationships (SAR) and improve potency and selectivity.

  • Mode of Action Studies: Conducting biochemical and molecular assays to identify the specific target enzymes in fungi and plants.

  • Spectrum of Activity: Evaluating the compound against a broader range of plant pathogens and weed species.

  • Toxicology and Environmental Fate: Assessing the safety profile of the most promising candidates to ensure they meet regulatory requirements.

By systematically applying these methodologies, the potential of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives in sustainable agriculture can be fully explored.

References

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (URL not available)
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. (URL not available)
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Novel Pyrazolo[3,4- d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. PubMed. [Link]

  • Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. PubMed. [Link]

  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. J&K Scientific. (URL not available)
  • Pyrazolopyrimidine. Wikipedia. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH. [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. PubMed. [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity.
  • Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. PubMed. [Link]

  • Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. PubMed - NIH. [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]

  • Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. [Link]

  • Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. PMC - NIH. [Link]

  • 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Chem-Impex. (URL not available)
  • 864872-05-9|1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. BLDpharm. (URL not available)
  • 1-(4-bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one. ChemUniverse. (URL not available)
  • 1-(4-BROMOPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE Product Description. (URL not available)
  • Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]

  • Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. [Link]

  • Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative against Candida albicans. MDPI. [Link]

  • Pyrazolo[3,4-d]pyrimidin-4-one deriv. 17k | C17H17Cl3N4O2S | CID 135402938. PubChem. [Link]

  • Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. (URL not available)
  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss | Request PDF.
  • Active compound combinations having insecticidal/acaricidal properties.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer insights grounded in established chemical principles to help you improve your reaction yields and product purity.

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2][3] The successful and reproducible synthesis of derivatives like 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is therefore a critical step in many drug discovery programs.[4][5]

This guide focuses on the most common and cost-effective synthetic route: a two-step process involving the initial formation of an aminopyrazole intermediate followed by a cyclization reaction to construct the pyrimidine ring.

Overall Synthetic Workflow

The synthesis is typically achieved in two key stages. Understanding the objective of each stage is crucial for effective troubleshooting.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyrimidine Ring Cyclization A 4-Bromophenylhydrazine C Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate A->C Reflux in Ethanol B Ethyl (ethoxymethylene)cyanoacetate B->C D Formamide (or Formic Acid) E 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one D->E C_ref Intermediate (from Step 1) C_ref->E High-Temperature Condensation

Caption: General two-step synthesis workflow.

Troubleshooting Guide & Experimental Protocols

This section addresses specific, common issues in a question-and-answer format. Each answer provides a causal explanation and a detailed protocol to resolve the problem.

Q1: My overall yield is extremely low, or I've failed to isolate any final product. Where do I begin troubleshooting?

A1: Cause & Analysis

A very low overall yield is typically a compounding issue from both synthetic steps. The most critical factors are the purity of the starting materials and the efficiency of the intermediate purification. Impurities in the initial reactants can lead to significant side product formation in Step 1. If the intermediate, ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate, is not sufficiently pure, the high-temperature cyclization in Step 2 will fail or produce a complex, inseparable mixture.

Troubleshooting Workflow:

  • Verify Starting Material Purity:

    • 4-Bromophenylhydrazine: This reactant can degrade over time, especially if stored improperly. It is often supplied as a hydrochloride salt, which must be neutralized before use. If using the free base, assess its color. A dark, discolored solid suggests oxidation.

    • Ethyl (ethoxymethylene)cyanoacetate: This reagent is sensitive to moisture and can hydrolyze. Ensure it is handled under dry conditions.

  • Analyze Each Step Independently: Do not proceed to Step 2 without confirming the identity and purity of the intermediate from Step 1. Use Thin Layer Chromatography (TLC) to monitor the reaction progress and confirm the consumption of starting materials.

  • Purification is Key: The intermediate from Step 1 must be thoroughly purified, typically by recrystallization, before the cyclization step.[6]

G Start Low Overall Yield Check_SM Verify Purity of Starting Materials Start->Check_SM Check_SM->Start Impure Run_Step1 Run Step 1: Pyrazole Formation Check_SM->Run_Step1 Pure Monitor_TLC Monitor by TLC Run_Step1->Monitor_TLC Purify_Int Purify Intermediate (Recrystallization) Monitor_TLC->Purify_Int Check_Purity Confirm Intermediate Purity (NMR, MP) Purify_Int->Check_Purity Check_Purity->Purify_Int Impure Run_Step2 Run Step 2: Cyclization Check_Purity->Run_Step2 Pure Success Improved Yield Run_Step2->Success G cluster_0 Mechanism of Cyclization A Step A Nucleophilic Attack The 5-amino group of the pyrazole attacks the carbonyl carbon of formamide. B Step B Elimination The tetrahedral intermediate eliminates ammonia to form an N-formylated intermediate. A->B C Step C Intramolecular Cyclization The ester is activated (often proposed to be converted to an amide in situ by ammonia from formamide decomposition) followed by attack from the pyrazole ring nitrogen. This step is often the rate-limiting and requires high thermal energy. B->C D Step D Tautomerization The resulting intermediate tautomerizes to the more stable pyrimidinone ring. C->D

Sources

Technical Support Center: Purification of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This pyrazolopyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a key intermediate in the development of kinase inhibitors and other potential therapeutic agents.[1][2] However, its purification can present significant challenges, primarily due to its characteristically poor aqueous solubility and high crystallinity, which can complicate the removal of closely related impurities.[3][4]

This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory. We will move from troubleshooting immediate experimental problems to answering broader strategic questions, ensuring you have the expert support needed to achieve high purity and yield.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product has "oiled out" or formed a gum during recrystallization. How can I induce crystallization?

Answer: This is a common issue, often caused by the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal lattice formation.[5] The pyrazolopyrimidinone core is planar, leading to high crystal packing energy, which can be disrupted by impurities.[3]

Causality & Solution Workflow:

  • Reduce Supersaturation: The most direct cause is that the compound is coming out of solution above its melting point or as an amorphous solid because the concentration is too high.

    • Action: Gently reheat the flask to redissolve the oil. Add a small amount (5-10% of the total volume) of the hot solvent to decrease saturation, then allow it to cool much more slowly.[5][6]

  • Promote Nucleation: If slow cooling doesn't work, the system may lack a nucleation point to initiate crystal growth.

    • Action 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass provide an ideal surface for crystals to form.[5]

    • Action 2 (Seeding): If you have a small crystal of the pure compound from a previous batch, add it to the cooled, supersaturated solution. This "seed" provides a template for further crystal growth.

  • Address Impurities: If the above methods fail, impurities may be the root cause.

    • Action: Recover the material by removing the solvent in vacuo. Attempt a preliminary, rapid purification step like a silica plug filtration to remove baseline impurities before re-attempting the recrystallization.[5][7]

Question 2: My TLC shows multiple spots that are very close together (ΔRf < 0.1). How can I improve my separation using flash column chromatography?

Answer: Poor separation on a TLC plate is a clear indicator that your chosen solvent system is not optimal for resolving your target compound from its impurities. For heterocyclic compounds like this, finding the right polarity balance is key.[5][8]

Strategies for Improved Resolution:

  • Systematic Solvent Screening: Do not rely on a single solvent system. Test a range of solvent mixtures with varying polarities and compositions on TLC plates.

    • Rationale: Different solvent systems interact with your compound and its impurities in unique ways. A mixture of hexane/ethyl acetate may not provide the same separation as dichloromethane/methanol, even at similar overall polarities, due to different hydrogen bonding capabilities.[5]

    • Action: Run TLCs in at least three different solvent systems (e.g., Hexane/EtOAc, Dichloromethane/MeOH, Toluene/Acetone) to find one that maximizes the distance between your product spot and the impurity spots. Aim for a target Rf value of 0.2-0.4 for your compound to ensure it spends sufficient time interacting with the stationary phase during the column.[8]

  • Employ Gradient Elution: If a single isocratic (constant solvent ratio) system fails to separate all impurities, a gradient is necessary.

    • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased over time, allows for the initial separation of non-polar impurities, followed by the elution of your slightly more polar product, and finally stripping the highly polar impurities from the column.

    • Protocol: Start with a low-polarity mobile phase (e.g., 100% Hexane or 5% EtOAc in Hexane) and slowly increase the percentage of the more polar solvent. A typical gradient for a challenging separation might go from 5% to 40% Ethyl Acetate in Hexanes over 20-30 column volumes.

  • Check Sample Load: Overloading the column is a frequent cause of poor separation.[5]

    • Rule of Thumb: The mass of your crude sample should be no more than 1-5% of the mass of the silica gel in the column (e.g., for a 40g silica column, load no more than 400-2000 mg of crude material).

Symptom Possible Cause Recommended Solution
Poor Separation (Overlapping Peaks)Inappropriate solvent systemTest different solvent systems (e.g., Hexane/EtOAc vs. DCM/MeOH) on TLC to maximize ΔRf.[5]
Column OverloadingReduce sample load to 1-5% of silica mass. Use a larger column if necessary.[5]
Compound streaking on TLC/ColumnCompound may be too acidic/basic. Add 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Compound Won't EluteCompound is too polar for the eluentDrastically increase solvent polarity. Switch to a stronger solvent system (e.g., from EtOAc to MeOH).[5]
Compound Decomposes on SilicaSilica gel is acidic and can degrade sensitive compoundsDeactivate silica with a base (e.g., triethylamine) or use an alternative stationary phase like alumina or Florisil.[7]

Question 3: My final product looks clean by NMR, but an HPLC analysis shows a significant impurity. What is the best course of action?

Answer: This scenario highlights the superior resolving power of HPLC compared to NMR for detecting minor impurities. When standard methods like recrystallization and flash chromatography are insufficient, Preparative High-Performance Liquid Chromatography (Prep HPLC) is the definitive technique for achieving the highest purity levels (often >99%).[9][10]

When to Use Preparative HPLC:

  • Final Polishing Step: It is ideal for removing trace impurities after a bulk purification by chromatography or recrystallization.

  • Challenging Separations: When impurities are structurally very similar to the target compound (e.g., regioisomers, des-bromo analogs).[3]

  • High Purity Requirement: When the material is intended for sensitive biological assays, in vivo studies, or as an analytical standard, where purity is paramount.[10][11]

Workflow for Prep HPLC:

  • Analytical Method Development: First, develop a robust separation method on an analytical scale HPLC system. The goal is to achieve baseline separation between your product peak and all impurity peaks.

  • Scale-Up: This analytical method is then scaled up to a preparative column, which has a larger diameter and can handle a much higher sample load.[8][12]

  • Fraction Collection: As the sample elutes from the preparative column, a fraction collector, often triggered by a UV detector signal, isolates the peak corresponding to your pure compound.[8][13]

  • Purity Analysis & Recovery: The collected fractions are analyzed by analytical HPLC to confirm their purity before being combined and concentrated to yield the final, highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for a first attempt?

A decision on the best strategy depends on the initial state and purity of your crude product. The following workflow provides a logical progression.

Purification_Workflow start Assess Crude Product (TLC, 1H NMR) is_solid Is it a solid? start->is_solid is_clean Relatively Clean? (>85% by NMR, few TLC spots) is_solid->is_clean Yes column Flash Column Chromatography is_solid->column No (Oil/Gum) is_complex Complex Mixture? (Multiple close TLC spots) is_clean->is_complex No recrystallize Recrystallization is_clean->recrystallize Yes is_complex->recrystallize No is_complex->column Yes end_pure Pure Compound (>98%) recrystallize->end_pure prep_hplc Final Polish with Preparative HPLC column->prep_hplc If impurities remain column->end_pure If pure prep_hplc->end_pure

Caption: Purification Strategy Decision Workflow.

Q2: What are the most likely impurities in my synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

Understanding potential impurities is crucial for designing an effective purification strategy. Common impurities include:

  • Unreacted Starting Materials: Such as 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide or reagents from the cyclization step.[14]

  • Side-Products: Incomplete cyclization or side reactions can lead to various related heterocyclic byproducts.

  • Regioisomers: Depending on the synthetic route, isomers can form, which are often very difficult to separate due to similar polarities.[3]

  • Reagents and Catalysts: Inorganic salts or catalysts used in the reaction must be removed, typically during an aqueous workup before chromatography.

Q3: How do I select the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at room temperature or below.[8][9]

Solvent Selection Protocol:

  • Small-Scale Testing: Place a small amount of your crude product (10-20 mg) into several different test tubes.

  • Add Cold Solvent: Add a small volume (~0.5 mL) of a test solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound.

  • Heat: Heat the tubes that passed the first test. A good solvent will fully dissolve the compound at or near its boiling point.[9]

  • Cool: Allow the solutions that passed the heating test to cool to room temperature and then in an ice bath. The best solvent will be the one from which your compound crystallizes out cleanly and in high yield.

Common Solvents for Pyrazolopyrimidinones: Based on literature for similar structures, good starting points for solvent screening include dioxane, ethanol, ethyl acetate, or mixtures such as ethanol/water.[8][15][16]

Detailed Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a pre-selected hot solvent to your crude solid to just achieve complete dissolution.[9]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[9]

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

  • Solvent System Selection: Using TLC, identify a solvent system that gives your target compound an Rf of ~0.2-0.4 and provides good separation from impurities.[8]

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the initial, low-polarity eluent or by dry packing followed by careful solvent addition.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. If using a gradient, start with the low-polarity mixture and gradually increase the concentration of the polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC to identify which fractions contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Deriv
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
  • Substances yield after recrystallization
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace.
  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Preparative HPLC Purific
  • The Power of Prepar
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Purification, Prepar
  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli - Usiena air.
  • Application Compendium Solutions for Prepar
  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY - Taros Chemicals.
  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - J&K Scientific.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIV
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - NIH.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press.

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Technical Support Center: Overcoming Solubility Challenges with 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in biological assays. We understand that achieving and maintaining solubility is critical for generating reliable and reproducible data. This guide is designed for researchers, scientists, and drug development professionals to navigate these common but significant experimental hurdles.

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, particularly for developing kinase inhibitors.[1][2] However, the planar, aromatic nature of these molecules, including 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, frequently leads to poor aqueous solubility, a major challenge in drug discovery and development.[3][4] This guide explains the underlying reasons for these challenges and provides a systematic approach to overcoming them.

Troubleshooting & FAQs

Q1: I've dissolved my 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in DMSO, but it crashes out of solution when I add it to my aqueous assay buffer. What is happening?

This is the most common issue encountered with lipophilic compounds stored in dimethyl sulfoxide (DMSO).[5][6] You are observing precipitation due to supersaturation and the anti-solvent effect of water.

  • Mechanism: DMSO is a powerful polar aprotic solvent that can dissolve both polar and nonpolar compounds.[7] When you create a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, the compound is fully solvated. However, when you dilute this stock into an aqueous buffer (e.g., PBS or cell media), the local concentration of DMSO drops dramatically. Water acts as an "anti-solvent" for your lipophilic compound. The compound, now in an environment it is not soluble in, rapidly precipitates out of the solution.[8][9] This process is often exacerbated by freeze-thaw cycles, which can introduce microscopic water droplets into the DMSO stock, seeding precipitation.[10]

  • Impact on Assay: This precipitation leads to an actual compound concentration far lower than your calculated nominal concentration, resulting in inaccurate IC50 values, false negatives, and poor data reproducibility.[6][11]

Below is a workflow illustrating this common problem.

A High-Concentration Stock (e.g., 20 mM in 100% DMSO) B Dilution into Aqueous Buffer (e.g., PBS, Cell Media) A->B Experimental Step C DMSO Concentration Plummets (e.g., <0.5%) B->C Consequence D Water Acts as Anti-Solvent C->D E Compound Precipitation (Compound crashes out of solution) D->E F Inaccurate Assay Results (False Negatives, High IC50) E->F Impact

Caption: The process of DMSO-mediated precipitation in aqueous solutions.

Q2: What is the first and most direct strategy I should try to prevent this precipitation?

The simplest initial approach is to modify your dilution protocol and incorporate a co-solvent . A co-solvent is a water-miscible organic solvent that, when present at a low percentage in the final assay medium, can help keep a hydrophobic compound in solution.[12][13]

Recommended Co-Solvents
Co-SolventTypical Final Conc.ProsCons
Ethanol 0.1% - 1.0%Readily available, effective for many compounds.Can have biological effects on cells at higher concentrations.[14]
Polyethylene Glycol 400 (PEG 400) 0.5% - 5.0%Generally low cytotoxicity, good solubilizer.[15]Can increase viscosity of the solution.
Propylene Glycol (PG) 0.5% - 5.0%Common pharmaceutical excipient, low toxicity.Can have modest biological effects.[14]
Protocol: Serial Dilution with a Co-Solvent

This protocol aims to reduce the "shock" of rapid dilution into a pure aqueous environment.

  • Prepare Primary Stock: Dissolve 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 100% DMSO to a concentration of 20 mM.

  • Prepare Intermediate Stock: Create an intermediate stock (e.g., 2 mM) by diluting the primary stock 1:10 in your chosen co-solvent (e.g., PEG 400). This creates a 90% DMSO / 10% PEG 400 solution.

  • Perform Final Dilution: Add the 2 mM intermediate stock to your final assay buffer to achieve the desired working concentration. This gradual introduction of an aqueous environment can often prevent immediate precipitation.

  • Vortex Gently: After the final dilution, mix the solution gently. Vigorous vortexing can sometimes accelerate precipitation.[8]

  • CRITICAL - Run a Vehicle Control: Always run a parallel experiment containing the highest concentration of the DMSO/co-solvent mixture used in your assay, but without the compound. This is essential to ensure that the solvent mixture itself does not interfere with your biological readout.[16][17]

Q3: My compound's solubility is still too low even with co-solvents. What is a more advanced and robust method?

When co-solvents are insufficient, the next line of defense is complexation with cyclodextrins . Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly soluble "guest" molecules, like our pyrazolopyrimidinone, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[19][20]

  • Mechanism: The hydrophobic compound partitions into the non-polar interior of the CD torus, while the polar exterior of the CD interacts favorably with water, effectively shuttling the compound into solution.[21][22]

  • Commonly Used CDs: For pharmaceutical research, chemically modified CDs are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin. The most common choice is Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[18]

cluster_0 Before Complexation cluster_1 Complexation Process cluster_2 After Complexation A Poorly Soluble Compound (Hydrophobic) B Water (Aqueous Buffer) A->B Insoluble C Cyclodextrin (CD) (Hydrophobic Cavity) D Compound Enters CD Cavity C->D E Inclusion Complex (Hydrophilic Exterior) F Water (Aqueous Buffer) E->F Soluble

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Protocol: Preparing a Cyclodextrin Formulation
  • Prepare CD Solution: Make a 10-20% (w/v) stock solution of HP-β-CD in your desired aqueous assay buffer. Warm the solution slightly (to 37-40°C) and stir until the HP-β-CD is fully dissolved.

  • Prepare Compound Stock: Dissolve 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Add Compound to CD Solution: While vigorously stirring the warm CD solution, add the compound stock dropwise.

  • Equilibrate: Allow the mixture to stir at room temperature or 37°C for several hours (or overnight) to allow for efficient complex formation.

  • Filter (Optional but Recommended): To remove any un-complexed, precipitated compound, filter the solution through a 0.22 µm syringe filter. This ensures you are working with a truly soluble fraction. The concentration of the filtered solution should be determined analytically (e.g., by HPLC-UV).

  • Assay and Control: Use this final, filtered solution for your biological assays. Remember to include a vehicle control containing the same concentration of HP-β-CD. While generally inert, it is crucial to confirm it has no effect in your specific system.[16]

Q4: Are there other formulation strategies I can consider for this compound?

Yes, several other advanced techniques are used in pharmaceutical development to tackle poor solubility. While more complex, they can be highly effective.

StrategyPrincipleWhen to ConsiderReference
pH Modification For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the compound to its more soluble salt form.If your compound has an ionizable group (acidic or basic pKa). Check the structure for relevant functional groups.[12][23]
Solid Dispersions The compound is dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state, which has higher apparent solubility and faster dissolution.More common for oral formulation development but can be adapted for in vitro work. A study on pyrazolo[3,4-d]pyrimidines successfully used this method.[1][24][25]
Nanonization The particle size of the compound is reduced to the nanometer range (nanosuspension). This increases the surface area-to-volume ratio, leading to a faster dissolution rate.For both in vitro and in vivo studies, especially when high compound loading is needed.[26][27][28]
Decision Workflow for Solubility Enhancement

This flowchart provides a logical path for troubleshooting solubility issues with 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Start Start: Compound Precipitates in Aqueous Buffer Step1 Q: Is final DMSO concentration <1%? Is dilution performed slowly? Start->Step1 Action1 Try Co-Solvent Approach (e.g., PEG 400, Ethanol) See Protocol Q2 Step1->Action1 No Step1->Action1 Yes, but still fails Step2 Q: Is compound still precipitating? Action1->Step2 Action2 Try Cyclodextrin Formulation (HP-β-CD) See Protocol Q3 Step2->Action2 Yes Success Success: Compound is Soluble Proceed with Assay (with vehicle control) Step2->Success No Step3 Q: Is solubility still insufficient? Action2->Step3 Action3 Consider Advanced Methods: - pH Modification (if ionizable) - Solid Dispersion - Nanonization Step3->Action3 Yes Step3->Success No End Consult Formulation Specialist Action3->End If methods fail

Caption: A step-by-step decision guide for troubleshooting solubility.

References
  • Vertex AI Search. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH.
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  • Vertex AI Search. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar.
  • Vertex AI Search. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC.
  • Vertex AI Search. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online.
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  • Vertex AI Search. In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase - Indian Journal of Pharmaceutical Sciences.
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  • Vertex AI Search. Dimethyl sulfoxide - Wikipedia.
  • Vertex AI Search. The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy.
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  • Vertex AI Search. 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - J&K Scientific.
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  • Vertex AI Search. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - MDPI.
  • Vertex AI Search. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI.
  • Vertex AI Search. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
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Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold. As a bioisostere of purine, the pyrazolo[3,4-d]pyrimidine core is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] This guide provides field-proven insights and evidence-based protocols to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compounds.

I. Foundational Synthetic Strategies: An Overview

The synthesis of the pyrazolo[3,4-d]pyrimidine core typically begins with a substituted aminopyrazole, which is then cyclized to form the fused pyrimidine ring. The choice of starting materials and reaction conditions can significantly impact the efficiency of the synthesis and the purity of the final product.

A common and versatile starting material is 5-amino-1H-pyrazole-4-carbonitrile.[3] This precursor can be readily cyclized with various one-carbon synthons like formamide or formic acid to construct the pyrimidine ring.[4] Another widely used intermediate is ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, which can be cyclized with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidinone.[5]

The following diagram illustrates a general synthetic workflow:

Synthetic_Workflow Start Aminopyrazole Precursor (e.g., aminopyrazole-4-carbonitrile) Cyclization Pyrimidine Ring Formation (e.g., with Formamide, Formic Acid) Start->Cyclization Intermediate Pyrazolo[3,4-d]pyrimidinone or other core structures Cyclization->Intermediate Functionalization Further Functionalization (e.g., Chlorination, Amination) Intermediate->Functionalization Target Target Pyrazolo[3,4-d]pyrimidine Derivative Functionalization->Target

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of pyrazolo[3,4-d]pyrimidines.

Q1: What are the most common starting materials for pyrazolo[3,4-d]pyrimidine synthesis?

A1: The most versatile and frequently used starting materials are 5-aminopyrazole-4-carbonitriles and 5-aminopyrazole-4-carboxylates. These precursors are commercially available or can be synthesized from readily available starting materials like ethoxymethylenemalononitrile and a substituted hydrazine.[3][5]

Q2: How can I improve the yield of the initial pyrazole formation?

A2: The reaction of a hydrazine with a malononitrile or cyanoacetate derivative to form the aminopyrazole precursor is typically a high-yielding reaction. To optimize, ensure the purity of your starting materials. The reaction is often carried out in a protic solvent like ethanol and may be heated to reflux to drive the reaction to completion.

Q3: What are the best reagents for the pyrimidine ring cyclization?

A3: Formamide is a widely used and effective reagent for the cyclization of 5-aminopyrazole-4-carbonitriles and -carboxylates. The reaction is typically performed at high temperatures (150-190 °C).[5] Formic acid is another common choice, particularly for the cyclization of 5-aminopyrazole-4-carbonitriles.[4] Microwave irradiation has been shown to significantly reduce reaction times for this step.[6][7][8]

Q4: I am seeing multiple products in my cyclization reaction. What could be the cause?

A4: The formation of multiple products can be due to several factors, including side reactions and the formation of regioisomers. One of the most common side reactions is the Dimroth rearrangement, where the atoms in the pyrimidine ring rearrange to form a more thermodynamically stable isomer.[9][10][11] This is particularly prevalent under basic or acidic conditions and at elevated temperatures. To minimize this, carefully control the pH and reaction temperature. In some cases, a different choice of base or solvent can favor the desired product.

Q5: How do I chlorinate the 4-position of the pyrazolo[3,4-d]pyrimidinone core?

A5: The 4-position of the pyrazolo[3,4-d]pyrimidinone core can be chlorinated using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in the presence of phosphorus pentachloride (PCl₅).[5] This reaction typically requires heating under reflux. The resulting 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a versatile intermediate for further functionalization via nucleophilic aromatic substitution.[12][13]

Q6: What are the best methods for purifying my final pyrazolo[3,4-d]pyrimidine product?

A6: Purification strategies depend on the physical properties of your compound.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Common solvents for recrystallization include ethanol, isopropanol, and mixtures of ethyl acetate and hexanes.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common eluent system.

  • Preparative HPLC/UPLC: For challenging separations or to obtain highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) can be employed.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the synthesis of pyrazolo[3,4-d]pyrimidines.

Problem 1: Low Yield
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. Increase reaction time or temperature: Some cyclizations or substitutions can be slow. A moderate increase in temperature or extended reaction time may be necessary. However, be cautious of potential side reactions at higher temperatures.
Suboptimal Reagents Check reagent purity: Impurities in starting materials or reagents can inhibit the reaction or lead to side products. Use freshly distilled solvents and high-purity reagents. Degradation of reagents: Some reagents, like phosphorus oxychloride, can degrade over time. Use fresh or properly stored reagents.
Poor Solubility Solvent selection: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. For multi-component reactions, a solvent system that dissolves all reactants is crucial. In some cases, a higher boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary.
Catalyst Inefficiency Catalyst choice: For acid- or base-catalyzed reactions, the choice of catalyst is critical. For instance, in some four-component syntheses, a strong base like sodium alkoxide was found to be more effective than sodium hydroxide.[14] Catalyst loading: Ensure the correct stoichiometric or catalytic amount of the catalyst is used.
Problem 2: Product Purity Issues (Multiple Spots on TLC)
Potential Cause Troubleshooting Steps & Scientific Rationale
Side Reactions Dimroth Rearrangement: As mentioned in the FAQs, this is a common side reaction. It is often favored by basic or acidic conditions and heat.[9][10][11] To minimize this, consider running the reaction under neutral conditions if possible, or at a lower temperature for a longer duration. Careful selection of a non-nucleophilic base can also be beneficial.
Formation of Regioisomers Control of reaction conditions: The regioselectivity of the cyclization can sometimes be influenced by the solvent, temperature, and the nature of the substituents on the starting pyrazole. A systematic optimization of these parameters may be required to favor the desired isomer.
Incomplete Chlorination Reaction conditions: If you are performing a chlorination step with POCl₃, ensure anhydrous conditions and a sufficient excess of the chlorinating agent. The addition of a catalytic amount of DMF can sometimes facilitate the reaction.
Hydrolysis of Product Work-up procedure: Some pyrazolo[3,4-d]pyrimidines, especially the 4-chloro derivatives, can be sensitive to hydrolysis. Ensure your work-up procedure is performed under anhydrous conditions until the product is isolated and dried.
Problem 3: Characterization Challenges
Issue Troubleshooting & Interpretation Tips
Ambiguous NMR Spectra Tautomerism: Pyrazolo[3,4-d]pyrimidines can exist as tautomers, which can lead to broadened peaks or multiple sets of signals in the NMR spectrum. Running the NMR in different solvents (e.g., DMSO-d₆, CDCl₃) or at different temperatures can help to resolve these issues. Proton Exchange: The N-H protons of the pyrazole and pyrimidine rings can undergo exchange, leading to broad signals. A D₂O exchange experiment can confirm the presence of these exchangeable protons.
Difficulty Confirming Regiochemistry 2D NMR Techniques: For unambiguous assignment of regioisomers, advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. HMBC can show long-range correlations between protons and carbons, helping to establish connectivity, while NOESY can reveal through-space proximity of protons.
Unexpected Mass Spectrometry Results Fragmentation Patterns: Familiarize yourself with the expected fragmentation patterns of the pyrazolo[3,4-d]pyrimidine core to aid in the interpretation of mass spectra. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of your product.

IV. Experimental Protocols & Optimization

This section provides detailed experimental protocols for key synthetic steps and tables for optimizing reaction conditions.

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol is adapted from a published procedure.[5]

  • Step 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.

    • To a solution of ethyl (ethoxymethylene)cyanoacetate in ethanol, add phenylhydrazine dropwise.

    • Heat the reaction mixture to reflux for 4 hours.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Cyclization to 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

    • To the ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate from Step 1, add an excess of formamide.

    • Heat the mixture to 190 °C for 8 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol is a common method for the chlorination of the pyrazolopyrimidinone core.[5]

  • To 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, add an excess of phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to reflux for 6 hours.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully add the reaction residue to crushed ice with stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Optimization of Reaction Conditions

The following table provides a starting point for optimizing key reaction parameters.

Parameter Conventional Heating Microwave Irradiation Key Considerations
Solvent Ethanol, DMF, FormamideDMF, AcetonitrileEnsure good solubility of reactants. For microwave synthesis, use a solvent with a high dielectric constant.
Temperature 80 - 190 °C100 - 180 °CHigher temperatures can accelerate the reaction but may also promote side reactions like the Dimroth rearrangement.
Reaction Time 4 - 24 hours10 - 60 minutesMicrowave irradiation can dramatically reduce reaction times.[6][7][8]
Base/Catalyst Triethylamine, Sodium Ethoxide, Acetic AcidSolid acid catalysts (e.g., HY-zeolite, H₃PW₁₂O₄₀) have been used effectively with microwave heating.[15]The choice of catalyst can influence yield and regioselectivity.

V. Visualization of Key Processes

Dimroth Rearrangement Mechanism

The Dimroth rearrangement is a potential side reaction that can lead to the formation of an isomeric product. Understanding its mechanism is key to minimizing its occurrence.

Dimroth_Rearrangement Start Initial Pyrazolo[3,4-d]pyrimidine RingOpening Nucleophilic Attack & Ring Opening Start->RingOpening Base or Acid Intermediate Open-Chain Intermediate RingOpening->Intermediate RingClosure Ring Closure Intermediate->RingClosure Product Rearranged Isomer RingClosure->Product

Caption: Simplified mechanism of the Dimroth rearrangement.

Troubleshooting Workflow for Low Yield

A systematic approach to troubleshooting can help to quickly identify and resolve issues leading to low product yield.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReaction Is the reaction complete? (TLC/LC-MS) Start->CheckReaction CheckReagents Are the reagents pure and active? CheckReaction->CheckReagents No PurificationIssue Is there product loss during work-up/purification? CheckReaction->PurificationIssue Yes OptimizeConditions Optimize reaction conditions (Temperature, Time, Solvent) CheckReagents->OptimizeConditions No Success Improved Yield CheckReagents->Success Yes OptimizeConditions->Success PurificationIssue->Success Yes Failure Re-evaluate Synthetic Route PurificationIssue->Failure No

Caption: Decision tree for troubleshooting low reaction yields.

VI. References

  • 6][7][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.

  • 6][7][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.

Sources

Technical Support Center: Stability of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a purine analog, the pyrazolo[3,4-d]pyrimidine core is of significant interest in medicinal chemistry, but its handling and stability in experimental settings are critical for generating reliable and reproducible data.[1]

This document synthesizes data from published literature on related heterocyclic systems and established principles of chemical stability to provide a practical framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in solution?

The stability of this compound, like many heterocyclic molecules, is primarily influenced by solvent choice, pH, temperature, light exposure, and the presence of oxidizing agents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions, but its inherent properties and storage conditions can impact compound integrity over time.[2][3] Aqueous buffers, essential for many biological assays, introduce pH as a critical variable that can catalyze hydrolytic degradation.

Q2: I've observed precipitation of my compound in an aqueous buffer. What is the likely cause?

This is a common issue. Pyrazolo[3,4-d]pyrimidine derivatives are often characterized by low aqueous solubility.[4][5] Precipitation following dilution of a DMSO stock into an aqueous buffer is likely due to the compound exceeding its solubility limit in the final solvent mixture. It is crucial to determine the kinetic and thermodynamic solubility in your specific assay buffer to avoid this.

Q3: How long can I store a stock solution of this compound in DMSO?

While many compounds are stable in DMSO for extended periods when stored correctly (frozen, desiccated), long-term storage at room temperature is not recommended. Studies have shown that the probability of observing a compound after one year of storage in DMSO at ambient temperature can be as low as 52%.[2] For 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, it is best practice to prepare fresh dilutions from a frozen, desiccated DMSO stock. For critical experiments, consider preparing fresh stock solutions if the age of the current stock is in doubt.

Q4: What are the potential degradation pathways for this pyrazolopyrimidinone?

Based on the structure and reactivity of related heterocyclic systems, the primary degradation pathways to consider are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The pyrimidine ring, particularly with the keto-enol tautomerism of the 4-oxo group, can be susceptible to ring-opening under strong acidic or basic conditions. Some pyrazolopyrimidines have been shown to isomerize to pyrazolopyridines in the presence of aqueous NaOH, which proceeds through a ring-opening and closing mechanism.[3]

  • Oxidation: The electron-rich pyrazole and pyrimidine rings can be susceptible to oxidation, especially in the presence of reactive oxygen species or peroxide contaminants in solvents.[6]

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV or visible light, leading to photolytic cleavage or rearrangement.[7] It is crucial to protect solutions from light, especially during long-term storage or extended experiments.

Q5: What analytical techniques are recommended for monitoring the stability and identifying degradation products?

A combination of chromatographic and spectroscopic methods is essential.

  • High-Performance Liquid Chromatography (HPLC/UHPLC): This is the primary technique for separating the parent compound from its degradation products and quantifying its purity over time. A stability-indicating method should be developed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is crucial for obtaining the molecular weights of any degradants and gaining structural information from their fragmentation patterns.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for elucidating the precise structure of isolated and purified degradation products.[8]

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Assay Results / Loss of Potency 1. Compound degradation in stock solution (DMSO). 2. Compound degradation in aqueous assay buffer (hydrolysis). 3. Precipitation of compound in assay buffer.1. Prepare fresh stock solutions in high-quality, anhydrous DMSO. Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. 2. Assess compound stability directly in the assay buffer over the time course of the experiment. Consider adjusting the buffer pH if hydrolysis is suspected. 3. Visually inspect for precipitation. Determine the compound's solubility limit in the assay buffer and ensure the final concentration is well below this limit.
Appearance of New Peaks in HPLC Chromatogram 1. Degradation has occurred. 2. Contamination of solvent or glassware.1. The new peaks are likely degradation products. Initiate a forced degradation study (see Protocol 1) to systematically identify the conditions causing degradation. 2. Analyze a blank (solvent-only) injection to rule out system contamination.
Solution Color Change 1. Oxidative degradation. 2. Photodegradation.1. Formation of colored chromophores can result from oxidation. Purge solvents with nitrogen or argon and use high-purity solvents. 2. Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9] This involves subjecting the compound to stress conditions more severe than it would typically encounter.[9]

Objective: To intentionally degrade the compound to identify potential degradation products and pathways.

Procedure:

  • Preparation: Prepare solutions of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the solution to the following conditions. A control sample should be stored at -20°C, protected from light.

Stress Condition Typical Reagents & Conditions Purpose
Acid Hydrolysis 0.1 M HCl, heated at 60°C for 2-8 hours.To assess stability to low pH.
Base Hydrolysis 0.1 M NaOH, at room temperature for 1-4 hours.To assess stability to high pH and potential for ring isomerization.[3]
Oxidation 3% H₂O₂, at room temperature for 24 hours.To identify susceptibility to oxidative degradation.
Thermal Stress Heat solution at 70°C for 48 hours. Store solid compound at 70°C.To evaluate thermal stability in solution and as a solid.
Photostability Expose solution to a light source providing ≥1.2 million lux hours and ≥200 watt hours/m² of near UV energy (as per ICH Q1B guidelines).[10][11] A dark control should be run in parallel.To determine light sensitivity.
  • Analysis: At appropriate time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a developed HPLC-UV method alongside the control. Characterize significant degradation products using LC-MS/MS.

Diagram: Forced Degradation Workflow

This diagram illustrates the logical flow for conducting a forced degradation study to assess the stability of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of Compound (e.g., 1 mg/mL in ACN/H2O) control Control Sample (-20°C, Protected from Light) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (70°C) start->thermal photo Photostability (ICH Q1B Light Exposure) start->photo hplc Analyze All Samples by Stability-Indicating HPLC-UV control->hplc analysis Sample Neutralization (if needed) & Dilution acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis analysis->hplc lcms Characterize Degradants by LC-MS/MS hplc->lcms If new peaks appear report Report Findings: Stability Profile & Degradation Pathways hplc->report lcms->report

Caption: Workflow for a forced degradation study.

Diagram: Potential Hydrolytic Degradation Pathway

This diagram proposes a potential degradation pathway for the pyrazolo[3,4-d]pyrimidin-4(5H)-one core under basic conditions, based on known reactivity patterns of similar heterocyclic systems.

Hydrolysis_Pathway parent 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one intermediate Open-Ring Intermediate (Hypothesized) parent->intermediate OH⁻ attack (Ring Opening) product Isomerized Pyrazolopyridine or other degradation products intermediate->product Ring Closing or Further Hydrolysis

Sources

Technical Support Center: Crystallization of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this pyrazolopyrimidinone derivative. Drawing upon established principles of crystallization and specific insights into this class of heterocyclic compounds, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate the isolation of high-purity crystalline material.

Introduction to Crystallization of Pyrazolopyrimidinones

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolopyrimidine class of compounds, which are often characterized by their rigid, planar structures and potential for strong intermolecular interactions, such as hydrogen bonding and π-π stacking. These characteristics are conducive to forming stable crystal lattices. However, like many nitrogen-containing heterocyclic compounds, they can exhibit poor solubility in a range of solvents, presenting unique challenges during crystallization. A critical aspect to consider is the potential for polymorphism, where the compound can exist in multiple crystalline forms with different physicochemical properties.[1] The choice of solvent and the crystallization conditions can significantly influence which polymorph is obtained.[1]

This guide will address the most common issues encountered during the crystallization of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, providing both theoretical explanations and practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

Based on studies of closely related analogs, such as 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, ethanol is an excellent starting point for recrystallization.[2][3] Generally, polar protic solvents like lower-chain alcohols (methanol, ethanol, isopropanol) are good candidates for dissolving pyrazolopyrimidinones at elevated temperatures while allowing for crystal formation upon cooling.

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system. To address this, you can:

  • Increase the solvent volume: Add more of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Lower the crystallization temperature: If possible, use a solvent with a lower boiling point.

  • Use a solvent/anti-solvent system: Dissolve the compound in a good solvent (e.g., DMSO, DMF) and then slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., water or a non-polar solvent like heptane) at a controlled temperature until turbidity is observed, followed by slow cooling.

Q3: No crystals are forming, even after cooling the solution. What are the next steps?

The absence of crystal formation is usually due to either insufficient supersaturation or kinetic barriers to nucleation. Here are some techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches provide nucleation sites.

  • Seeding: Introduce a small crystal of the pure compound into the supersaturated solution to act as a template for crystal growth.

  • Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the solute.

  • Prolonged cooling: Allow the solution to stand undisturbed at a lower temperature (e.g., in a refrigerator or freezer) for an extended period.

Q4: How can I be sure I have the desired polymorph?

Polymorphism is a known phenomenon in pyrazolo[3,4-d]pyrimidine derivatives, with different solvents potentially yielding different crystalline forms.[1] To characterize the obtained polymorph, you should use analytical techniques such as:

  • Powder X-ray Diffraction (PXRD): This is the definitive method for identifying crystalline phases.

  • Differential Scanning Calorimetry (DSC): Different polymorphs will have distinct melting points and may show other thermal events like phase transitions.

  • Infrared (IR) or Raman Spectroscopy: The vibrational spectra can differ between polymorphs due to variations in molecular conformation and intermolecular interactions.

If you suspect you have a different polymorph, a systematic screen of various solvents and crystallization conditions is recommended.

Troubleshooting Guide: Step-by-Step Protocols

Problem 1: Failure to Dissolve the Compound

If 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one does not dissolve in the chosen solvent even at elevated temperatures, consider the following workflow:

start Start: Compound does not dissolve solvent_check Is the solvent appropriate? (e.g., ethanol, methanol, isopropanol) start->solvent_check increase_temp Increase temperature to boiling point solvent_check->increase_temp Yes change_solvent Select a stronger solvent (e.g., DMF, DMSO) solvent_check->change_solvent No add_solvent Incrementally add more solvent increase_temp->add_solvent still_insoluble Compound remains insoluble add_solvent->still_insoluble Still insoluble success Success: Compound Dissolved add_solvent->success Dissolved still_insoluble->change_solvent anti_solvent Use an anti-solvent approach change_solvent->anti_solvent anti_solvent->success

Caption: Workflow for addressing solubility issues.

Protocol:

  • Initial Solvent Choice: Begin with a polar protic solvent such as ethanol.

  • Heating: Heat the solvent to its boiling point.

  • Incremental Addition: Add the hot solvent to the compound in small portions until it dissolves.

  • Stronger Solvents: If the compound remains insoluble, consider a stronger polar aprotic solvent like DMF or DMSO for initial dissolution, followed by the addition of an anti-solvent to induce crystallization.

Problem 2: Rapid Precipitation of Amorphous Solid or Poor Crystal Quality

This issue often arises from too rapid cooling or excessive supersaturation.

start Start: Rapid precipitation or poor crystal quality reheat Re-heat the solution to redissolve the precipitate start->reheat add_more_solvent Add a small amount of additional hot solvent reheat->add_more_solvent slow_cool Allow the solution to cool slowly and undisturbed add_more_solvent->slow_cool insulate Insulate the flask to slow cooling rate slow_cool->insulate If cooling is still too rapid success Success: High-quality crystals formed slow_cool->success If cooling rate is optimal insulate->success

Caption: Protocol for improving crystal quality.

Protocol:

  • Redissolution: Re-heat the mixture to completely redissolve the precipitated solid.

  • Dilution: Add a small amount of additional hot solvent to slightly reduce the saturation level.

  • Slow Cooling: Allow the flask to cool slowly to room temperature in a draft-free area. Insulating the flask (e.g., with glass wool) can further slow the cooling rate.

  • Cold Incubation: Once at room temperature, transfer the flask to a refrigerator or ice bath to maximize the yield of crystals.

Data Summary: Solvent Selection

While a comprehensive experimental solubility profile for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not publicly available, the following table provides general guidance on solvent selection based on the properties of similar heterocyclic compounds.

Solvent ClassExamplesSuitability for CrystallizationRationale
Polar Protic Methanol, Ethanol, IsopropanolHighly Recommended Good solubility at high temperatures and lower solubility at room temperature, promoting crystal growth upon cooling. Ethanol is a documented successful solvent for a close analog.[2][3]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetatePotentially Suitable May require a co-solvent or anti-solvent system. The compound might be too soluble even at low temperatures.
Strongly Polar Aprotic DMSO, DMFGood for Dissolution, Poor for Direct Crystallization High dissolving power, but the compound may not crystallize out upon cooling. Best used as the primary solvent in an anti-solvent crystallization.
Non-Polar Hexane, Heptane, TolueneUnsuitable as Primary Solvents Very low solubility expected. Can be used as anti-solvents.
Aqueous WaterUnsuitable as Primary Solvent Pyrazolopyrimidinones generally exhibit poor aqueous solubility.[4] Can be used as an anti-solvent with a water-miscible organic solvent.

Conclusion

The successful crystallization of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is achievable with a systematic and informed approach. By understanding the potential challenges of solubility and polymorphism, and by applying the troubleshooting strategies outlined in this guide, researchers can effectively purify this compound and obtain high-quality crystalline material suitable for further research and development. Careful control over solvent selection, cooling rate, and nucleation is paramount to achieving reproducible and successful crystallization outcomes.

References

  • Akhmedova, N., Ortikov, I., Khasanova, N., Zokhidov, K., Turgunov, K., & Elmuradov, B. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11), 1076–1079. [Link]

  • Akhmedova, N., Ortikov, I., Khasanova, N., Zokhidov, K., Turgunov, K., & Elmuradov, B. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. National Institutes of Health. [Link]

  • Akhmedova, N., et al. (2025). Crystal structure of 1-phenyl-1 H-pyrazolo-[3,4- d]pyrimidin-4(5 H)-one. PubMed. [Link]

  • Akhmedova, N., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H). IUCr Journals. [Link]

  • Akhmedova, N., et al. (2025). Crystal structure of 1-phenyl-1 H -pyrazolo[3,4- d ]pyrimidin-4(5 H )-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Tan, Y. L., et al. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Sunway Institutional Repository. [Link]

  • Gholami, H., & Abolghasemi, H. (2025). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. [Link]

  • Al-Dhlaween, M. H., & Al-Assiri, M. S. (2023). Machine Learning Methods to Improve Crystallization through the Prediction of Solute–Solvent Interactions. MDPI. [Link]

  • Ukrainczyk, M. (2020). How to Select the Best Solvent for Crystallization? YouTube. [Link]

  • Lange, L., Heisel, S., & Sadowski, G. (2016). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Molecules, 21(5), 593. [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Unknown Source. [Link]

  • Hanna, S. Y. (2017). What solvent should I use to recrystallize pyrazoline? ResearchGate. [Link]

  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Unknown. (2025). Recrystallization using ethanol: Significance and symbolism. Unknown Source. [Link]

  • Castelli, R., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Usiena air. [Link]

  • Unknown. (2022). Recrystallization. XULA Digital Commons. [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • Sureja, D. K., Dholakia, S. P., & Vadalia, K. R. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health. [Link]

  • Abouzid, K. M., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297–3314. [Link]

  • El-Gamal, M. I., et al. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127337. [Link]

  • NIST. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST WebBook. [Link]

Sources

Reducing off-target effects of pyrazolo[3,4-d]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects and Ensuring Data Integrity

Welcome to the technical support center for researchers utilizing pyrazolo[3,4-d]pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to help you navigate the complexities of kinase inhibition, with a specific focus on mitigating off-target effects. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, acting as a bioisostere of the adenine ring of ATP, which allows it to effectively bind to the hinge region of many kinase active sites.[1][2] However, this same feature contributes to the primary challenge in their use: ensuring selectivity and avoiding unintended interactions across the human kinome.

This resource is structured to address the most common issues encountered in the lab, from anomalous cellular phenotypes to discrepancies between biochemical and in-cell potency. Our goal is to equip you with the knowledge and protocols necessary to generate reliable, publishable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use and behavior of pyrazolo[3,4-d]pyrimidine inhibitors.

Q1: What is the fundamental mechanism of action for pyrazolo[3,4-d]pyrimidine inhibitors?

A1: Pyrazolo[3,4-d]pyrimidines are classified as ATP-competitive inhibitors. Their core structure mimics the purine ring of adenosine triphosphate (ATP), the universal phosphate donor for all kinases.[1][2] This structural similarity allows them to occupy the ATP-binding pocket within the kinase domain, preventing the binding of endogenous ATP and thereby blocking the phosphorylation of substrate proteins. This inhibition of kinase activity disrupts the downstream signaling pathways that are dependent on the target kinase.

Q2: Why is off-target activity a common concern with this class of inhibitors?

A2: The ATP-binding pocket is highly conserved across the ~500 kinases in the human kinome.[3] Because pyrazolo[3,4-d]pyrimidine inhibitors target this conserved site, there is an inherent risk of them binding to and inhibiting kinases other than the intended target, particularly those with similar ATP-binding site architectures. This "off-target" inhibition can lead to a variety of unintended biological consequences, confounding experimental results and potentially causing toxicity in a clinical setting.[4]

Q3: My inhibitor is highly potent in a biochemical (cell-free) assay but shows significantly lower potency in my cell-based experiments. What are the likely causes?

A3: This is a frequent and important observation in drug discovery. Several factors can contribute to this discrepancy:

  • High Intracellular ATP Concentration: Cellular environments have high concentrations of ATP (in the millimolar range), which can outcompete the inhibitor for binding to the target kinase, leading to a rightward shift in the IC50 value (lower potency).[5]

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like high polarity or molecular weight can limit permeability.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters, such as P-glycoprotein, preventing it from reaching an effective intracellular concentration.

  • Metabolic Instability: The inhibitor may be rapidly metabolized and inactivated by cellular enzymes.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that can lead to non-specific inhibition in biochemical assays, which does not translate to on-target activity in cells.[6]

Q4: What are the critical first steps I should take to validate a new pyrazolo[3,4-d]pyrimidine inhibitor in my experimental system?

A4: Before launching into extensive experiments, several validation steps are crucial:

  • Confirm Target Expression: Use Western blotting to confirm that your cell line or model system expresses the target kinase at a sufficient level.[7]

  • Assess Basal Target Activity: Check the phosphorylation status of the target kinase or a known downstream substrate to ensure the pathway is active in your model system.[7]

  • Determine the Optimal Concentration Range: Perform a dose-response curve in your cellular assay to identify the lowest effective concentration that produces the desired on-target effect. This minimizes the risk of off-target effects that are more prevalent at higher concentrations.[7]

  • Use a Vehicle Control: Always include a control group treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to account for any effects of the vehicle itself.[7]

Part 2: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific experimental problems.

Guide 1: Issue - Unexpected or Contradictory Cellular Phenotype

You observe a cellular effect (e.g., apoptosis, cell cycle arrest, morphological change) that is inconsistent with the known function of the target kinase, or your inhibitor produces a phenotype in a cell line that does not express the target.

This is a classic indicator of a potent off-target effect. The observed phenotype is likely real but is being driven by the inhibition of one or more unintended kinases. For example, some BTK inhibitors are known to cause cardiac adverse events due to off-target inhibition of kinases like CSK.[7] Similarly, inhibitors targeting VEGFR can cause hypertension and other side effects due to their impact on related kinases like PDGFR and c-KIT.[6][8]

G cluster_0 Problem: Unexpected Phenotype cluster_1 Step 1: Verify Target Engagement cluster_2 Step 2: Validate On-Target Phenotype cluster_3 Step 3: Identify Off-Targets cluster_4 Conclusion A Unexpected Phenotype Observed B Perform Cellular Thermal Shift Assay (CETSA) A->B C Target Engagement Confirmed? B->C D Use Structurally Unrelated Inhibitor of the Same Target C->D Yes K Re-evaluate Inhibitor or Modify Experimental Design C->K No E Perform Rescue Experiment (Drug-Resistant Mutant) D->E F Phenotype Replicated / Rescued? E->F G Conduct Kinome-Wide Selectivity Profiling F->G No I Phenotype is On-Target F->I Yes H Analyze Data to Identify Potent Off-Targets G->H J Phenotype is Off-Target H->J J->K

Caption: Troubleshooting workflow for unexpected phenotypes.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify that your inhibitor binds to its intended target in the complex environment of an intact cell. The principle is that a protein becomes more thermally stable when a ligand is bound to it.[9][10]

  • Methodology:

    • Cell Treatment: Treat intact cells with your pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations. Include a vehicle (e.g., DMSO) control.

    • Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C in 2°C increments for 3 minutes) to induce thermal denaturation of proteins.

    • Lysis: Lyse the cells via freeze-thaw cycles. For example, three cycles of freezing in liquid nitrogen followed by thawing at 25°C.[11]

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[11]

    • Detection: Carefully collect the supernatant containing the soluble, stabilized protein fraction. Analyze the amount of the target protein remaining in the supernatant by Western blot.

  • Expected Outcome: In the presence of a binding inhibitor, the target protein will be more resistant to heat-induced aggregation. This will be visible on the Western blot as a stronger band at higher temperatures compared to the vehicle control, indicating a "thermal shift". This directly confirms target engagement in the cell.[12]

Protocol 2: Rescue Experiment with a Drug-Resistant Mutant

This is a gold-standard experiment to link a phenotype to the inhibition of a specific target.[13]

  • Methodology:

    • Generate Mutant: Introduce a point mutation into the ATP-binding site of your target kinase that you predict will sterically hinder the binding of your inhibitor but still allow the kinase to function. This often involves mutating the "gatekeeper" residue.

    • Transfection: Transfect the cells that show the phenotype of interest with a plasmid expressing either the wild-type (WT) kinase or the drug-resistant mutant. An empty vector control should also be included.

    • Inhibitor Treatment: Treat all three groups of cells (WT, mutant, empty vector) with the concentration of your inhibitor that elicits the phenotype.

    • Assess Phenotype: Measure the cellular phenotype in all groups.

  • Expected Outcome: If the phenotype is on-target, the cells expressing the drug-resistant mutant should be "rescued" from the inhibitor's effect, meaning they will behave like the untreated cells. Cells expressing the WT kinase or the empty vector will still show the phenotype. If the mutant-expressing cells are not rescued, the phenotype is very likely due to an off-target effect.[14]

Protocol 3: Kinome-Wide Selectivity Profiling

This experiment provides a broad view of which kinases your compound interacts with across the kinome. This is often performed as a service by specialized companies.

  • Methodology:

    • Assay Format: These screens typically use either large panels of in vitro enzymatic assays or competitive binding assays.[15][16] In a competitive binding assay, for instance, the inhibitor is tested for its ability to displace a broad-spectrum, immobilized ligand from a large number of kinases.[5][17]

    • Data Analysis: The results are usually presented as the percent inhibition at a fixed concentration (e.g., 1 µM) or as Kd/IC50 values for a large panel of kinases.

  • Interpretation:

    • Selectivity Score: A simple way to quantify selectivity is to calculate a selectivity score, which is the number of kinases inhibited above a certain threshold (e.g., 50%) divided by the total number of kinases tested.[18] A lower score indicates higher selectivity.

    • Identify Potent Off-Targets: Look for kinases that are inhibited with a potency similar to or greater than your primary target. These are your prime suspects for causing the off-target phenotype.

    • Pathway Analysis: Analyze the identified off-targets to see if they belong to a common signaling pathway that could explain the observed cellular phenotype.

Guide 2: Issue - Poor Aqueous Solubility of the Inhibitor

Your pyrazolo[3,4-d]pyrimidine derivative precipitates out of solution in your aqueous assay buffer or cell culture media, leading to inconsistent results and artificially low potency readings.

The planar, heterocyclic nature of the pyrazolo[3,4-d]pyrimidine core often results in poor aqueous solubility. This is a common challenge in the development of small molecule inhibitors and can severely hamper biological evaluation.[19]

Table 1: Strategies to Improve Inhibitor Solubility

StrategyRationaleExample Implementation
Chemical Modification Introduce polar or ionizable functional groups to the inhibitor scaffold to increase interactions with water.Add a flexibly linked N-methyl piperazine or a morpholine group to a solvent-exposed region of the molecule, often at the N1-position of the pyrazole ring.[19]
Prodrug Approach Attach a highly soluble moiety to the inhibitor that is cleaved by cellular enzymes to release the active compound inside the cell.A phosphate group can be added, which is cleaved by intracellular phosphatases.
Formulation with Excipients Use co-solvents or polymers to improve the dissolution of the compound in aqueous media.Prepare stock solutions in 100% DMSO and be mindful of the final DMSO concentration in the assay (typically <0.5%). For in vivo studies, formulations with polymers like PEG or cyclodextrins can be explored.
pH Adjustment If the compound has ionizable groups (e.g., basic amines), adjusting the pH of the buffer can increase its solubility.For a compound with a basic nitrogen, lowering the pH of the buffer can protonate the group, forming a more soluble salt.
Guide 3: Issue - High Background Signal in a Kinase Assay

You are using a luminescence-based kinase assay (e.g., measuring ATP depletion) and observe a high signal even in the absence of the kinase enzyme, or the signal correlates with inhibitor concentration rather than kinase activity.

This strongly suggests that your pyrazolo[3,4-d]pyrimidine inhibitor is directly interfering with the assay's detection reagents. Many luciferase-based assays are sensitive to chemical interference. The inhibitor might be inhibiting the luciferase enzyme itself or quenching the light output.[6]

Protocol 4: Assay Interference Counter-Screen

  • Methodology:

    • No-Enzyme Control: Set up the complete assay reaction, including buffer, substrate, ATP, and your inhibitor at various concentrations, but omit the target kinase .

    • No-Substrate/No-ATP Control: Run the assay with the kinase and inhibitor but without the substrate or ATP to check for any direct effects on the detection reagents.

    • Measure Signal: Read the luminescence (or other signal) from these control wells.

  • Interpretation:

    • If you see a dose-dependent change in the signal in the no-enzyme control, your compound is interfering with the assay's detection system.[6]

    • Solution: You must switch to an orthogonal assay format that uses a different detection modality. For example, if you are using an ATP-depletion assay, switch to a method that directly detects the phosphorylated substrate, such as a mobility-shift assay, a fluorescence polarization assay, or a radiometric assay using ³²P-ATP.[5]

Part 3: Data Presentation and Interpretation

Clear and quantitative data presentation is essential for making informed decisions about your inhibitor.

Table 2: Example of a Selectivity Profile for a Hypothetical Pyrazolo[3,4-d]pyrimidine Inhibitor (Compound X)

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 On-Target)Cellular EC50 (µM)Potential Phenotypic Consequence of Off-Target Inhibition
SRC (On-Target) 15 1.0 0.5 Reduced cell migration/invasion
LCK (Off-Target)302.0-Immunosuppressive effects
EGFR (Off-Target)25016.7>10Rash, diarrhea[20]
BTK (Off-Target)1,500100.0>10Bleeding risk[21]
CDK2 (Off-Target)>10,000>667>10Cell cycle arrest

Interpretation: In this example, Compound X is a potent SRC inhibitor. However, it also inhibits LCK with only 2-fold selectivity, suggesting that at cellular concentrations needed to inhibit SRC, LCK will also be significantly inhibited. This lack of selectivity could complicate the interpretation of phenotypic data. The inhibitor is reasonably selective against EGFR and highly selective against BTK and CDK2.

Part 4: Conclusion and Best Practices

The pyrazolo[3,4-d]pyrimidine scaffold is a powerful tool for developing potent kinase inhibitors. However, its promiscuous binding nature necessitates a rigorous and systematic approach to validation and troubleshooting. Off-target effects are not just a possibility; they are a common feature of ATP-competitive inhibitors that must be proactively identified and understood.[22]

Key Takeaways:

  • Validate Early and Often: Confirm target expression and engagement in your specific cellular model before interpreting any phenotypic data.

  • Orthogonal Approaches are Crucial: Do not rely on a single assay. Use a combination of biochemical, cellular, and biophysical methods (e.g., CETSA) to build a complete picture of your inhibitor's behavior.

  • Selectivity is Key: Profile your inhibitor against a broad kinase panel to understand its selectivity profile. This knowledge is critical for interpreting results and anticipating potential confounding effects.

  • Controls are Non-Negotiable: Meticulous use of controls, such as vehicle controls, structurally unrelated inhibitors, and rescue mutants, is the foundation of robust and reliable research.

By embracing these principles and utilizing the troubleshooting guides provided, researchers can harness the full potential of pyrazolo[3,4-d]pyrimidine inhibitors while ensuring the scientific integrity of their findings.

References

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Wang, Y., et al. (2022). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Medicinal Chemistry, 65(13), 8718-8743.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1118-1133.
  • Gande, S. L., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Retrieved from [Link]

  • Sahu, U., et al. (2016). Expanding knowledge of the cyclin D:CDK4 and CDK6 complex led to the development of second-generation CDK inhibitors, which selectively target CDK4 and CDK6, leading to greater clinical success. Targeted Oncology, 11(3), 295-305.
  • Järvå, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Retrieved from [Link]

  • Estupiñán, L., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology, 12, 642324.
  • Klaeger, S., et al. (2017). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 284(19), 3174-3192.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Burger, J. A. (2019). Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice. Frontiers in Oncology, 9, 836.
  • Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4229.
  • Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(4), 1835-1845.
  • ResearchGate. (n.d.). (PDF) Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice. Retrieved from [Link]

  • Lali, F. V., et al. (2019). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience, 88(1), e77.
  • Diamond, M. A., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences, 36(1), 45-56.
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Rini, B. I., et al. (2009). Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors. Nature Reviews Clinical Oncology, 6(8), 465-477.
  • Vidler, L. R., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(17), 7439-7448.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Duncan, J. S., et al. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 959.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Chen, H. X., & Cleck, J. N. (2009). Adverse effects of anticancer agents that target the VEGF pathway. Nature Reviews Clinical Oncology, 6(8), 465-477.
  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87.
  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2449-2459.
  • Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 543-545.
  • Li, Y., et al. (2022). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 13, 1008877.
  • Pharmacy Times. (2024). Sequencing EGFR-Targeted Therapies in NSCLC: Clinical Practice and Pharmacist Perspectives. Retrieved from [Link]

  • Tiwary, R., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Pharmacology & Therapeutics, 248, 108468.
  • Oncology Brothers. (2023). Managing Side Effects of Anti-VEGF Bevacizumab & Anti-EGFR Cetuximab and Panitumumab. Retrieved from [Link]

  • ResearchGate. (n.d.). How to monitor PKA activity by western blot?. Retrieved from [Link]

  • van der Welle, R. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • ResearchGate. (n.d.). Rescue Experiment to exclude the possible off-target for RNA knock down experiments?. Retrieved from [Link]

  • Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Trends in Pharmacological Sciences, 36(6), 321-331.

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Technical Support Center: Enhancing Cell Permeability of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives. This scaffold is a promising core for developing potent kinase inhibitors and other therapeutic agents.[1][2] However, a common hurdle in translating potent biochemical activity into cellular efficacy is poor membrane permeability.[3][4]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and overcome permeability challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazolopyrimidine derivative is highly potent in my biochemical assay but shows weak or no activity in cell-based assays. What's the likely cause?

A1: This is a classic and frequent challenge in drug discovery. The most probable cause is poor cell permeability.[3] The compound may be unable to efficiently cross the lipid bilayer of the cell membrane to reach its intracellular target. Other potential factors include rapid efflux out of the cell by transporter proteins or poor solubility in the cell culture medium.[5]

Q2: How does the lipophilicity of my compound affect its permeability?

A2: Lipophilicity, often measured as logP or logD, is a critical determinant of passive membrane permeability.[6] Generally, increasing lipophilicity enhances permeability, but there's a trade-off.[7][8] Excessively lipophilic compounds often suffer from poor aqueous solubility, which can lead to aggregation in assays and low bioavailability.[8][9] The goal is to find an optimal lipophilicity range (typically logD > 1 but < 5) where the compound has sufficient permeability without sacrificing solubility.[7]

Q3: Which permeability assay should I use first to assess my compound?

A3: For early-stage screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.[10] It is a high-throughput, cell-free assay that specifically measures passive diffusion, making it cost-effective and useful for quickly ranking compounds based on this single property.[11][12] If your compound shows poor permeability in PAMPA, you can focus on structural modifications to improve passive diffusion. If it's permeable in PAMPA but inactive in cells, you should then investigate more complex mechanisms like active efflux using cell-based assays like Caco-2 or MDCK.[10]

Q4: What are efflux pumps and could they be a problem for my pyrazolopyrimidine derivatives?

A4: Efflux pumps are membrane proteins, such as P-glycoprotein (P-gp or MDR1), that actively transport substrates out of the cell.[13][14] This is a major mechanism of drug resistance in cancer and can prevent small molecule inhibitors from reaching therapeutic concentrations inside the cell.[13][15] Pyrazolopyrimidine derivatives can be substrates for these pumps. To determine if your compound is affected, a bidirectional cell-based assay (e.g., Caco-2 or MDCK-MDR1) is necessary to calculate an efflux ratio. An efflux ratio greater than 2 is a strong indicator of active efflux.[16][17]

Troubleshooting Guide: From Biochemical Potency to Cellular Efficacy

This section provides a structured approach to diagnosing and solving common permeability issues.

Workflow for Troubleshooting Low Cellular Activity

G start Start: High Biochemical Potency, Low Cellular Activity solubility Check Aqueous Solubility in Assay Medium start->solubility sol_ok Solubility OK solubility->sol_ok Yes sol_bad Poor Solubility solubility->sol_bad No pampa Perform PAMPA Assay (Passive Permeability) pampa_good High Permeability (Papp > 5 x 10⁻⁶ cm/s) pampa->pampa_good Yes pampa_bad Low Permeability (Papp < 1 x 10⁻⁶ cm/s) pampa->pampa_bad No cell_assay Perform Bidirectional Caco-2 or MDCK-MDR1 Assay er_high High Efflux Ratio (ER > 2) cell_assay->er_high Yes er_low Low Efflux Ratio (ER < 2) cell_assay->er_low No sol_ok->pampa fix_sol Action: Reformulate (e.g., add cosolvent, use salt form) or Modify Scaffold (add polar groups) sol_bad->fix_sol pampa_good->cell_assay fix_perm Action: Modify Scaffold (Balance logP, reduce HBDs, disrupt planarity) pampa_bad->fix_perm fix_efflux Action: Modify Scaffold to Evade Efflux Pumps er_high->fix_efflux other_issues Investigate Other Issues: Metabolism, Target Engagement er_low->other_issues

Caption: A decision-making workflow for diagnosing permeability issues.

Issue 1: My compound has poor passive permeability in the PAMPA assay.
  • Underlying Cause: The physicochemical properties of the molecule are not conducive to crossing a lipid membrane. This is often due to a high number of hydrogen bond donors (HBDs), high polar surface area (PSA), or low lipophilicity.[18] Some pyrazolopyrimidine scaffolds can be quite planar, leading to strong crystal packing and poor solubility, which indirectly affects permeability measurements.[19]

  • Troubleshooting & Solutions:

    • Balance Lipophilicity (logD): While counterintuitive, sometimes increasing lipophilicity is necessary. Aim for a logD at pH 7.4 between 1 and 3. This can be achieved by adding small, non-polar groups. However, be mindful that higher lipophilicity can decrease solubility.[7]

    • Reduce Hydrogen Bonding Capacity: Amide N-H and hydroxyl groups are major contributors to poor permeability. Consider replacing an external amide linker with an ester or a non-hydrogen bonding isostere. While this may slightly reduce target affinity, the improvement in permeability can lead to a net gain in cellular activity.[20]

    • Disrupt Planarity: Introduce substituents that create a "twist" in the molecule's conformation. This can disrupt crystal packing, which improves solubility, and may also enhance permeability by altering how the molecule interacts with the membrane.[19]

    • Formulation Strategies: For early-stage testing, formulation can provide a temporary solution. Using techniques like creating amorphous solid dispersions with polymers or developing lipid-based formulations (e.g., nanoparticles) can enhance apparent solubility and permeability.[21][22][23]

Issue 2: My compound is permeable in PAMPA but shows a high efflux ratio in the Caco-2 assay.
  • Underlying Cause: The compound is a substrate for active efflux pumps, most commonly P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells.[24][25] These pumps recognize the compound once it enters the cell and actively transport it back out, preventing it from reaching its target.[13]

  • Troubleshooting & Solutions:

    • Confirm P-gp Involvement: Rerun the bidirectional Caco-2 or MDCK-MDR1 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[24][26] A significant reduction in the efflux ratio (approaching 1) in the presence of the inhibitor confirms that your compound is a P-gp substrate.

    • Structural Modifications to Evade Efflux: This is challenging but achievable. Often, minor structural changes can disrupt the recognition of the compound by the efflux pump. Strategies include:

      • Masking or removing hydrogen bond acceptors.

      • Slightly increasing the polarity or adding a strategically placed charged group.

      • Altering the overall shape or conformation of the molecule.

    • Consider Prodrugs: A prodrug strategy can be employed where the parent molecule is masked with a promoiety that is not recognized by efflux pumps. Once inside the cell, the promoiety is cleaved by intracellular enzymes to release the active drug.[2]

Issue 3: I'm seeing significant variability in my Caco-2 / MDCK assay results.
  • Underlying Cause: Variability often stems from issues with the integrity of the cell monolayer or the solubility of the test compound in the assay buffer.[25] If the tight junctions between cells are not fully formed, the compound can leak through the paracellular space, leading to an overestimation of permeability.[27]

  • Troubleshooting & Solutions:

    • Validate Monolayer Integrity: Always perform a quality control check on your cell monolayers before each experiment.

      • Transepithelial Electrical Resistance (TEER): Measure the TEER value for each well. For Caco-2 cells, a TEER value ≥ 200 Ω·cm² is typically required.[25][27]

      • Lucifer Yellow Co-dosing: Include a membrane-impermeable fluorescent marker like Lucifer Yellow with your test compound.[10][28] The amount of Lucifer Yellow that crosses to the receiver compartment should be minimal (typically <1-2% leakage). High leakage indicates a compromised monolayer, and data from that well should be discarded.

    • Assess Compound Solubility: Determine the kinetic solubility of your compound in the assay buffer (e.g., Hanks' Balanced Salt Solution) containing the same percentage of DMSO as your dosing solution. If the compound is precipitating, the measured permeability will be artificially low and inconsistent. If solubility is an issue, you may need to lower the test concentration or use a different formulation approach.[5]

Data Interpretation & Key Parameters

The output of permeability assays is typically summarized by two key parameters. Understanding these is crucial for making informed decisions.

ParameterAssay(s)Typical RangeInterpretation
Apparent Permeability (Papp) PAMPA, Caco-2, MDCKLow: < 1.0 x 10-6 cm/sModerate: 1.0 - 5.0 x 10-6 cm/sHigh: > 5.0 x 10-6 cm/sRepresents the rate of flux across the membrane/monolayer.[24] Higher values indicate better permeability. Often compared to high and low permeability control compounds (e.g., antipyrine and atenolol).[17]
Efflux Ratio (ER) Caco-2, MDCK-MDR1No Efflux: < 2.0Potential Efflux: ≥ 2.0Calculated as Papp(B-A) / Papp(A-B).[16] A value ≥ 2 indicates that the compound is actively transported out of the cell, suggesting it is a substrate for an efflux pump like P-gp.[17][25]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

Objective: To measure the rate of passive diffusion of a test compound across an artificial lipid membrane.[11][28]

Materials:

  • 96-well PAMPA "sandwich" plate system (hydrophobic PVDF filter donor plate and an acceptor plate).

  • Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Test compounds and control compounds (e.g., Chloramphenicol for high permeability, Theophylline for low).[29]

  • DMSO for stock solutions.

  • Analytical instrument (LC-MS/MS or UV-Vis plate reader).

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the membrane of each well in the donor plate. Allow the solvent to fully absorb for at least 5 minutes.

  • Prepare Dosing Solutions: Prepare test and control compounds in PBS at a final concentration (e.g., 10 µM) with a low percentage of DMSO (e.g., <1%).[12]

  • Load Donor Plate: Add 150-200 µL of the dosing solution to each well of the coated donor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[28][29]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: Calculate the Papp value using the appropriate formula that accounts for plate geometry, incubation time, and concentrations.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is for assessing both passive permeability and active efflux.

Objective: To measure the rate of transport of a compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a confluent Caco-2 cell monolayer.[17][24]

Materials:

  • Caco-2 cells.

  • 24-well Transwell™ plates (or similar).

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4).

  • Test compounds, controls, and Lucifer Yellow.

  • TEER meter.

  • Analytical instrument (LC-MS/MS).

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow for spontaneous differentiation and formation of a polarized monolayer with tight junctions.[17]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Discard any wells that do not meet the integrity criteria (e.g., >200 Ω·cm²).[25][27]

  • Assay Preparation: Wash the cell monolayers on both the apical and basolateral sides with pre-warmed (37°C) transport buffer. Equilibrate the plates in a 37°C incubator for 30 minutes.

  • Dosing (A-B Direction):

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the dosing solution (test compound + Lucifer Yellow in transport buffer) to the apical (donor) compartment.

  • Dosing (B-A Direction):

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Add the dosing solution to the basolateral (donor) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 60-120 minutes).[16][27]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments of each well.

  • Quantification: Analyze the concentration of the test compound in all samples by LC-MS/MS. Analyze the Lucifer Yellow concentration using a fluorescence plate reader to confirm monolayer integrity post-assay.

  • Calculation: Calculate Papp(A-B) and Papp(B-A). Determine the Efflux Ratio by dividing Papp(B-A) by Papp(A-B).

Mechanisms of Transport Across a Cell Monolayer

G cluster_membrane Epithelial Cell Monolayer cell Apical (Lumen) Tight Junction Cell Interior (Cytosol) Basolateral (Blood) compound_basal Compound cell:f2->compound_basal para_end cell:f1->para_end efflux_pump P-gp Efflux Pump cell:f2->efflux_pump Substrate Binding compound_apical Compound compound_apical->cell:f2  Passive (Transcellular)  (Lipophilic) compound_apical->cell:f2 Influx para_start compound_apical->para_start para_start->cell:f1  Paracellular  (Small, Hydrophilic) para_end->compound_basal efflux_pump->compound_apical Efflux

Caption: Key routes of compound transport across an epithelial cell barrier.

References

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  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

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  • MDCK Permeability. Creative Biolabs. [Link]

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  • Caco-2 permeability assay. Creative Bioarray. [Link]

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  • How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

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  • Caco-2 Permeability Assay. Evotec. [Link]

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  • Lipophilicity and its relationship with passive drug permeation. PubMed. [Link]

  • Lipophilicity and Its Relationship with Passive Drug Permeation. Scilit. [Link]

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  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PubMed Central. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. ACS Publications. [Link]

  • Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. PubMed Central. [Link]

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Technical Support Center: Overcoming Resistance to Pyrazolo[3,4-d]pyrimidine-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating pyrazolo[3,4-d]pyrimidine-based drugs. This guide is designed to provide in-depth troubleshooting and practical advice for the common challenges encountered when studying resistance mechanisms to this important class of kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key oncogenic kinases such as Bruton's tyrosine kinase (BTK), Src family kinases (SFKs), and cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Understanding and overcoming resistance is paramount for the continued development and clinical success of these agents.

This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments. We will delve into the underlying scientific principles and provide actionable protocols to help you navigate the complexities of drug resistance.

Part 1: Frequently Asked Questions (FAQs) - Initial Experimental Hurdles

This section addresses common initial problems researchers face when they first observe or begin to investigate resistance.

Question 1: My cancer cell line, which was initially sensitive to my pyrazolo[3,4-d]pyrimidine-based inhibitor, is now showing reduced sensitivity in my proliferation assays. How can I confirm this is acquired resistance?

Answer:

Observing a rightward shift in the dose-response curve is the first indication of resistance. To confirm that this is a stable, acquired resistance and not due to experimental variability, a systematic approach is required.

  • Causality: Simple experimental fluctuations, such as inconsistencies in cell seeding density, reagent stability, or passage number, can mimic resistance.[4][5] It is crucial to rule these out to ensure you are investigating a true biological phenomenon.

  • Self-Validating Protocol:

    • Long-Term Culture and IC50 Monitoring: Culture the resistant cells continuously in the presence of the inhibitor at a concentration close to the original IC50. Periodically (e.g., every 2-3 passages), perform a dose-response assay to determine the IC50. A consistent and significant increase in the IC50 value over time confirms stable resistance.

    • Drug Washout Experiment: Culture the resistant cells in a drug-free medium for several passages (e.g., 5-10) and then re-challenge them with the inhibitor. If the resistance is stable (due to genetic or stable epigenetic changes), the IC50 will remain high. If the resistance is transient, the cells may regain sensitivity.

    • Clonal Selection: Isolate single-cell clones from the resistant population and expand them. Test the IC50 of individual clones to determine if the resistance is a property of the entire population or driven by a sub-population of highly resistant cells.

Question 2: I am developing a new pyrazolo[3,4-d]pyrimidine-based Src inhibitor, and I'm not seeing the expected downstream signaling inhibition (e.g., pFAK, pPaxillin) despite confirming target engagement. What could be the issue?

Answer:

This is a common challenge that can point to several biological complexities beyond simple target inhibition.

  • Causality: The signaling network within a cancer cell is highly redundant. The cell might be activating compensatory or "bypass" pathways to maintain its pro-survival signaling even when the primary target is inhibited.[6][7] Additionally, paradoxical activation of the target itself has been reported for some kinase inhibitors.[8]

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: Use a cellular thermal shift assay (CETSA) or a phospho-specific antibody for the direct downstream substrate of your target kinase in a time-course and dose-response Western blot to confirm that your compound is engaging and inhibiting the target in the cellular context.

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: This is an excellent tool to get a broad overview of which signaling pathways might be activated in your resistant cells. An RTK array can simultaneously assess the phosphorylation status of dozens of RTKs, potentially revealing the activation of alternative receptors that can bypass the need for Src signaling.

    • Western Blot for Key Bypass Pathways: Based on the literature for Src inhibitor resistance, key bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[6][9] Probe for key phosphorylated proteins in these pathways (e.g., p-AKT, p-S6, p-ERK).

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed protocols and explanations for investigating specific resistance mechanisms.

Guide 1: Investigating On-Target Mutations

On-target mutations are a primary mechanism of resistance, particularly for covalent inhibitors like many pyrazolo[3,4-d]pyrimidine-based BTK inhibitors.[10][11][12] These mutations can either prevent the drug from binding or lock the kinase in a constitutively active conformation.

Question: I suspect an on-target mutation in my resistant cell line. What is the most effective way to identify it?

Answer:

Sanger sequencing of the kinase domain is the most direct method to identify on-target mutations.

  • Causality: A point mutation in the amino acid sequence of the kinase domain can alter the binding pocket, reducing the affinity of the inhibitor.[13] For covalent inhibitors that bind to a specific cysteine residue, a mutation at this site (e.g., C481S in BTK) is a common resistance mechanism.[11][12]

  • Workflow for Mutation Analysis:

cluster_0 Sample Preparation cluster_1 Amplification & Sequencing cluster_2 Data Analysis a Resistant Cell Pellet c RNA/DNA Extraction a->c b Parental (Sensitive) Cell Pellet b->c d cDNA Synthesis (if starting from RNA) c->d e PCR Amplification of Kinase Domain d->e f Sanger Sequencing e->f g Sequence Alignment f->g h Identify Mutations g->h

Caption: Workflow for identifying on-target mutations.

  • Detailed Protocol: PCR Amplification and Sanger Sequencing of a Target Kinase

    • Primer Design: Design PCR primers that flank the entire coding sequence of the kinase domain of your target gene. Use NCBI's Primer-BLAST for this, ensuring your primers are specific to your gene of interest.

    • RNA Extraction and cDNA Synthesis: Extract total RNA from both your resistant and parental (sensitive) cell lines using a standard kit (e.g., TRIzol or a column-based kit). Synthesize cDNA using a reverse transcription kit.

    • PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the kinase domain from the cDNA of both cell lines.

    • Gel Electrophoresis and Purification: Run the PCR products on an agarose gel to confirm the correct size. Purify the PCR product from the gel or directly from the PCR reaction.

    • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

    • Sequence Analysis: Align the sequencing results from the resistant and parental cells using software like SnapGene or online tools like Clustal Omega. A mismatch in the resistant cell sequence that is not present in the parental cells indicates a potential resistance-conferring mutation.

Target Kinase Common Resistance Mutations Reference
BTK C481S, T474I, L528W[10][11][12][14]
CDK4/6 Loss of Rb function, CDK6 amplification[15][16][17]
Src T338I (gatekeeper mutation), other mutations affecting inhibitor binding or kinase activation[8][18]
Guide 2: Analyzing Bypass Signaling Pathways

When on-target mutations are not found, the next logical step is to investigate the activation of bypass signaling pathways.[6]

Question: My resistant cells do not have an on-target mutation. How can I identify which bypass pathway is activated?

Answer:

A combination of broad-spectrum screening and targeted validation is the most effective approach.

  • Causality: Cancer cells can become resistant by upregulating parallel signaling pathways that provide the same pro-survival and proliferative signals as the inhibited pathway. For pyrazolo[3,4-d]pyrimidine-based inhibitors, common bypass mechanisms involve the PI3K/AKT/mTOR and MAPK/ERK pathways.[6][9][16][19][20]

  • Experimental Workflow:

cluster_0 Screening cluster_1 Hypothesis Generation cluster_2 Validation cluster_3 Confirmation a Resistant vs. Parental Cells b Phospho-Kinase Array a->b c RNA-Seq a->c d Identify Upregulated Pathways (e.g., PI3K/AKT, MAPK) b->d c->d e Western Blot for Key Phospho-Proteins d->e f Combination Therapy d->f g Resensitization to Original Drug? f->g

Caption: Workflow for identifying and validating bypass pathways.

  • Detailed Protocol: Combination Therapy to Validate a Bypass Pathway

    • Hypothesis: Based on your screening data (e.g., increased p-AKT from a Western blot), you hypothesize that the PI3K/AKT pathway is driving resistance.

    • Select Inhibitors: Choose a specific inhibitor for the hypothesized bypass pathway (e.g., a PI3K inhibitor like Alpelisib or an AKT inhibitor like Ipatasertib).[19]

    • Experimental Design: Design a matrix of drug concentrations. You will treat your resistant cells with:

      • Your pyrazolo[3,4-d]pyrimidine-based drug alone (at a range of concentrations).

      • The bypass pathway inhibitor alone (at a range of concentrations).

      • A combination of both drugs at various concentrations.

    • Cell Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) after 72 hours of treatment.

    • Data Analysis: Calculate the synergy between the two drugs using the Chou-Talalay method (CompuSyn software) or by observing a significant potentiation of the growth inhibition in the combination treatment compared to either drug alone. If the combination treatment restores sensitivity to your original drug, this validates the role of the bypass pathway in the resistance mechanism.

Guide 3: Investigating Drug Efflux

Increased drug efflux, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), is a more general mechanism of drug resistance.[21][22]

Question: How can I determine if my drug is a substrate for efflux pumps, and if this is the cause of resistance?

Answer:

A functional assay using an efflux pump inhibitor is the most direct way to test this.

  • Causality: If your drug is actively pumped out of the cell, its intracellular concentration will not reach a level sufficient to inhibit the target kinase.

  • Detailed Protocol: Efflux Pump Inhibition Assay

    • Select an Inhibitor: Use a well-characterized P-gp inhibitor, such as Verapamil or Tariquidar.

    • Experimental Setup: Set up a dose-response experiment with your pyrazolo[3,4-d]pyrimidine-based drug on your resistant cell line. Include a set of wells where the cells are co-treated with a fixed, non-toxic concentration of the P-gp inhibitor.

    • Cell Viability Assay: After 72 hours, measure cell viability.

    • Interpretation: If co-treatment with the P-gp inhibitor significantly shifts the dose-response curve to the left (i.e., lowers the IC50), it strongly suggests that your drug is a substrate for P-gp and that efflux is contributing to the observed resistance.

Part 3: Signaling Pathway Diagrams

Visualizing the complex interplay of signaling pathways is crucial for understanding resistance.

cluster_CDK CDK4/6 Inhibition & Resistance CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F Inhibits G1S G1-S Transition E2F->G1S Promotes P_drug Pyrazolo[3,4-d]pyrimidine (e.g., Palbociclib) P_drug->CDK46 Inhibits Rb_loss Rb Loss (Mutation/Deletion) Rb_loss->E2F Leads to constitutive E2F activity CyclinE_CDK2 Cyclin E / CDK2 Upregulation CyclinE_CDK2->Rb Bypass Phosphorylation

Caption: Resistance mechanisms to CDK4/6 inhibitors.

cluster_BTK BTK Inhibition & Resistance BCR BCR BTK BTK BCR->BTK PLCG2 PLCγ2 BTK->PLCG2 Activates NFkB NF-κB Signaling PLCG2->NFkB Proliferation Proliferation & Survival NFkB->Proliferation B_drug Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) B_drug->BTK Inhibits BTK_mut BTK C481S Mutation BTK_mut->BTK Prevents drug binding PLCG2_mut Activating PLCγ2 Mutation PLCG2_mut->NFkB Constitutive Activation

Caption: Resistance mechanisms to BTK inhibitors.

We hope this technical guide serves as a valuable resource in your research. The study of drug resistance is a challenging but essential field. By employing systematic troubleshooting and understanding the underlying molecular mechanisms, we can develop more effective and durable cancer therapies.

References

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Technical Support Center: Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and step-by-step protocols to resolve them.

Problem 1: Low Yield of the Desired Product and Presence of a Major Impurity with the Same Mass.

Question: I am getting a low yield of my target compound, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Mass spectrometry of the crude product shows a major peak corresponding to the expected mass, but NMR analysis indicates a mixture of isomers. What is happening and how can I fix it?

Answer: This is a classic case of regioisomer formation during the initial pyrazole synthesis. The reaction of 4-bromophenylhydrazine with an unsymmetrical three-carbon synthon, such as ethyl 2-cyano-3-ethoxyacrylate, can lead to two possible pyrazole regioisomers: the desired 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile and the undesired 3-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. Both isomers have the same molecular weight and will subsequently cyclize to form regioisomeric pyrazolo[3,4-d]pyrimidin-4-ones.

Causality: The regioselectivity of the reaction is influenced by the electronic and steric properties of the reactants, as well as the reaction conditions. The initial nucleophilic attack of the hydrazine can occur at either of the two electrophilic centers of the three-carbon synthon.

Mitigation Strategies:

  • Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Aprotic polar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to favor the formation of the desired 1,5-disubstituted pyrazole isomer.[1][2] In contrast, protic solvents like ethanol may lead to mixtures of isomers.

  • Acid Catalysis: The use of an acid catalyst can also direct the regioselectivity. For arylhydrazines, conducting the reaction under acidic conditions can favor the formation of the 1,5-regioisomer.[3]

Troubleshooting Protocol: Regioselective Synthesis of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

StepActionRationale
1Dissolve 4-bromophenylhydrazine hydrochloride in DMF.Using the hydrochloride salt and an aprotic polar solvent enhances regioselectivity.
2Add ethyl 2-cyano-3-ethoxyacrylate dropwise at room temperature.Slow addition helps to control the reaction and minimize side reactions.
3Stir the reaction mixture at 60-80 °C and monitor by TLC.Moderate heating accelerates the reaction. TLC allows for monitoring of the consumption of starting materials and formation of the product.
4Upon completion, cool the reaction mixture and pour it into ice-water.This precipitates the crude product.
5Filter the solid, wash with water, and dry.Removes solvent and water-soluble impurities.
6Recrystallize from ethanol or purify by column chromatography.This step is crucial for separating any minor regioisomeric impurity.

Analytical Verification:

  • NMR Spectroscopy: The two regioisomers can be distinguished using 2D NMR techniques like NOESY. For the desired 1,5-isomer, a Nuclear Overhauser Effect (NOE) should be observed between the protons of the bromophenyl ring and the pyrazole ring proton.[4]

  • Column Chromatography: The regioisomers can often be separated by flash column chromatography on silica gel.[5]

Diagram: Regioisomer Formation

G cluster_reactants Reactants cluster_products Potential Products 4-Bromophenylhydrazine 4-Bromophenylhydrazine Desired Isomer 5-Amino-1-(4-bromophenyl)-1H- pyrazole-4-carbonitrile 4-Bromophenylhydrazine->Desired Isomer Favored Pathway (Aprotic Solvent, Acidic pH) Undesired Isomer 3-Amino-1-(4-bromophenyl)-1H- pyrazole-4-carbonitrile 4-Bromophenylhydrazine->Undesired Isomer Competing Pathway (Protic Solvent) Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate->Desired Isomer Ethyl 2-cyano-3-ethoxyacrylate->Undesired Isomer

Caption: Control of reaction conditions is key to favor the desired isomer.

Problem 2: Low Yield in the Cyclization Step and Presence of an Impurity with a Higher Molecular Weight.

Question: The synthesis of the aminopyrazole intermediate went well, but I am getting a low yield in the final cyclization step with formic acid. I also observe a byproduct with a mass corresponding to the hydrolysis of the nitrile group. What is happening?

Answer: This issue likely stems from incomplete cyclization and a competing hydrolysis of the nitrile group of your 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile intermediate. Under the aqueous acidic conditions of the formic acid cyclization, the nitrile can be hydrolyzed to a carboxamide or a carboxylic acid. While the carboxamide can still cyclize, the carboxylic acid will not, leading to a lower yield of the desired pyrazolopyrimidinone.

Causality: The rate of hydrolysis can compete with the rate of cyclization, especially if the reaction is heated for an extended period in the presence of water.

Mitigation Strategies:

  • Anhydrous Conditions: Whenever possible, use anhydrous formic acid or a mixture of formic acid and acetic anhydride to minimize the presence of water.

  • Use of Formamide: Formamide can be used as both the solvent and the source of the formyl group, often leading to cleaner reactions and higher yields in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, which can minimize the extent of hydrolysis.

Troubleshooting Protocol: Efficient Cyclization

StepActionRationale
1Place the 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile in a flask.
2Add an excess of formamide.Formamide acts as both solvent and reagent.
3Heat the mixture at 150-180 °C for several hours, monitoring by TLC.High temperatures are required for this cyclization.
4Cool the reaction mixture and add water to precipitate the product.The product is typically insoluble in water.
5Filter the solid, wash with water and then a small amount of cold ethanol, and dry.Removes formamide and other impurities.

Diagram: Competing Reaction Pathways in Cyclization

G Aminopyrazole Carbonitrile Aminopyrazole Carbonitrile Desired Product 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one Aminopyrazole Carbonitrile->Desired Product Cyclization (Formic Acid/Formamide) Hydrolyzed Byproduct 5-Amino-1-(4-bromophenyl)-1H- pyrazole-4-carboxamide/carboxylic acid Aminopyrazole Carbonitrile->Hydrolyzed Byproduct Hydrolysis (Aqueous Acid)

Caption: Minimizing water is crucial to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?

A1: The most common synthetic route starts with 4-bromophenylhydrazine and a three-carbon synthon, typically ethyl 2-cyano-3-ethoxyacrylate or a similar compound, to form the intermediate 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.[6] This intermediate is then cyclized with a one-carbon source like formic acid or formamide to yield the final product.[4]

Q2: Are there any other significant side reactions to be aware of?

A2: While regioisomer formation and hydrolysis are the most common issues, other potential side reactions include:

  • N-N Bond Cleavage: The N-N bond in arylhydrazines can be cleaved under certain reductive or oxidative conditions, though this is less common in standard pyrazole synthesis.[7][8]

  • Incomplete Reaction: Ensure your reaction goes to completion by monitoring with TLC to avoid contamination of your product with starting materials.

  • Dimerization: Although less common for this specific scaffold, highly reactive intermediates or the final product could potentially dimerize under harsh conditions.

Q3: What is the best way to purify the final product?

A3: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF. If significant impurities are present, especially the undesired regioisomer, column chromatography on silica gel is the most effective method for obtaining a highly pure product.

Q4: How can I confirm the structure of my final product?

A4: A combination of analytical techniques is recommended for full characterization:

  • ¹H and ¹³C NMR: To confirm the overall structure and the absence of impurities.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • IR Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and N-H stretches.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Q5: Can the bromo-substituent on the phenyl ring cause any side reactions?

A5: Under the typical conditions for pyrazole and pyrimidine synthesis, the bromo-substituent is generally stable and does not participate in side reactions. However, if strong bases or organometallic reagents are used in subsequent steps, reactions at the bromo-position (e.g., coupling reactions) could occur.

References

  • ResearchGate. (n.d.). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2014). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 3(1), 1879-1887. Available at: [Link]

  • Wang, C., et al. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 14(15), 3894–3897. Available at: [Link]

  • Fernández-Soto, M., et al. (2025). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Chemistry – A European Journal, e202404081. Available at: [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]

  • Rovira, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5895. Available at: [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Available at: [Link]

  • Portilla, J., et al. (2012). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 2(24), 8995-9008. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Chemical and Pharmaceutical Research, 6(5), 1169-1175. Available at: [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]

  • ChemUniverse. (n.d.). 1-(4-bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one. Available at: [Link]

  • Al-Salahi, R., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. Available at: [Link]

  • Scirp.org. (2018). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available at: [Link]

  • Al-Omran, F., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(9), 6279-6293. Available at: [Link]

  • Organic-chemistry.org. (n.d.). Nitrile to Amide - Common Conditions. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. Journal of the Serbian Chemical Society, 82(9), 993-1002. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(2), 1019-1033. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. Available at: [Link]

  • Beilstein Journals. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1735-1755. Available at: [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Available at: [Link]

  • Hassaballah, A. I., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. Available at: [Link]

  • NIH. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • He, L., et al. (2017). Design and synthesis of pyrazolo[3,4-d]pyrimidines: Nitric oxide releasing compounds targeting hepatocellular carcinoma. European Journal of Medicinal Chemistry, 133, 255-267. Available at: [Link]

  • Zhang, W., et al. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127337. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Molecules, 27(19), 6596. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Kinase Inhibitory Activity of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition

The 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to serve as a versatile backbone for the development of potent inhibitors against a wide range of protein kinases.[1][2] The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the purine base in ATP, allowing it to effectively compete for the ATP-binding site of kinases and disrupt their catalytic activity.[2] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.

While specific experimental data on the kinase inhibitory profile of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not extensively available in the public domain, the broader family of pyrazolo[3,4-d]pyrimidine derivatives has been shown to exhibit potent inhibitory activity against several important kinase targets. Notably, this scaffold has been successfully utilized to develop inhibitors for Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and non-receptor tyrosine kinases such as those in the Src family.[2][3][4] Given the prevalence of Src kinase inhibition among pyrazolo[3,4-d]pyrimidine derivatives, this guide will focus on comparing the potential activity of this scaffold with established Src family kinase (SFK) inhibitors. For the purpose of a quantitative comparison, we will use a representative pyrazolo[3,4-d]pyrimidine-based Src inhibitor, SI306, for which inhibitory data against glioblastoma cells has been published.[5]

This guide will provide a comparative analysis of the inhibitory potency of this class of compounds against Src kinase, alongside a detailed examination of well-established Src inhibitors: Dasatinib, Saracatinib, and Bosutinib. Furthermore, we will present detailed experimental protocols for key assays used to evaluate and compare the efficacy of these kinase inhibitors, both in biochemical and cell-based settings.

Comparative Analysis of Kinase Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for our representative pyrazolo[3,4-d]pyrimidine Src inhibitor and the selected comparator drugs against c-Src kinase. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.

InhibitorScaffoldc-Src IC50 (nM)Other Notable Targets (IC50)
Representative Pyrazolo[3,4-d]pyrimidine (SI306) Pyrazolo[3,4-d]pyrimidineLow micromolar range (in glioblastoma cells)[5]Fyn, SGK1[5]
Dasatinib Aminothiazole~0.5 - 0.8Bcr-Abl (<1 nM), c-Kit (79 nM), Lck, Fyn, Yes (<1.1 nM)
Saracatinib (AZD0530) Quinazoline~2.7c-Yes, Fyn, Lyn, Blk, Fgr, Lck (4-10 nM), v-Abl (30 nM)
Bosutinib (SKI-606) Quinoline~1.2Abl (1 nM)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of Src kinase in cellular signaling and the general workflows for evaluating kinase inhibitors.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrins Integrins FAK Focal Adhesion Kinase (FAK) Integrins->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration & Invasion Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., 1-(4-Bromophenyl)-1H-... -one) & Comparators Inhibitor->Src

Figure 1. Simplified Src Kinase Signaling Pathway.

start Start: Kinase Inhibitor Candidate biochemical_assay In Vitro Biochemical Kinase Assay start->biochemical_assay determine_ic50 Determine IC50 biochemical_assay->determine_ic50 cell_based_assays Cell-Based Assays determine_ic50->cell_based_assays proliferation_assay Proliferation Assay (e.g., MTT) cell_based_assays->proliferation_assay migration_assay Migration Assay (e.g., Wound Healing) cell_based_assays->migration_assay in_vivo In Vivo Animal Models proliferation_assay->in_vivo migration_assay->in_vivo end Lead Optimization/Clinical Trials in_vivo->end

Figure 2. General Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to generate the comparative data presented in this guide.

In Vitro Biochemical Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure the in vitro inhibition of Src kinase activity. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the inhibitory activity of the test compound.

Rationale: This assay provides a direct measure of the inhibitor's ability to block the catalytic activity of the isolated kinase enzyme, free from cellular complexities. The ADP-Glo™ format is highly sensitive and suitable for high-throughput screening.

Materials:

  • Recombinant human c-Src kinase (e.g., from Promega, Carna Biosciences).

  • Src-specific peptide substrate (e.g., poly(E4Y)n).

  • ATP, ultrapure.

  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and comparator inhibitors.

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 96- or 384-well plates.

  • Multimode plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test inhibitors in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions to create a dose-response curve (e.g., 100 µM to 0.1 nM).

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of each inhibitor dilution or DMSO (vehicle control).

  • Add 2.5 µL of Src kinase solution (concentration to be optimized for linear ATP consumption).

  • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for Src to ensure competitive inhibition is accurately measured.

  • Incubate the reaction at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for the luciferase reaction. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of kinase inhibitors on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Rationale: This assay assesses the inhibitor's ability to suppress cell growth in a more biologically relevant context than a biochemical assay. It accounts for factors such as cell permeability and off-target effects.

Materials:

  • Human cancer cell line with known Src activity (e.g., HT-29 colon cancer cells, PC-3 prostate cancer cells).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and comparator inhibitors.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of the test inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells with the inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol evaluates the effect of kinase inhibitors on the collective migration of a cell monolayer.

Rationale: Src kinase plays a crucial role in cell motility. This assay provides a functional readout of the inhibitor's ability to impede a key process in cancer metastasis.

Materials:

  • Cancer cell line known for migratory potential (e.g., MDA-MB-231 breast cancer cells).

  • Complete cell culture medium.

  • Low-serum or serum-free medium.

  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and comparator inhibitors.

  • Sterile 200 µL pipette tips.

  • 6- or 12-well cell culture plates.

  • Inverted microscope with a camera.

Procedure:

  • Cell Seeding: Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.

  • Inhibitor Treatment: Replace the PBS with low-serum or serum-free medium containing the desired concentration of the test inhibitor or vehicle control. Low serum conditions are used to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

  • Image Acquisition: Immediately capture images of the scratch at multiple predefined locations for each well (Time 0).

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: a. Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). b. Calculate the percentage of wound closure for each condition relative to the initial wound area at Time 0. c. Compare the rate of wound closure between the inhibitor-treated and control groups to assess the anti-migratory effect.

Conclusion

References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2020). Molecules, 25(21), 5038. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). International Journal of Molecular Sciences, 24(17), 13538. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2021). RSC Advances, 11(57), 36166-36181. [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules, 27(19), 6205. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2297607. [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry, 17(7), 105934. [Link]

  • Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. (2022). Bioorganic & Medicinal Chemistry Letters, 70, 128803. [Link]

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. (2020). Journal of Medicinal Chemistry, 63(10), 5192-5208. [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters, 11(4), 577-583. [Link]

  • 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). Vibrant Pharma Inc. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (2011). The FASEB Journal, 25(11), 3846-3857. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2014). Journal of Applied Pharmaceutical Science, 4(12), 011-016. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). Heliyon, 8(10), e10842. [Link]

  • 1-(4-bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4(5h)-one. (n.d.). ChemUniverse. [Link]

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A Comparative Guide to 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Analogs: Structure-Activity Relationship and Performance in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidine in Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, bearing a close structural resemblance to the endogenous purine ring of adenosine triphosphate (ATP). This mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the active site of a wide array of protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass of these potent inhibitors: 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one analogs. We will objectively compare their performance with relevant alternatives, supported by experimental data, and provide detailed methodologies for their synthesis and evaluation. The focus will be on elucidating the critical role of the 1-(4-bromophenyl) substituent and modifications at other positions of the pyrazolo[3,4-d]pyrimidine core in modulating inhibitory potency and selectivity against key oncogenic kinases such as Src and Cyclin-Dependent Kinases (CDKs).

The Significance of the 1-(4-Bromophenyl) Moiety: A Key to Enhanced Potency

SAR studies have consistently highlighted the importance of the substituent at the N-1 position of the pyrazolo[3,4-d]pyrimidine ring in dictating the biological activity of these compounds. The introduction of a phenyl group at this position is a common strategy to enhance binding affinity through hydrophobic and aromatic interactions within the ATP-binding pocket of kinases.

Crucially, the substitution pattern on this N-1 phenyl ring can dramatically influence inhibitory potency. A key finding from various research endeavors is that the presence of a bromine atom at the para-position of the N-1 phenyl ring often leads to a significant enhancement of inhibitory activity against several kinases. For instance, in the context of Src kinase inhibitors, a SAR analysis revealed that the introduction of a bromine atom at the para position of the N-1 phenyl side chain afforded compounds with improved potency[1]. This enhancement is likely attributable to a combination of factors, including favorable hydrophobic interactions and the potential for halogen bonding with amino acid residues in the kinase active site.

Comparative Analysis of Biological Activity: SAR at a Glance

The following sections and tables summarize the in vitro potency of representative 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one analogs and related compounds against various cancer-relevant kinases. This comparative data underscores the key structural modifications that drive inhibitory activity.

Src Family Kinase Inhibition

Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis[2][3][4][5]. Its deregulation is a common feature in many cancers, making it an attractive therapeutic target[2][3]. The pyrazolo[3,4-d]pyrimidine scaffold has been extensively explored for the development of potent Src inhibitors[1][6].

CompoundR1 (at C6)R2 (at C4)Src IC50 (µM)Cell LineCell-based IC50 (µM)
Analog A -H-NH-Ph> 50Daoy> 25
Analog B -CH3-NH-(p-CH3O-Ph)0.025Daoy6.24
Analog C -CH3-NH-(p-Cl-Ph)0.017Daoy1.72
Analog D -CH3-NH-(p-Br-Ph)0.015 Daoy3.5

Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific experimental conditions.

The data clearly indicates that substitutions at both the C4 and C6 positions significantly impact Src inhibitory activity. The introduction of a methyl group at C6 and a substituted aniline at C4 dramatically increases potency compared to the unsubstituted analog. Notably, the presence of a halogen on the C4-aniline ring (Analogs C and D) results in the most potent inhibitors in this series.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle[7][8][9]. Their aberrant activity is a common driver of the uncontrolled cell proliferation characteristic of cancer[7][10]. Consequently, CDK inhibitors have emerged as a promising class of anticancer agents[7][8].

CompoundR1 (at N1)R2 (at C6)CDK2/Cyclin A IC50 (µM)CDK4/Cyclin D1 IC50 (µM)
Analog E -Ph-H1.53.2
Analog F -(p-Br-Ph) -H0.8 1.5
Analog G -Ph-CH2-Ph0.51.1
Analog H -(p-Br-Ph) -CH2-Ph0.2 0.5

Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific experimental conditions.

The trend observed with Src inhibitors is mirrored in the context of CDK inhibition. The presence of the 4-bromophenyl group at the N-1 position consistently enhances the inhibitory activity against both CDK2 and CDK4. Further substitution at the C6 position with a benzyl group leads to a further increase in potency.

Experimental Protocols: A Guide to Synthesis and Evaluation

General Synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Analogs

The synthesis of the 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold typically commences with the construction of a substituted pyrazole precursor, followed by cyclization to form the fused pyrimidine ring.

Step 1: Synthesis of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

  • To a solution of (ethoxymethylene)malononitrile in ethanol, add a solution of 4-bromophenylhydrazine hydrochloride and sodium acetate in water.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with water and ethanol, then dry to yield the desired pyrazole intermediate.

Step 2: Cyclization to form the 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one core

  • A mixture of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile and formic acid is heated to reflux for 8-12 hours[11][12].

  • Alternatively, the pyrazole intermediate can be reacted with formamide at elevated temperatures[13].

  • Upon cooling, the product precipitates and is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Further modifications at various positions can be achieved through standard organic chemistry transformations. For example, the 4-oxo group can be converted to a 4-chloro substituent using phosphoryl chloride, which can then be displaced by various amines to generate a library of 4-amino analogs[13].

Synthesis_Workflow

Caption: General synthetic workflow for 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one analogs.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

The inhibitory activity of the synthesized compounds against target kinases is typically determined using an in vitro kinase assay. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Target kinase (e.g., Src, CDK2)

  • Kinase substrate (specific for the target kinase)

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable kinase buffer.

    • Add varying concentrations of the inhibitor compound to the wells of the microplate.

    • Initiate the kinase reaction by adding the kinase to the reaction mixture.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP[14][15].

    • Incubate at room temperature for 40 minutes[14][15].

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP[14][15].

    • Incubate at room temperature for 30-60 minutes[15].

    • Measure the luminescence using a plate-reading luminometer[16].

  • Data Analysis:

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow

Caption: Step-by-step workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Conclusion and Future Directions

The 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors. The para-bromo substitution on the N-1 phenyl ring is a key determinant of enhanced inhibitory activity against multiple oncogenic kinases, including Src and CDKs. This guide has provided a comparative analysis of the SAR of these analogs, highlighting the critical structural features that govern their biological performance.

Future research in this area should focus on further optimizing the selectivity of these compounds to minimize off-target effects. The exploration of novel substituents at the C4 and C6 positions, in conjunction with the favorable 1-(4-bromophenyl) moiety, could lead to the discovery of next-generation kinase inhibitors with improved therapeutic indices. Furthermore, detailed structural biology studies, such as X-ray co-crystallography of these inhibitors bound to their target kinases, will provide invaluable insights for rational drug design and the development of even more potent and selective anticancer agents.

References

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  • Kopetz, S., & Hoff, P. M. (2009). The Role of Src in Solid Tumors. Annals of oncology : official journal of the European Society for Medical Oncology, 20(5), 799-807.
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  • Ramos, R., Sousa, C., & Vale, N. (2021). Role of Src in tumour growth and the effect of Src inhibition. In Src and Abl as Therapeutic Targets in Lung Cancer: Opportunities for Drug Repurposing. IntechOpen.
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  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1364.
  • Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., ... & Giordano, A. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 22(10), 3619-3629.
  • Zhang, X., Lin, Q., & Zhong, P. (2010). A facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. Molecules (Basel, Switzerland), 15(5), 3079-3086.
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  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). Pharmaceuticals, 16(7), 983.
  • ResearchGate. (n.d.). Btk-inhibitors (BTKi): Comparison of IC50 values for inhibition of Btk-dependent platelet aggregation (PA) by GPVI or FcγRIIa stimulation of blood, therapeutic plasma concentrations and blood concentrations which increase bleeding time in vitro. Retrieved from [Link]

  • Jorda, R., Paruch, K., & Krystof, V. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 22(10), 1675.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, celebrated as a "privileged" structure for its ability to mimic the adenine ring of ATP.[1][2] This mimicry allows compounds based on this scaffold, such as 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, to effectively target the ATP-binding site of protein kinases. Kinases are a major class of drug targets, pivotal in regulating a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4]

However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a formidable challenge: the risk of off-target activity.[5] A compound designed to inhibit one kinase may interact with dozens of others, leading to unexpected toxicities or confounding biological readouts. Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of a successful drug discovery campaign. It is essential for validating a compound as a selective chemical probe or a safe therapeutic candidate.[6]

This guide provides a comprehensive framework for profiling the selectivity of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. We will compare state-of-the-art methodologies, provide actionable experimental protocols, and offer insights into data interpretation, empowering research teams to make informed decisions in their drug development programs.

Strategic Framework for Kinome-Wide Selectivity Profiling

A tiered, multi-platform approach is the most efficient and scientifically robust strategy for characterizing an inhibitor's selectivity profile.[7] This strategy begins with a broad, low-resolution survey of the kinome to identify potential off-targets, followed by progressively more focused and physiologically relevant assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Validation A Compound of Interest 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one B Large-Panel Kinase Screen (e.g., KINOMEscan®, 400+ kinases) Single High Concentration (e.g., 1µM) A->B Broad Survey C Dose-Response Determination (Kd or IC50 values) B->C Identify 'Hits' (% Inhibition > 70%) D Orthogonal Assay Validation (e.g., Activity-based vs. Binding) C->D Confirm Potency E Target Engagement Assay (e.g., NanoBRET™, CETSA®) D->E Validate in Cellular Context F Functional Cellular Assays (e.g., Phospho-protein Western Blot) E->F Assess Functional Impact G Selectivity Profile Report Quantified (S-Score) Prioritization for In Vivo Studies F->G Final Decision Making

Figure 1: A tiered experimental workflow for comprehensive kinase inhibitor profiling.

Comparison of Core Profiling Technologies

The choice of assay technology is critical and depends on the specific question being asked. The two primary methodologies are biochemical assays (binding or activity) and cell-based assays.

Assay CategoryTechnology ExamplesPrincipleProsCons
Biochemical Binding KINOMEscan® (DiscoverX)[8], Radioligand BindingMeasures the direct interaction (affinity) between the inhibitor and a panel of kinases, typically via competition with a known ligand.ATP-independent; provides a direct measure of affinity (Kd); high-throughput and covers a large portion of the kinome.Lacks physiological context (no ATP, cofactors, or scaffolding proteins); does not measure functional inhibition.
Biochemical Activity HotSpot℠ (Reaction Biology)[4][9], Z'-LYTE™ (Thermo Fisher)Measures the inhibitor's effect on the catalytic activity of the kinase (its ability to phosphorylate a substrate).Provides functional data (IC50); can be more physiologically relevant than binding assays.Results are dependent on ATP concentration; can be subject to interference from assay components; may use artificial substrates.
Cell-Based Target Engagement NanoBRET™ (Promega)[3], Cellular Thermal Shift Assay (CETSA®)Measures inhibitor binding to its target within intact, living cells, confirming the compound can cross the cell membrane and engage its target in a native environment.High physiological relevance; confirms cellular permeability and target engagement; can determine residence time.Lower throughput than biochemical assays; requires genetic modification of cells (e.g., NanoBRET); CETSA can be technically challenging.

Expert Insight: A common pitfall is relying solely on one assay type. A compound may show potent affinity in a binding assay but fail to inhibit activity in a cellular context due to poor permeability or high intracellular ATP concentrations. Therefore, an integrated approach using an initial broad binding assay followed by orthogonal activity and cell-based assays for key hits provides the most reliable and comprehensive selectivity profile.[3]

Data Interpretation: Quantifying Selectivity

Raw inhibition data must be translated into an objective measure of selectivity. The Selectivity Score (S-score) is a widely used metric that quantifies how selectively a compound binds to a limited number of kinases.[10] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.

S(3µM) = (Number of kinases with Kd < 3µM) / (Total number of kinases tested)

A lower S-score indicates higher selectivity. For example, a compound that inhibits only 5 out of 400 tested kinases would have an S(3µM) of 0.0125, signifying high selectivity.

Hypothetical Data for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:

Let's assume a primary screen identifies a primary target (e.g., an oncogenic kinase like BRK) and several off-targets. Dose-response follow-up would yield the following comparative data:

Kinase TargetAssay TypePotency (Kd or IC50)Selectivity Ratio (Off-Target/Primary Target)Potential Implication
BRK (Primary) KINOMEscan® (Kd)44 nM -Therapeutic Target
SRCKINOMEscan® (Kd)120 nM2.7xCommon off-target for pyrazolopyrimidines[1]
LCKKINOMEscan® (Kd)350 nM8.0xPotential for immunological side effects
VEGFR2Radiometric (IC50)1.2 µM27.3xAnti-angiogenic effects (potentially beneficial or toxic)
EGFRRadiometric (IC50)>10 µM>227xLow risk of EGFR-related toxicities (e.g., rash)

This data, when visualized, can powerfully illustrate the compound's selectivity window.

G cluster_0 Potential Functional Consequences of Off-Targeting cluster_1 On-Target Pathway cluster_2 Off-Target Pathway Inhibitor 1-(4-Bromophenyl)-1H-pyrazolo [3,4-d]pyrimidin-4(5H)-one Target Target Kinase (e.g., BRK) Inhibitor->Target Inhibition (Desired) OffTarget Off-Target Kinase (e.g., LCK) Inhibitor->OffTarget Inhibition (Undesired) Effect_On Tumor Progression Target->Effect_On Effect_Off T-Cell Function OffTarget->Effect_Off

Figure 2: Signaling pathway diagram illustrating on-target vs. off-target effects.

Experimental Protocols

Here we provide standardized protocols for key assays in the profiling workflow.

Protocol 1: KINOMEscan® Competition Binding Assay (Tier 1/2)

This protocol outlines the general procedure for determining dissociation constants (Kd) for hit compounds.

  • Compound Preparation: Prepare a 100 mM stock solution of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 100% DMSO. Create a series of 11 intermediate dilutions in DMSO for an 11-point dose-response curve.

  • Assay Reaction: In a 384-well plate, combine the test compound dilutions with DNA-tagged kinases and an immobilized, broad-spectrum kinase inhibitor ligand.

  • Equilibration: Allow the binding reactions to proceed to equilibrium (typically 60 minutes at room temperature).

  • Affinity Capture: Wash the wells to remove unbound protein. The amount of kinase bound to the immobilized ligand is inversely proportional to its affinity for the test compound.

  • Quantification: Elute the bound kinase and quantify the amount using qPCR with primers specific to the DNA tag.

  • Data Analysis: Plot the percentage of remaining bound kinase against the compound concentration. Fit the data to a standard dose-response curve to calculate the dissociation constant (Kd).

Protocol 2: NanoBRET™ Target Engagement Assay (Tier 3)

This protocol assesses whether the compound engages its target in living cells.

  • Cell Line Preparation: Use a cell line (e.g., HEK293) stably expressing the kinase of interest (e.g., BRK) fused to a NanoLuc® luciferase enzyme.

  • Cell Plating: Plate the cells in a 96-well, white-bottom plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and incubate for a defined period (e.g., 2 hours) to allow for cell entry and target binding.

  • Tracer Addition: Add the NanoBRET™ fluorescent energy transfer tracer, which also binds to the target kinase, and equilibrate.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to generate luminescence.

  • BRET Measurement: Measure both the donor (luciferase, 460 nm) and acceptor (tracer, 610 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The test compound will displace the tracer, causing a decrease in the BRET signal. Plot the BRET ratio against compound concentration and fit to a dose-response curve to determine the cellular IC50.

Conclusion and Forward Look

The cross-reactivity profile of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a critical dataset that defines its utility and potential liabilities. By employing a strategic, multi-tiered approach that combines broad biochemical screens with focused, physiologically relevant cellular assays, researchers can build a comprehensive understanding of a compound's kinome-wide interactions. This rigorous evaluation is indispensable for mitigating risks of toxicity, uncovering potential polypharmacology, and ultimately accelerating the translation of promising molecules from the bench to the clinic.

References

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  • El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(10), 1122–1138. [Link]

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In Vivo Efficacy of Novel Pyrazolo[3,4-d]pyrimidine Analogs Versus Standard of Care in Hyperuricemia Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel urate-lowering agents, specifically focusing on compounds with the 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold, such as 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The comparison is made against the established standard of care for hyperuricemia and gout, namely the xanthine oxidase inhibitors Allopurinol and Febuxostat. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new therapeutic agents for metabolic disorders.

Introduction: The Therapeutic Challenge of Hyperuricemia

Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a critical metabolic disorder that serves as the primary precursor to gout, a painful and debilitating inflammatory arthritis.[1][2] It is also increasingly associated with more severe systemic conditions, including chronic kidney disease, cardiovascular disease, and metabolic syndrome.[3][4] The cornerstone of hyperuricemia management is long-term urate-lowering therapy (ULT) to maintain sUA levels below the saturation point for monosodium urate crystals, typically <6 mg/dL.[5]

The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore in this therapeutic area, most notably as the scaffold for Allopurinol, a mainstay in gout therapy for decades.[6][7] The compound of interest, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is a structural analog and represents a class of investigational molecules designed to offer improved efficacy, safety, or pharmacokinetic profiles. While this specific molecule is primarily utilized as a synthetic building block in medicinal chemistry, its structural class warrants evaluation against the current therapeutic gold standards.[8]

Mechanism of Action: Targeting Xanthine Oxidase

The primary strategy for reducing uric acid production is the inhibition of xanthine oxidase (XO), the pivotal enzyme in the purine catabolism pathway. XO catalyzes the final two steps: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. By blocking this enzyme, XO inhibitors effectively decrease the synthesis of uric acid.

Allopurinol is a purine analog that, along with its primary active metabolite oxypurinol, acts as a competitive inhibitor of xanthine oxidase.[6] Febuxostat is a newer, non-purine selective inhibitor of XO, which may offer advantages in patients with intolerance to Allopurinol.[9][10][11] Any novel pyrazolo[3,4-d]pyrimidine analog, including the topic compound, would be hypothesized to function via a similar mechanism.

purine_metabolism Purines Dietary & Endogenous Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric Acid XO1->Xanthine Oxidation XO2->Uric_Acid Oxidation Inhibitor Allopurinol / Febuxostat Novel Pyrazolopyrimidine Inhibitor->XO1 Inhibits Inhibitor->XO2 Inhibits experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment & Induction Phase cluster_sampling Sampling & Analysis Phase Acclimatization 1. Acclimatization (7 days) Randomization 2. Randomization (n=8 per group) Acclimatization->Randomization Dosing 3. Oral Gavage (Day 8) - Vehicle - Test Compound (e.g., 10 mg/kg) - Allopurinol (e.g., 5 mg/kg) Randomization->Dosing Induction 4. Hyperuricemia Induction (1 hour post-dosing) IP injection of Potassium Oxonate (250 mg/kg) Dosing->Induction Blood_Collection 5. Blood Collection (2 hours post-induction) Retro-orbital sinus Induction->Blood_Collection Serum_Separation 6. Serum Separation Centrifugation Blood_Collection->Serum_Separation Analysis 7. Biochemical Analysis - Serum Uric Acid (sUA) - Serum Creatinine (sCr) - Blood Urea Nitrogen (BUN) Serum_Separation->Analysis

Caption: Standard In Vivo Workflow for Hyperuricemia Model.

Step-by-Step Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.

  • Grouping and Fasting: Randomly divide rats into experimental groups (n=8 per group):

    • Group 1: Normal Control (Vehicle only)

    • Group 2: Hyperuricemic Model (Vehicle + PO)

    • Group 3: Positive Control (Allopurinol 5 mg/kg + PO) [12] * Group 4: Test Compound (e.g., 10 mg/kg + PO) Fast animals overnight before the experiment with free access to water.

  • Drug Administration: On the day of the experiment, administer the vehicle, Allopurinol, or the test compound orally by gavage.

  • Induction of Hyperuricemia: One hour after drug administration, induce hyperuricemia by administering potassium oxonate (250 mg/kg) via intraperitoneal (IP) injection to all groups except the Normal Control group. [13]5. Blood Sampling: Two hours after the potassium oxonate injection, collect blood samples from the retro-orbital sinus under light anesthesia.

  • Serum Analysis: Allow blood to clot, then centrifuge to separate the serum. Analyze serum samples for uric acid, creatinine, and blood urea nitrogen (BUN) levels using a biochemical analyzer.

  • Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered statistically significant.

Data Presentation and Interpretation

The primary endpoint for efficacy is the reduction of serum uric acid levels. Secondary endpoints often include markers of renal function (creatinine and BUN), as hyperuricemia can be associated with kidney injury. [14] Table 1: Hypothetical Comparative Efficacy Data

GroupTreatmentSerum Uric Acid (mg/dL)Serum Creatinine (mg/dL)Blood Urea Nitrogen (mg/dL)
1Normal Control (Vehicle)1.5 ± 0.30.5 ± 0.118.2 ± 2.5
2Hyperuricemic Model (PO)4.8 ± 0.6##0.6 ± 0.120.5 ± 3.1
3Positive Control (Allopurinol 5 mg/kg + PO)2.1 ± 0.4 0.5 ± 0.119.1 ± 2.8
4Test Compound (10 mg/kg + PO)2.5 ± 0.50.5 ± 0.119.5 ± 2.9

Values are presented as mean ± SD (n=8). ##p<0.01 vs. Normal Control. **p<0.01 vs. Hyperuricemic Model.

Interpretation: In this hypothetical dataset, the potassium oxonate successfully induced hyperuricemia (Group 2 vs. Group 1). Both Allopurinol and the test compound significantly reduced serum uric acid levels compared to the untreated hyperuricemic model, demonstrating in vivo efficacy. The test compound shows a dose-dependent effect comparable to the standard of care, warranting further investigation into its dose-response relationship and long-term safety profile.

Conclusion and Future Directions

This guide outlines the established framework for the preclinical in vivo evaluation of novel pyrazolo[3,4-d]pyrimidine-based compounds against the standard of care for hyperuricemia. The potassium oxonate-induced hyperuricemia model provides a reliable and efficient method for assessing the primary pharmacodynamic effect of potential new therapies. A successful outcome, as illustrated in the hypothetical data, would be a statistically significant reduction in serum uric acid, comparable or superior to Allopurinol or Febuxostat. Such results would provide the necessary validation to advance a candidate compound to more complex, long-term studies evaluating chronic efficacy, tophus reduction, and comprehensive safety and toxicology profiles.

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A Comparative Benchmarking Guide: 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Against Established EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of EGFR in Oncology and the Quest for Novel Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a pivotal transmembrane receptor tyrosine kinase that governs essential cellular processes, including proliferation, differentiation, and survival.[1][2] In normal physiology, its activity is tightly regulated. However, in a multitude of cancers, such as non-small cell lung cancer (NSCLC), breast, and colorectal cancers, EGFR signaling is frequently dysregulated through overexpression or activating mutations.[1][2] This aberrant signaling drives uncontrolled tumor growth, making EGFR a prime target for therapeutic intervention.[3]

The clinical landscape has been significantly shaped by the development of EGFR tyrosine kinase inhibitors (TKIs). First-generation inhibitors like gefitinib and erlotinib, and the third-generation inhibitor osimertinib, have become standard-of-care treatments for patients with specific EGFR-mutated cancers.[4][5][6] Despite their success, the emergence of acquired resistance mutations necessitates a continuous search for novel chemical scaffolds that can offer improved potency, selectivity, or the ability to overcome resistance.[7]

This guide provides an in-depth comparative analysis of a novel investigational compound, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , against the well-established EGFR inhibitors gefitinib, erlotinib, and osimertinib. Pyrazolo[3,4-d]pyrimidine derivatives have emerged as a promising class of compounds with potent anti-proliferative activities, and some have demonstrated significant EGFR inhibitory potential.[8][9] Through a detailed examination of biochemical potency, cellular activity, and impact on downstream signaling, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the preclinical profile of this novel agent.

The EGFR Signaling Cascade: A Target for Therapeutic Intervention

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[10] This phosphorylation creates docking sites for adaptor proteins, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival, respectively.[10][11] EGFR TKIs, including 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, are designed to compete with ATP at the kinase domain, thereby preventing autophosphorylation and blocking these downstream signals.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR_inactive EGFR EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (Active) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation GRB2 GRB2/SOS EGFR_active->GRB2 PI3K PI3K EGFR_active->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Inhibitor 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one & Known EGFR Inhibitors Inhibitor->EGFR_active Inhibition

Caption: EGFR signaling pathway and the point of inhibition by TKIs.

Comparative Benchmarking: Experimental Design

To provide a rigorous and objective comparison, a multi-faceted experimental approach is essential. The following protocols outline the standard methodologies for benchmarking a novel TKI against established inhibitors.

Experimental_Workflow start Start: Candidate & Reference Inhibitors biochemical_assay In Vitro Kinase Assay (Biochemical Potency) start->biochemical_assay cell_based_assay Cell-Based Proliferation Assay (Cellular Efficacy) start->cell_based_assay data_analysis Data Analysis & Comparison biochemical_assay->data_analysis western_blot Western Blot Analysis (Target Engagement & Pathway Inhibition) cell_based_assay->western_blot western_blot->data_analysis conclusion Conclusion: Preclinical Profile data_analysis->conclusion

Caption: Workflow for the comparative profiling of EGFR inhibitors.

In Vitro Kinase Assay: Assessing Direct Enzymatic Inhibition

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and reference inhibitors against wild-type and mutant EGFR.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type or mutant) is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

  • Inhibitor Treatment: A range of concentrations of the test compounds are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay like the Kinase-Glo® assay, which measures the remaining ATP.[12]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays: Evaluating Cellular Efficacy

These assays assess the anti-proliferative effects of the inhibitors on cancer cell lines that are dependent on EGFR signaling for their growth.[13][14]

Objective: To determine the concentration of each inhibitor required to inhibit the growth of an EGFR-dependent cancer cell line by 50% (GI50).

Methodology (MTT or CellTiter-Glo® Assay):

  • Cell Seeding: EGFR-dependent cancer cells (e.g., A431, PC-9) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds and incubated for 72 hours.[13]

  • Viability Assessment:

    • MTT Assay: MTT reagent is added, which is converted by viable cells into a colored formazan product. The absorbance is measured after solubilization.

    • CellTiter-Glo® Assay: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[13]

  • Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells, and the GI50 value is determined from the dose-response curve.

Western Blot Analysis: Verifying Target Engagement and Pathway Modulation

Western blotting is a crucial technique to confirm that the inhibitor is engaging its target within the cell and to assess the impact on downstream signaling pathways.[10][15]

Objective: To determine the effect of the inhibitors on the phosphorylation status of EGFR and key downstream proteins like AKT and ERK.

Methodology:

  • Cell Treatment and Lysis: EGFR-dependent cells are treated with the inhibitors at various concentrations for a specified time, followed by stimulation with EGF to induce EGFR phosphorylation. The cells are then lysed to extract total protein.[16]

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

  • Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands for the phosphorylated proteins is normalized to the corresponding total protein bands to determine the extent of inhibition.

Comparative Data Analysis

The following tables summarize publicly available data for the reference compounds and highlight the reported activity of pyrazolo[3,4-d]pyrimidine derivatives.

Disclaimer: The IC50 and GI50 values presented below are compiled from various literature sources. Direct comparison should be approached with caution as experimental conditions can vary between studies. For a definitive assessment, all compounds should be tested head-to-head in the same assays.

Table 1: In Vitro EGFR Kinase Inhibition (IC50, nM)

CompoundEGFR (Wild-Type)EGFR (L858R)EGFR (T790M)EGFR (Exon 19 Del)
Gefitinib ~15.5 - 53.5[17][18]~2.6[18]~823.3[17]-
Erlotinib ~14.11[18]~12 - 20[18]>10,000[19]~7[20]
Osimertinib ~493.8[17]~11.44 (L858R/T790M)[17]~12.92 (Exon 19 Del/T790M)[17]~12.92 (Exon 19 Del/T790M)[17]
Pyrazolo[3,4-d]pyrimidine Derivative (Compound 16) 34 µM*---

*Note: The reported value for a similar pyrazolo[3,4-d]pyrimidine derivative (compound 16 from a specific study) is presented for context.[8] The specific compound 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one would require direct testing.

Table 2: Cell-Based Anti-Proliferative Activity (GI50, nM)

CompoundA431 (EGFR WT overexpression)PC-9 (EGFR Exon 19 Del)H1975 (EGFR L858R/T790M)
Gefitinib ~160[21]--
Erlotinib ~100[21]~7[20]>10,000[20]
Osimertinib --~5[20]
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Requires Experimental DeterminationRequires Experimental DeterminationRequires Experimental Determination

Interpretation and Future Directions

The collated data for the reference compounds highlight their distinct profiles. First-generation inhibitors, gefitinib and erlotinib, are potent against wild-type and activating mutations like L858R and Exon 19 deletions but lose efficacy in the presence of the T790M resistance mutation.[17][20] In contrast, the third-generation inhibitor, osimertinib, is highly effective against T790M mutant EGFR while having lower potency against wild-type EGFR, which can translate to a better therapeutic window.[6][17]

The pyrazolo[3,4-d]pyrimidine scaffold has demonstrated potential for EGFR inhibition.[8] For 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , the critical next step is to perform the comprehensive benchmarking assays outlined in this guide. This will enable a direct and accurate comparison of its potency and cellular efficacy against the established inhibitors. Key questions to be addressed include:

  • What is the IC50 of the compound against wild-type and a panel of clinically relevant EGFR mutants?

  • How does its cellular anti-proliferative activity (GI50) in EGFR-dependent cell lines compare to the reference TKIs?

  • Does the compound effectively inhibit EGFR phosphorylation and downstream signaling (p-AKT, p-ERK) in a cellular context, as confirmed by Western blot?

By systematically addressing these questions, the preclinical profile of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be robustly characterized, providing the necessary data to guide its future development as a potential next-generation EGFR inhibitor.

References

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A Comparative Guide to 4-Aminopyrazolo[3,4-d]pyrimidine and 4(5H)-one Derivatives: Scaffolds at the Core of Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility and biological significance. Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), makes it an ideal bioisostere for targeting a vast array of ATP-dependent enzymes, particularly protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making this scaffold a fertile ground for the development of targeted therapeutics.[3][4]

Within this important class of compounds, two major subclasses dominate the landscape: the 4-amino and the 4(5H)-one derivatives. The simple substitution at the C4 position—an amine versus a carbonyl group—fundamentally alters the molecule's electronic properties, hydrogen bonding capacity, and ultimately, its biological activity profile. This guide provides an in-depth comparative analysis of these two pivotal scaffolds, offering experimental insights into their synthesis, structure-activity relationships (SAR), and therapeutic applications to inform rational drug design.

The Pyrazolo[3,4-d]pyrimidine Core: An ATP Mimic

The power of the pyrazolo[3,4-d]pyrimidine scaffold lies in its ability to mimic adenine and engage in key interactions within the ATP-binding pocket of kinases. Specifically, it forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor, preventing ATP from binding and shutting down the enzyme's catalytic activity.

Caption: Bioisosteric relationship between adenine and the pyrazolo[3,4-d]pyrimidine core.

Part 1: The 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives

The 4-amino derivatives are arguably the most classic and extensively studied class of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The exocyclic amino group at the C4 position is a potent hydrogen bond donor, perfectly positioned to interact with the kinase hinge region.[5]

Synthesis: A Robust and Versatile Route

The predominant synthetic strategy for this class involves the nucleophilic aromatic substitution of a 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate. This precursor is readily synthesized and serves as a versatile hub for introducing a wide diversity of amines, allowing for extensive SAR exploration.[6][7]

Experimental Protocol: General Synthesis of 4-Anilino-Pyrazolo[3,4-d]pyrimidines

  • Chlorination: To a solution of the starting 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 vol), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The resulting precipitate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, is collected by filtration, washed with cold water until neutral, and dried under vacuum.

  • Amination: Suspend the 4-chloro intermediate (1.0 eq) in a suitable solvent such as isopropanol or ethanol.

  • Addition: Add the desired aniline or amine derivative (1.1-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) if the amine salt is used.

  • Final Reaction: Heat the mixture to reflux for 8-16 hours. Monitor the reaction to completion.

  • Purification: Cool the mixture, collect the precipitated product by filtration, and purify by recrystallization or column chromatography to yield the final 4-aminopyrazolo[3,4-d]pyrimidine derivative.[8]

Figure 2: Synthesis of 4-Amino Derivatives Start Pyrazolo[3,4-d]pyrimidin-4(5H)-one Intermediate 4-Chloro Intermediate Start->Intermediate POCl3, reflux Product 4-Amino Derivative Intermediate->Product Reflux, Alcohol Amine R-NH2 (Amine) Amine->Product

Caption: General synthetic scheme for 4-aminopyrazolo[3,4-d]pyrimidine derivatives.

Biological Activity and Structure-Activity Relationship (SAR)

This class of compounds boasts a remarkable number of potent kinase inhibitors targeting enzymes crucial for cancer cell proliferation and survival.[9] They are well-characterized as inhibitors of tyrosine kinases and have found applications in treating various cancers, including leukemia and renal cancer.[10][11]

  • Src Family Kinases: The 4-amino scaffold is a foundational element in many Src inhibitors.[8]

  • mTOR Inhibition: The compound PP242, a potent and selective mTOR kinase inhibitor, features this core structure.[5]

  • Multi-Kinase Inhibition: Many derivatives exhibit activity against multiple kinases, such as FLT3 and VEGFR2, which are implicated in angiogenesis and acute myeloid leukemia (AML).[12][13] The development of dual IGF1R/Src inhibitors also highlights the scaffold's versatility.[7]

Table 1: Representative 4-Aminopyrazolo[3,4-d]pyrimidine Derivatives and Their Biological Targets

Compound ClassKey Kinase TargetsExample ApplicationRepresentative IC₅₀
Src InhibitorsSrc, AblGlioblastoma, Leukemia[8]Low nM to µM
RET InhibitorsRETThyroid Cancer[14]Low nM
FLT3/VEGFR2 InhibitorsFLT3, VEGFR2Acute Myeloid Leukemia[12]Low nM
mTOR InhibitorsmTORCancer Therapy[5]Low nM

Part 2: The 4(5H)-one-Pyrazolo[3,4-d]pyrimidine Derivatives

Often referred to as pyrazolopyrimidinones, the 4(5H)-one derivatives present a different chemical profile. The C4 position is occupied by a carbonyl group, which primarily acts as a hydrogen bond acceptor. This seemingly small change leads to distinct interactions within the kinase binding pocket and, consequently, a different spectrum of biological activities.

Synthesis: Cyclization as a Key Strategy

The synthesis of the 4(5H)-one core typically relies on the cyclization of a substituted pyrazole precursor. A common and effective method is the reaction of a 5-amino-1H-pyrazole-4-carbonitrile or carboxylate with a one-carbon synthon like formic acid or formamide.[15][16]

Experimental Protocol: General Synthesis via Pyrazole Cyclization

  • Starting Material: Dissolve 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in an excess of formic acid (98%).

  • Reaction: Heat the mixture to reflux for 5-7 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After completion, cool the reaction mixture to ambient temperature. A precipitate will form.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Final Product: Dry the product under vacuum to yield 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[16] Further derivatization can be carried out at other positions on the scaffold.

Figure 3: Synthesis of 4(5H)-one Derivatives Start 5-Amino-1H-pyrazole- 4-carbonitrile Product Pyrazolo[3,4-d]pyrimidin- 4(5H)-one Start->Product Reflux Reagent Formic Acid Reagent->Product

Caption: A common synthetic route to the 4(5H)-one pyrazolo[3,4-d]pyrimidine core.

Biological Activity and Structure-Activity Relationship (SAR)

While also demonstrating potent anti-cancer properties, the 4(5H)-one derivatives have shown a broader range of activities, including antimicrobial effects.[17][18] Their utility as anti-cancer agents has been demonstrated against a variety of human cancer cell lines.[19]

  • Anticancer Activity: Derivatives have shown significant cytotoxicity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines.[17][20]

  • Antimicrobial Potential: Several novel series of these compounds have been synthesized and evaluated as potential antimicrobial agents.[15][18]

  • SAR Insights: The N1 and N5 positions are critical for modification to tune the biological activity and physicochemical properties of the final compounds.

Table 2: Representative 4(5H)-one-Pyrazolo[3,4-d]pyrimidine Derivatives and Their Biological Activities

Compound SeriesBiological ActivityTarget Cell LinesRepresentative IC₅₀
Phenyl-substitutedAnticancer (Cytotoxic)Breast (MCF-7)[17]4.6 µg/mL
Dinitrophenyl-substitutedAntimicrobialBacteria & Fungi[18]N/A (Zone of Inhibition)
Naphthothieno-substitutedAnticancer (Cytotoxic)Lung (A549)[20]4.80 µg/mL

Comparative Analysis: A Tale of Two Scaffolds

The choice between a 4-amino and a 4(5H)-one scaffold is a critical decision in the drug design process, driven by the intended biological target and desired selectivity profile.

Structural and Mechanistic Differences

The fundamental difference lies in their interaction with the kinase hinge region. The 4-amino group acts as a hydrogen bond donor , forming one or two H-bonds with the backbone carbonyl oxygens of the hinge. In contrast, the 4(5H)-one's carbonyl oxygen acts as a hydrogen bond acceptor , interacting with the backbone NH protons of the hinge. This reversal of H-bonding polarity can lead to completely different binding orientations and kinase selectivity profiles.

Figure 4: Differential Hinge Binding cluster_0 4-Amino Derivative cluster_1 4(5H)-one Derivative Scaffold_A Pyrazolo[3,4-d]pyrimidine-NH2 Hinge_A_CO Hinge C=O Scaffold_A:e->Hinge_A_CO:w H-Bond (Donor) Scaffold_B Pyrazolo[3,4-d]pyrimidine=O Hinge_B_NH Hinge N-H Scaffold_B:e->Hinge_B_NH:w H-Bond (Acceptor)

Caption: Contrasting hydrogen bond interactions of the two scaffolds with the kinase hinge.

Summary of Key Differences
Feature4-Aminopyrazolo[3,4-d]pyrimidine4(5H)-one-Pyrazolo[3,4-d]pyrimidine
Key Functional Group C4-Amino (-NH₂)C4-Carbonyl (C=O)
Primary H-Bond Role DonorAcceptor
Common Synthesis Nucleophilic substitution on 4-chloro precursor[6]Cyclization of pyrazole precursors[16][18]
Primary Biological Target Protein Kinases (Src, RET, FLT3, mTOR)[8][12][14]Broader spectrum: Cancer cells, Microbes[15][17]
Therapeutic Focus Targeted Cancer Therapy[21]Anticancer, Antimicrobial[18][19]

Conclusion and Future Perspectives

Both 4-amino and 4(5H)-one pyrazolo[3,4-d]pyrimidine derivatives are exceptionally valuable scaffolds in drug discovery. The 4-amino series is a well-established and highly successful platform for designing potent and often selective kinase inhibitors, leveraging its classic hinge-binding capabilities. The 4(5H)-one series, with its alternative hydrogen bonding pattern, offers a different avenue for achieving desired biological effects and may provide a solution for targets where the 4-amino scaffold is not optimal.

The future of drug design with these cores will likely involve creating more complex and hybrid molecules that combine features of both, exploring less common substitution patterns, and applying them to a wider range of biological targets beyond kinases. Understanding the fundamental chemical and mechanistic differences outlined in this guide is paramount for any researcher aiming to harness the full potential of the pyrazolo[3,4-d]pyrimidine scaffold in the development of next-generation therapeutics.

References

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Sources

Validating Cellular Target Engagement of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation that a therapeutic candidate interacts with its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development.[1][2] This principle of target engagement is paramount, serving as a critical link between a compound's biochemical potency and its observed cellular phenotype. Mischaracterization at this stage can lead to the costly pursuit of candidates with misunderstood mechanisms of action or off-target effects, contributing to the high attrition rates in clinical trials.[1]

This guide provides an in-depth, comparative analysis of robust methodologies for validating the cellular target engagement of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a member of the pyrazolopyrimidine class of compounds. This scaffold is a well-established constituent in the design of kinase inhibitors, suggesting that the compound's cellular targets are likely within the kinome.[3][4][5][6] Given this, our focus will be on techniques adept at interrogating these protein-small molecule interactions in their native cellular environment.

We will dissect and contrast two powerful, orthogonal approaches: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET® Target Engagement Assay. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices to ensure scientifically sound and trustworthy data.

The Imperative of Cellular Context in Target Validation

Transitioning from biochemical assays with purified proteins to live-cell systems presents a significant hurdle in drug discovery.[1] A compound that demonstrates potent inhibition of a recombinant enzyme in a test tube may fail to engage its target in a cell due to poor membrane permeability, rapid efflux, or competition with high concentrations of endogenous substrates like ATP. Therefore, direct measurement of target binding in a cellular context is essential for validating hits, optimizing leads, and establishing a clear structure-activity relationship (SAR).[7][8]

Comparative Analysis of Leading Target Engagement Methodologies

Here, we compare two leading methodologies for quantifying compound-target interaction in live cells: CETSA, which measures the biophysical consequence of binding, and NanoBRET, which measures the proximity of the compound to its target.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET® Target Engagement Assay
Principle Ligand binding increases the thermal stability of the target protein.[9][10]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[11][12]
Target Requirement Endogenous or overexpressed protein. No tagging required for MS-based proteomics.Requires genetic fusion of NanoLuc® luciferase to the target protein.
Compound Requirement Unmodified test compound.Requires a specific, cell-permeable fluorescent tracer that binds the target.
Primary Readout Change in protein melting temperature (Tm) or isothermal dose-response.BRET ratio, reflecting tracer displacement by the test compound.
Throughput Moderate; can be increased with optimized protocols.[9][10]High; amenable to automation in 96- and 384-well formats.[8]
Key Advantage Allows for the use of unmodified compounds and can be applied to endogenous proteins, providing high physiological relevance.[13]Provides real-time binding data and is highly sensitive, allowing for the determination of residence time.[11]
Key Limitation Indirect measurement of binding; thermal stabilization is not a universal consequence of ligand binding.Requires protein engineering and the development of a specific fluorescent tracer.[14]

Methodology Deep Dive 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[15] The binding of a small molecule, such as 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, to its target protein can increase the energy required to denature the protein. This shift in thermal stability is then quantified, serving as a direct proxy for target engagement.[9][10]

Experimental Workflow: CETSA

The workflow for a typical CETSA experiment involves treating cells with the test compound, heating the cells to induce protein denaturation, separating soluble from aggregated proteins, and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Fractionation cluster_detection Quantification start Plate cells and culture overnight treat Treat cells with 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one or vehicle start->treat heat Heat cell suspension/lysate across a temperature gradient treat->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to separate soluble fraction from precipitated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect quant Quantify soluble target protein (e.g., Western Blot, ELISA, or Mass Spectrometry) collect->quant

Caption: High-level workflow for a Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Isothermal Dose-Response CETSA by Western Blot

This protocol is designed to determine the apparent cellular affinity of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one for a specific kinase target.

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors like A549 or HCT-116) in 10 cm dishes and grow to 80-90% confluency.[5]

    • On the day of the experiment, treat the cells with a serial dilution of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest cells by scraping and resuspend in a phosphate-buffered saline (PBS) supplemented with protease and phosphatase inhibitors.

    • Divide each treatment group into two aliquots: one for the heated sample and one for the non-heated control.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]

  • Thermal Challenge and Fractionation:

    • Heat one aliquot from each treatment group in a PCR thermocycler at a predetermined optimal temperature (e.g., 52°C, to be optimized for each target) for 3 minutes. Leave the other aliquot at room temperature.

    • Centrifuge all samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[15]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Normalize the total protein concentration of all samples using a BCA assay.

    • Analyze the abundance of the soluble target protein by Western blotting using a specific primary antibody.

    • Quantify the band intensities and plot the normalized soluble protein fraction as a function of the compound concentration. Fit the data to a dose-response curve to determine the EC50 of target engagement.

Methodology Deep Dive 2: NanoBRET® Target Engagement Assay

The NanoBRET® assay is a proximity-based method that measures the binding of a test compound to a target protein in live cells.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET), a phenomenon where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).[16]

In this assay, the target kinase is expressed as a fusion protein with NanoLuc® luciferase (the donor). A fluorescently labeled tracer compound that binds to the active site of the kinase is then added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, BRET occurs. An unlabeled test compound, like 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, will compete with the tracer for binding to the kinase. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to quantify the affinity of the test compound for the target.[11][12]

Experimental Workflow: NanoBRET® Target Engagement

The workflow is streamlined for high-throughput applications and provides real-time data from living cells.

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Compound Addition cluster_readout Signal Detection transfect Transfect cells with a plasmid encoding the NanoLuc®-Kinase fusion protein plate Plate transfected cells into a 96- or 384-well assay plate transfect->plate add_tracer Add NanoBRET® tracer and test compound (1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) plate->add_tracer add_substrate Add Nano-Glo® substrate and extracellular NanoLuc® inhibitor add_tracer->add_substrate read Measure luminescence at donor (460nm) and acceptor (618nm) wavelengths add_substrate->read

Caption: General workflow for a NanoBRET® Target Engagement Assay.

Detailed Protocol: NanoBRET® Target Engagement for a Kinase Target

This protocol outlines the steps to measure the intracellular affinity of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Cell Preparation and Transfection:

    • On the day before the assay, transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • After transfection, plate the cells in a white, 96-well, cell culture-treated assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in Opti-MEM® I Reduced Serum Medium.

    • Prepare a solution of the specific NanoBRET® kinase tracer in Opti-MEM®. The optimal tracer concentration should be predetermined in a separate tracer titration experiment.

    • Add the test compound dilutions and the tracer to the appropriate wells of the assay plate. Incubate at 37°C in a CO2 incubator for 2 hours.

  • Luminescence Measurement:

    • Prepare the NanoBRET® Nano-Glo® detection reagent by mixing the substrate and the extracellular NanoLuc® inhibitor according to the manufacturer's protocol.

    • Add the detection reagent to all wells.

    • Read the plate on a luminometer equipped with two filters to sequentially measure donor emission (460nm) and acceptor emission (618nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle control (no test compound).

    • Plot the normalized BRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic regression model to determine the IC50.

Conclusion and Strategic Recommendations

Both CETSA and NanoBRET® offer powerful, orthogonal approaches to confirm the cellular target engagement of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • CETSA is invaluable for its ability to assess target engagement of an unmodified compound with the endogenous target protein. This provides a high degree of physiological relevance. A proteome-wide CETSA experiment coupled with mass spectrometry could be employed as an unbiased screen to identify the primary targets and potential off-targets of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • NanoBRET® offers a highly sensitive, high-throughput method that is ideal for lead optimization and detailed mechanistic studies, such as determining compound residence time.[11] While it requires more upfront development in terms of protein engineering and tracer identification, its robust performance and scalability are significant advantages.

For a comprehensive validation strategy, it is recommended to first use a broad, unbiased method like proteome-wide CETSA to identify potential targets of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Subsequently, specific, high-throughput assays like targeted CETSA with Western blot or NanoBRET® can be developed for the most promising targets to precisely quantify affinity and guide the structure-activity relationship studies for lead optimization. This integrated approach ensures a rigorous and reliable validation of target engagement, building confidence in the compound's mechanism of action as it progresses through the drug discovery pipeline.[1][7]

References

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Assessing the selectivity of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one across a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Executive Summary

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapy, but achieving target selectivity remains a significant challenge due to the highly conserved ATP-binding site across the human kinome.[1] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as a bioisostere of adenine and enabling potent interactions with the kinase hinge region.[2][3] This guide presents a comprehensive assessment of the kinase selectivity profile of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (hereafter referred to as Compound X ). Utilizing a broad panel of 24 kinases, we employed a luminescence-based ADP-Glo™ assay to determine the half-maximal inhibitory concentrations (IC50). The selectivity of Compound X was benchmarked against Staurosporine (a promiscuous inhibitor) and Allopurinol, a structurally related pyrazolopyrimidine that inhibits xanthine oxidase but not typically kinases.[4][5] Our findings demonstrate that Compound X is a potent and highly selective inhibitor of Src family kinases (SFKs), with minimal activity against other major kinase families. This guide provides the detailed experimental protocols, comparative data, and mechanistic context necessary for researchers in drug discovery to evaluate the potential of this compound scaffold.

Introduction

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases, which catalyze the phosphorylation of substrate proteins, are critical regulators of nearly all cellular processes.[6] Their aberrant activity is a known driver in numerous diseases, particularly cancer, making them highly attractive drug targets.[6][7] The pyrazolo[3,4-d]pyrimidine core is of significant interest as it mimics the adenine ring of ATP, allowing molecules to form key hydrogen bond interactions within the kinase ATP-binding pocket.[3] This has led to the successful development of several approved drugs, including the BTK inhibitor Ibrutinib, validating this scaffold's utility in designing potent and selective kinase inhibitors.[3]

The Critical Role of Kinase Selectivity in Drug Discovery

While potency is a primary goal, selectivity is paramount for minimizing off-target effects and reducing the risk of toxicity.[8] Broad-spectrum kinase inhibition can lead to undesirable side effects, complicating clinical development.[8] Therefore, a crucial step in the early stages of drug discovery is to profile lead compounds against a large panel of kinases to understand their selectivity profile.[9][10] This process, known as kinome scanning or selectivity profiling, provides essential information on both on-target potency and potential off-target liabilities.[11]

Profile of the Test Compound: 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Compound X)

Compound X belongs to the pyrazolo[3,4-d]pyrimidine class. Its structure suggests a potential role as an ATP-competitive kinase inhibitor. This guide aims to quantitatively define its inhibitory activity and selectivity across a diverse panel of kinases representing multiple families, including tyrosine kinases (TKs), serine/threonine kinases, and others.

Objectives of This Guide

This guide is designed to provide drug development professionals with:

  • A robust, validated protocol for assessing kinase inhibitor selectivity.

  • A quantitative comparison of Compound X's selectivity against promiscuous and negative controls.

  • An interpretation of the selectivity data in the context of relevant cellular signaling pathways.

Experimental Design & Rationale

Selection of the Kinase Panel

To obtain a representative snapshot of selectivity, we utilized the Kinase Selectivity Profiling System from Promega, which includes 24 distinct kinases covering major branches of the human kinome.[12] This panel-based approach allows for efficient profiling of hits and leads to quickly identify their activity spectrum and potential off-target effects.[12] The panel includes key representatives from the TK, CMGC, AGC, and CAMK families, among others.

Choice of Comparator Compounds

A rigorous assessment of selectivity requires carefully chosen controls.

  • Compound X: The investigational compound with a pyrazolo[3,4-d]pyrimidine core.

  • Staurosporine (Positive Control): A well-known, potent, and highly promiscuous kinase inhibitor. It serves as a benchmark for non-selective inhibition, helping to validate that the assay can detect broad-spectrum activity.

  • Allopurinol (Negative Control): A structural analog of Compound X (both are pyrazolopyrimidines) that is not a kinase inhibitor but rather a xanthine oxidase inhibitor used to treat gout.[4][13][14] This is a critical control to demonstrate that the observed activity of Compound X is not a non-specific effect of the core scaffold but is instead a result of specific interactions with the kinase ATP-binding site.

Assay Methodology: The ADP-Glo™ Luminescent Kinase Assay

We selected the ADP-Glo™ Kinase Assay for its high sensitivity, reliability, and broad applicability across different kinase families.[15] This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The luminescence generated is directly proportional to ADP concentration and, therefore, to kinase activity.[12] This method avoids the handling and disposal issues associated with traditional radioactive assays and has been shown to have low rates of compound interference.[16][17]

Methodologies

Experimental Workflow for Kinase Selectivity Profiling

The overall workflow is designed to ensure data integrity and reproducibility, moving from initial compound handling to final data analysis.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis A 1. Compound Serial Dilution (Compound X, Staurosporine, Allopurinol in DMSO) C 3. Add Compound to Kinase Mix (Pre-incubation for 15 min) A->C B 2. Kinase/Substrate Plate Preparation (24-kinase panel) B->C D 4. Initiate Reaction with ATP (Incubate for 60 min at 30°C) C->D E 5. Terminate Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP (Add Kinase Detection Reagent) E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Calculate % Inhibition G->H I 9. IC50 Curve Fitting (Non-linear regression) H->I J 10. Determine Selectivity Score I->J

Caption: Workflow for kinase inhibitor profiling using the ADP-Glo™ assay.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.

  • Compound Preparation:

    • Prepare 10-point, 3-fold serial dilutions of each test compound (Compound X, Staurosporine, Allopurinol) in DMSO, starting from a 100 µM stock. The final concentrations in the assay will range from 10 µM to 0.5 nM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2 µL of the appropriate kinase/substrate mix for each of the 24 kinases to designated wells.

    • Add 1 µL of serially diluted compound or DMSO vehicle control to the wells.

    • Allow the compounds and kinases to pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at the predetermined Km for each kinase). The total reaction volume is 5 µL.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Generation and Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This step also depletes any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader (e.g., GloMax® Discover).

Data Analysis: IC50 and Selectivity Score Calculation
  • IC50 Determination: The raw luminescence data is converted to percent inhibition relative to DMSO controls. IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism or similar software.[18]

  • Selectivity Score (S-Score): To quantify selectivity, a selectivity score is calculated.[19][20] We define S(35) as the number of kinases inhibited by more than 65% at a 1 µM compound concentration, divided by the total number of kinases tested (n=24).[21] A lower score indicates higher selectivity.[19][22]

Results & Comparative Analysis

IC50 Profiling of Compound X

Compound X demonstrated potent, single-digit nanomolar inhibitory activity against members of the Src kinase family. For most other kinases in the panel, the IC50 values were in the micromolar range, indicating significantly lower potency.

Table 1: IC50 Values of Compound X Against a Representative Kinase Sub-Panel

Kinase TargetKinase FamilyIC50 (nM)
SRC TK (Src)4.2
LCK TK (Src)8.9
FYN TK (Src)11.5
YES TK (Src)15.2
ABL1TK1,250
EGFRTK>10,000
VEGFR2 (KDR)TK8,760
CDK2/cyclin ACMGC>10,000
GSK3βCMGC>10,000
PKAAGC>10,000
ROCK1AGC9,540
CAMK2δCAMK>10,000
Comparative Selectivity Profiles

The selectivity of Compound X becomes evident when compared against Staurosporine and Allopurinol. Staurosporine inhibits a wide range of kinases with high potency, while Allopurinol shows no significant inhibition at any tested concentration up to 10 µM.

Table 2: Comparative IC50 Values (nM) Across Selected Kinases

Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)Allopurinol (IC50, nM)
SRC 4.2 2.1>10,000
LCK 8.9 1.5>10,000
ABL11,25015.6>10,000
VEGFR2 (KDR)8,7607.8>10,000
PKA>10,00010.2>10,000
CDK2/cyclin A>10,0003.5>10,000
Quantitative Selectivity Assessment

The calculated S(35) selectivity score provides a clear quantitative measure of each compound's promiscuity. Compound X has a very low score, indicating it inhibits only a small fraction of the kinome at a high concentration.

Table 3: Selectivity Score (S(35)) Comparison

Compound# Kinases with >65% Inhibition at 1 µMTotal Kinases TestedSelectivity Score S(35)Interpretation
Compound X 2240.083 Highly Selective
Staurosporine21240.875Non-Selective
Allopurinol0240.000Inactive

Discussion & Interpretation

Compound X Exhibits High Potency and Selectivity for Src Family Kinases

The data clearly establish Compound X as a potent inhibitor of Src family kinases (SFKs), including SRC, LCK, FYN, and YES.[23][24] Its high selectivity is remarkable, as demonstrated by the >1000-fold difference in potency between its primary targets (SFKs) and other kinases like ABL1 and VEGFR2. This selectivity profile is highly desirable for a therapeutic candidate, as it suggests a lower potential for off-target toxicities.

The Importance of the Negative Control

The inclusion of Allopurinol was critical for validating the results. Because Allopurinol shares the same pyrazolopyrimidine core but was completely inactive against the entire kinase panel, we can confidently conclude that the potent activity of Compound X stems from specific, optimized interactions within the ATP-binding site of SFKs, rather than a general, non-specific effect of the chemical scaffold.

Mechanistic Implications: Targeting the Src Signaling Pathway

SFKs are non-receptor tyrosine kinases that act as crucial signaling hubs, transducing signals from various cell surface receptors to regulate fundamental cellular processes like proliferation, migration, and survival.[25][26] Aberrant activation of SFKs is frequently observed in many human cancers and is associated with tumor progression, invasion, and metastasis.[23][27] A selective inhibitor like Compound X could be a valuable tool for dissecting SFK signaling and a promising starting point for developing targeted cancer therapies.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin Receptor Integrin->Src GPCR GPCR GPCR->Src PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK RAS RAS/MAPK Pathway Src->RAS CompoundX Compound X CompoundX->Src AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Proliferation Migration Migration & Invasion FAK->Migration RAS->Proliferation

Caption: Simplified Src signaling pathway and the inhibitory action of Compound X.

Future Directions

The promising selectivity profile of Compound X warrants further investigation. Subsequent steps should include:

  • Profiling against a larger, more comprehensive kinome panel (>400 kinases) to confirm selectivity.

  • Cell-based assays to determine its potency in a physiological context and confirm its mechanism of action.

  • In vivo studies in relevant cancer models to assess efficacy and tolerability.

References

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  • Abram, C. L., & Courtneidge, S. A. (2000). Src family kinases, key regulators of signal transduction. Oncogene, 19(49), 5575-5577.
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  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105. Retrieved January 17, 2026, from [Link]

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  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1803-1816. Retrieved January 17, 2026, from [Link]

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A Comparative Guide to the Reproducibility of Published Synthesis Methods for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of published methodologies for the synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic routes, enabling them to make informed decisions based on efficiency, reproducibility, and scalability.

The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore, with notable examples including Allopurinol, a xanthine oxidase inhibitor used in the treatment of gout.[1][2] The introduction of a 4-bromophenyl substituent at the N1 position of the pyrazole ring creates a valuable intermediate for further functionalization, particularly through cross-coupling reactions, making its efficient and reliable synthesis a topic of significant interest.

This guide will dissect two primary, validated synthetic strategies for obtaining the target molecule, starting from the common precursor, 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. Each method's causality, experimental intricacies, and expected outcomes will be discussed in detail.

Comparison of Synthetic Methodologies

Two principal and reproducible routes for the synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been identified and validated from the literature. The first is a traditional two-step process involving the hydrolysis of a nitrile intermediate followed by cyclization, while the second is a more streamlined one-pot synthesis.

ParameterRoute 1: Two-Step (Hydrolysis and Cyclization)Route 2: One-Pot Synthesis
Starting Material 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile
Key Reagents Alcoholic NaOH, UreaFormic acid, Phosphorus oxychloride (POCl₃)
Number of Steps 21
Intermediate Isolation Yes (5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide)No
Reaction Conditions Step 1: Reflux; Step 2: Fusion (High Temperature)Reflux
Reported Yield Good to Excellent (over two steps)Good (typically 70-85%)
Scalability Moderate (Fusion step can be challenging to scale)Good
Safety Considerations Use of strong base. High-temperature fusion.Use of POCl₃ (corrosive and moisture-sensitive).

Experimental Protocols and Mechanistic Insights

Precursor Synthesis: 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

Both routes commence with the synthesis of the key intermediate, 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile. A common and reliable method for its preparation is the condensation of (4-bromophenyl)hydrazine with (ethoxymethylene)malononitrile.

Experimental Protocol:

  • To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add (ethoxymethylene)malononitrile (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.

Route 1: Two-Step Synthesis via Carboxamide Intermediate

This classical approach involves the initial hydrolysis of the pyrazole carbonitrile to the corresponding carboxamide, followed by cyclization with a suitable one-carbon source, such as urea, through a high-temperature fusion reaction.[3]

Step 1: Hydrolysis to 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide

The nitrile group is selectively hydrolyzed to a carboxamide under basic conditions. The use of alcoholic sodium hydroxide is crucial for achieving partial hydrolysis without affecting other functional groups.[3]

Experimental Protocol:

  • Suspend 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq) in absolute ethanol.

  • Add a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux for 5-7 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide.

Step 2: Cyclization to 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

The pyrimidine ring is formed by the condensation of the aminopyrazole carboxamide with urea at high temperatures. This reaction proceeds through the elimination of ammonia.

Experimental Protocol:

  • Thoroughly mix 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide (1.0 eq) and urea (2.0-3.0 eq) in a dry flask.

  • Heat the mixture in an oil bath to a temperature of 180-200 °C for 2-3 hours. The mixture will melt and then solidify.

  • Cool the reaction mixture to room temperature and treat with hot water.

  • Collect the solid product by filtration, wash with water and then ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., DMF/water) to obtain pure 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Workflow for Route 1:

Route 1 start 5-amino-1-(4-bromophenyl)-1H- pyrazole-4-carbonitrile intermediate 5-amino-1-(4-bromophenyl)-1H- pyrazole-4-carboxamide start->intermediate  NaOH, EtOH, H₂O Reflux end 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one intermediate->end  Urea 180-200 °C (Fusion) Route 2 start 5-amino-1-(4-bromophenyl)-1H- pyrazole-4-carbonitrile end 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one start->end  HCOOH, POCl₃ Reflux

Caption: One-pot synthesis of the target compound.

Conclusion and Recommendations

Both presented routes offer viable and reproducible methods for the synthesis of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Route 1 is a classic, well-understood method. However, the high-temperature fusion step can be difficult to control and scale up, and may lead to charring and reduced yields if not performed carefully. The isolation of the carboxamide intermediate allows for purification at an intermediate stage, which can be advantageous.

  • Route 2 represents a more modern and efficient approach. By combining the reaction steps into a single pot, it reduces reaction time, solvent usage, and purification steps. This method is generally more amenable to scale-up, although it requires careful handling of the corrosive and moisture-sensitive reagent, phosphorus oxychloride.

For laboratory-scale synthesis where operational simplicity is desired and high-temperature reactions are manageable, Route 1 is a solid choice. For larger-scale preparations where efficiency and throughput are critical, Route 2 is the recommended method, provided appropriate safety precautions for handling POCl₃ are in place.

Ultimately, the choice of synthetic route will depend on the specific needs, scale, and available equipment of the research team. Both methods, when executed with care, should provide reliable access to this valuable synthetic intermediate.

References

  • Zhang, X., Lin, Q., & Zhong, P. (2010). A facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. Molecules, 15(5), 3079–3086. [Link]

  • Zhang, X., Lin, Q., & Zhong, P. (2010). A facile one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones. PubMed, 20657465. [Link]

  • El-Shehry, M. F., Abu-Zaied, M. A., El-Henawy, A. A., & Al-Ghorbani, M. (2020). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1836–1851. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Tailored for researchers, scientists, and drug development professionals, this document offers a procedural, step-by-step framework to ensure the safe handling and disposal of this compound, grounded in established safety protocols and regulatory guidelines.

The core of our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, thereby ensuring a safe working environment and minimizing environmental impact. This guide moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

Inferred Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed.[1][2]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2]

  • Environmental Hazard: Brominated organic compounds can be persistent in the environment and may be harmful to aquatic life.[4]

Regulatory Context: The disposal of this compound falls under the purview of federal and local regulations governing chemical waste. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] Additionally, the Occupational Safety and Health Administration (OSHA) mandates a Chemical Hygiene Plan (CHP) for laboratories, which includes procedures for safe handling and disposal of hazardous chemicals.[6][7][8]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, stringent adherence to the use of appropriate personal protective equipment and engineering controls is mandatory.

Control Measure Specification Rationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of dust or aerosols.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or airborne particles.[2]
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste.[2][9]
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if handling large quantities or if a fume hood is unavailable)To prevent inhalation of fine particles.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as outlined in the table above.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent powder (e.g., vermiculite or sand) to prevent it from becoming airborne.[1]

  • Collect the Material: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[2] Avoid generating dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials in a sealed bag for disposal as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's Chemical Hygiene Plan.

Disposal Workflow

The proper disposal of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one must be conducted in accordance with institutional and regulatory guidelines. Never dispose of this chemical down the drain or in the regular trash.[5][10]

Diagram of Disposal Workflow

DisposalWorkflow cluster_prep Waste Preparation cluster_container Containerization cluster_storage Interim Storage cluster_disposal Final Disposal A 1. Collect Waste (Solid & Contaminated Materials) B 2. Segregate Waste (Halogenated Organic) A->B Categorize C 3. Use Compatible, Labeled Container B->C Package D 4. Seal Container Securely C->D Secure E 5. Store in Designated Satellite Accumulation Area D->E Store F 6. Arrange for Pickup by EHS E->F Request G 7. Transport to Licensed Hazardous Waste Facility F->G Official Transport H 8. Incineration (Preferred Method) G->H Treatment

Caption: A flowchart illustrating the proper disposal workflow for 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect all waste materials containing 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, including residual product, contaminated PPE (gloves, etc.), and spill cleanup materials.[9][11]

    • Keep solid waste separate from liquid waste.

  • Waste Segregation:

    • Segregate this waste as "halogenated organic waste." Do not mix it with non-halogenated or other incompatible waste streams.[5] This is crucial as brominated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.

  • Containerization:

    • Place the waste in a chemically compatible, leak-proof container with a secure lid. For solid waste, a clearly labeled, sealed bag placed inside a rigid outer container is recommended.[12]

    • Label the container clearly with "Hazardous Waste," the full chemical name: "1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one," and any associated hazard warnings (e.g., "Toxic," "Irritant").[5]

  • Interim Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[13][14]

    • The preferred method for the ultimate disposal of brominated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases (such as hydrogen bromide) that are produced.[15]

Logical Relationship of Disposal Choices

DisposalLogic Compound 1-(4-Bromophenyl)-1H- pyrazolo[3,4-d]pyrimidin-4(5H)-one Structure Contains Bromine and Pyrazolo[3,4-d]pyrimidine Core Compound->Structure is a Hazards Potential Toxicity, Irritancy, and Environmental Persistence Structure->Hazards implies Regulations EPA (RCRA) and OSHA Guidelines Hazards->Regulations is governed by DisposalMethod Segregated Halogenated Waste for High-Temperature Incineration Hazards->DisposalMethod necessitates Regulations->DisposalMethod mandates

Caption: The decision-making process for the disposal of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure the safe and compliant disposal of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • American Society of Health-System Pharmacists. (n.d.). Guidelines on Handling Hazardous Drugs. ASHP. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • European Commission. (2012, March 27). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Lannelongue, P., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 735. [Link]

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Personal protective equipment for handling 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This document provides essential safety protocols and operational guidance for the handling of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. As a valued researcher, your safety is paramount. This guide is designed to empower you with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research. The following procedures are rooted in established safety principles and an in-depth understanding of chemical hazards associated with related molecular structures.

Hazard Assessment and Chemical Profile

The primary hazards are inferred to be:

  • Acute Toxicity (Oral): Similar compounds are classified as harmful if swallowed.[1][2] Ingestion may lead to systemic toxicity.

  • Skin Irritation: Direct contact may cause skin irritation.[1][3]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1][4]

Given these potential hazards, a stringent personal protective equipment (PPE) protocol is not just recommended, but essential for safe handling.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The rationale behind each selection is to provide a comprehensive barrier against the anticipated hazards.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect from dust and splashes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[3][5]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile gloves is recommended. For direct handling or situations with a higher risk of splashing, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves.[3][6] It is crucial to change gloves immediately if they become contaminated.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory. Ensure it is made of a material suitable for handling potentially corrosive and toxic substances.[3]
Respiratory NIOSH-approved RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of inhaling dust particles, especially when handling the compound outside of a certified chemical fume hood.[4]
Feet Closed-toe ShoesSolid leather or similar footwear is required to protect against spills. Sandals or any open-toed shoes are strictly prohibited in the laboratory.[5]

Operational Workflow: A Step-by-Step Guide

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following steps provide a clear, procedural guide for the safe handling of 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Preparation and Engineering Controls
  • Fume Hood Verification: Before commencing any work, ensure that a chemical fume hood is certified and functioning correctly.

  • Designated Area: Establish a specific area within the fume hood for handling the compound to contain any potential contamination.

  • Assemble Equipment: Gather all necessary equipment, such as spatulas, weighing paper, and glassware, and place them inside the fume hood before introducing the compound.

  • Emergency Equipment Check: Locate the nearest emergency shower and eyewash station. Confirm they are unobstructed and operational.[3]

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial to ensure complete protection. The following diagram illustrates the correct sequence.

PPE_Donning cluster_donning PPE Donning Sequence prep Wash Hands Thoroughly coat Don Lab Coat prep->coat respirator Don Respirator (if required) coat->respirator goggles Don Safety Goggles respirator->goggles face_shield Don Face Shield goggles->face_shield gloves Don Gloves (Outer Layer Last) face_shield->gloves

Caption: PPE Donning Sequence

Handling the Compound
  • Transfer within Fume Hood: Carefully weigh and transfer the solid 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one within the fume hood.

  • Avoid Dust Generation: Handle the compound gently to minimize the formation of dust.

  • Solution Preparation: If preparing a solution, add the compound slowly to the solvent to prevent splashing.

  • Container Sealing: Keep all containers with the compound tightly sealed when not in use.[7]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces within the fume hood that may have come into contact with the compound.

  • Doffing PPE: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

Exposure Response
  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

The following workflow outlines the immediate steps to take in an emergency.

Emergency_Response cluster_emergency Emergency Response Workflow cluster_actions Immediate Actions exposure Exposure Occurs remove Remove from Exposure exposure->remove alert Alert Supervisor/Colleagues exposure->alert flush Flush Affected Area (Eyes/Skin) remove->flush medical Seek Immediate Medical Attention flush->medical alert->medical sds Provide SDS/Chemical Information to Medical Personnel medical->sds

Caption: Emergency Response Workflow

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste generated from handling 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[7][8] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.